(-)-Citronellal
描述
Structure
3D Structure
属性
IUPAC Name |
(3S)-3,7-dimethyloct-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNMFOYXAPHSD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044476 | |
| Record name | (S)-(-)-Citronellal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-05-3 | |
| Record name | (S)-Citronellal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (S)-(-)-Citronellal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,7-dimethyloct-6-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(-)-Citronellal: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of (-)-Citronellal, a monoterpenoid aldehyde of significant interest for its applications in the fragrance, cosmetic, and pharmaceutical industries. This guide focuses on its natural provenance and the methodologies employed for its extraction and purification, presenting quantitative data and detailed experimental protocols for scientific and research applications.
Natural Sources of this compound
This compound, the (S)-enantiomer of 3,7-dimethyloct-6-enal, is a prominent constituent of the essential oils of various aromatic plants. Its natural occurrence is primarily concentrated in species belonging to the Cymbopogon and Corymbia genera. The primary commercial sources are the essential oils derived from these plants.[1][2]
Key botanical sources include:
-
Corymbia citriodora (Lemon-scented Gum): The essential oil from the leaves of this plant is a particularly rich source, containing up to 80% this compound.[3]
-
Cymbopogon winterianus (Java Citronella): The essential oil obtained from the leaves of this grass is a major commercial source of citronellal (B1669106).[1][4] The oil composition typically includes a high percentage of citronellal, along with geraniol (B1671447) and citronellol (B86348).[4][5][6] Indonesian standards for this oil require a minimum of 35% citronellal content.[7]
-
Cymbopogon nardus (Ceylon Citronella): This species also yields citronella oil, though the composition can vary from the Java type.[4][8]
-
Cymbopogon flexuosus (East Indian Lemongrass): The essential oil from this plant can contain up to 45% citronellal.[3]
-
Citrus hystrix (Kaffir Lime): The leaves of the kaffir lime are a notable source of the (S)-(-)-enantiomer of citronellal, which can constitute up to 80% of its leaf oil and is responsible for its characteristic aroma.[2]
While the aforementioned plants are the most significant sources, citronellal is also found in smaller quantities in other plants, including citrus fruits and ginger.[9] It is important to distinguish the true citronella grasses (Cymbopogon species) from the "citronella plant" (Pelargonium citrosum), a scented geranium that emits a similar aroma but is not a primary source for commercial citronellal extraction.[10][11]
Microbial Production
In addition to botanical sources, biotechnological approaches for producing citronellal are under investigation. Microbial biosynthesis and biotransformation routes offer potential for sustainable and controlled production. For instance, recombinant yeast or bacterial cells can be engineered to express dehydrogenases capable of converting substrates like geraniol into citronellal.[12] Research has also explored the use of various microorganisms, including Zymomonas mobilis, for the enzymatic reduction of citral (B94496) to produce optically active citronellal.[13][14]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound varies significantly depending on the plant species, geographical origin, harvest time, and distillation process. The following tables summarize the quantitative data available in the literature.
Table 1: this compound Content in Essential Oils from Various Botanical Sources
| Botanical Source | Plant Part | This compound Content (%) | Reference(s) |
| Corymbia citriodora | Leaves | Up to 80% | [1][3] |
| Citrus hystrix | Leaves | Up to 80% | [2] |
| Cymbopogon flexuosus | Aerial Parts | Up to 45% | [3] |
| Cymbopogon winterianus | Leaves | Minimum 35% | [7] |
| Cymbopogon nardus | Leaves | Variable | [1] |
Extraction and Purification Methodologies
The isolation of this compound from its natural botanical sources is predominantly achieved through the extraction of the plant's essential oil, followed by purification if required.
Primary Extraction Methods
Steam Distillation: This is the most common and commercially established method for extracting essential oils from plant materials like Cymbopogon species.[4][12][15] The process involves passing steam through the plant material, which vaporizes the volatile compounds, including citronellal. The vapor mixture is then cooled and condensed, and the essential oil is separated from the aqueous phase (hydrosol).
Solvent Extraction: This method involves the use of organic solvents to dissolve the essential oil from the plant material.[12] While effective, it requires an additional step to remove the solvent from the final product and may extract non-volatile compounds as well.
The general workflow for obtaining this compound from plant sources is illustrated below.
Purification Techniques
For applications requiring high-purity this compound, the raw essential oil undergoes further purification.
Fractional Distillation: This technique separates compounds based on their different boiling points. It is effective for isolating citronellal from other components in the essential oil like geraniol and citronellol.
Bisulfite Adduction: A chemical method can be employed to improve the purity of the extraction. Citronellal, being an aldehyde, reacts with sodium bisulfite to form a solid adduct. This adduct can be separated and then treated with a base to regenerate the purified citronellal.[3]
Experimental Protocols
The following sections provide detailed, generalized protocols for the laboratory-scale extraction of this compound-rich essential oil.
Protocol: Steam Distillation of Cymbopogon Leaves
Objective: To extract essential oil rich in this compound from the leaves of Cymbopogon winterianus or Corymbia citriodora.
Materials and Equipment:
-
Fresh or dried leaves of the source plant (1-2 kg)
-
Clevenger-type apparatus
-
2L Round-bottom flask
-
Heating mantle
-
Condenser with chilled water supply
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Chop the fresh leaves into small pieces (2-4 cm) to increase the surface area for efficient oil extraction. If using dried leaves, coarse grinding is recommended.
-
Apparatus Setup: Place 500 g of the prepared plant material into the 2L round-bottom flask. Add approximately 1.5 L of deionized water, ensuring the material is fully submerged.
-
Distillation: Assemble the Clevenger apparatus according to the manufacturer's instructions. Connect the flask to the heating mantle and the condenser to the chilled water supply.
-
Heating: Gently heat the flask. As the water boils, steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and oil vapor mixture will travel into the condenser, where it will cool and liquefy. The condensate (oil and water) will collect in the graduated collection tube of the Clevenger apparatus.
-
Extraction Duration: Continue the distillation for 3-4 hours. The process is typically complete when the volume of collected oil remains constant over a 30-minute period.
-
Oil Separation: Once the apparatus has cooled, carefully drain the collected oil from the side arm of the Clevenger into a separatory funnel. Separate the upper essential oil layer from the lower aqueous (hydrosol) layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Decant the dried oil into an amber glass vial, seal, and store at 4°C in the dark to prevent degradation.
-
Analysis: Characterize the composition of the essential oil and quantify the this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
Simplified Biosynthesis Pathway
This compound is a monoterpene synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway. The key precursor for monoterpenes is geranyl pyrophosphate (GPP). In some species, citronellal originates from the reduction of geraniol, which is derived from GPP.[1]
Conclusion
This compound is a valuable natural aldehyde readily available from the essential oils of several plant species, most notably Corymbia citriodora and various Cymbopogon grasses. Steam distillation remains the primary industrial method for its extraction, offering a robust and well-established process. Further purification through fractional distillation or chemical methods can yield high-purity this compound suitable for specialized applications in research and development. The emergence of biotechnological production methods presents a promising future for a sustainable and highly controlled supply of this important monoterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Citronellal - Wikipedia [en.wikipedia.org]
- 3. ScenTree - Citronellal (CAS N° 106-23-0) [scentree.co]
- 4. essentially.com.au [essentially.com.au]
- 5. ellemental.com [ellemental.com]
- 6. mountainroseherbs.com [mountainroseherbs.com]
- 7. Citronella oil - Wikipedia [en.wikipedia.org]
- 8. thedailyeco.com [thedailyeco.com]
- 9. Citronellal | The Fragrance Conservatory [fragranceconservatory.com]
- 10. thursd.com [thursd.com]
- 11. Through the garden gate: Repelling summer mosquitoes with Citronella | Under the Solano Sun [ucanr.edu]
- 12. WO2018069418A2 - Production of citronellal and citronellol in recombinant hosts - Google Patents [patents.google.com]
- 13. US8124387B2 - Process for the production of citronellal - Google Patents [patents.google.com]
- 14. EP1951884A1 - Process for the production of citronellal - Google Patents [patents.google.com]
- 15. us-organic.com [us-organic.com]
The Biosynthesis of (-)-Citronellal in Cymbopogon Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of (-)-citronellal, a key acyclic monoterpenoid responsible for the characteristic aroma of various Cymbopogon species, commonly known as lemongrass and citronella grass. This document details the enzymatic steps, presents quantitative data on metabolite distribution and enzyme kinetics, outlines detailed experimental protocols for pathway analysis, and provides a visual representation of the biochemical cascade.
Core Biosynthetic Pathway
The formation of this compound in Cymbopogon species originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs within the plant's plastids.[1][2] This pathway synthesizes the fundamental five-carbon building blocks of all terpenes: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The core pathway proceeds through the following key steps:
-
Geranyl Diphosphate (B83284) (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the ten-carbon precursor, geranyl diphosphate (GPP).[1] GPP is the universal precursor for almost all monoterpenes.[2]
-
Formation of Geraniol (B1671447): GPP is hydrolyzed to the monoterpene alcohol geraniol. This reaction is catalyzed by a monoterpene synthase, likely a geraniol synthase (GES), or a phosphatase (GPPase) that removes the diphosphate group.[3][4]
-
Oxidation to Geranial (Citral): Geraniol undergoes oxidation to form the aldehyde geranial (the E-isomer of citral). This crucial step is catalyzed by an NADP⁺-dependent geraniol dehydrogenase (GDH).[4][5][6] In Cymbopogon flexuosus, an alcohol dehydrogenase (CfADH1) and an aldo-keto reductase (CfAKR2b) have been identified as key enzymes performing this conversion.[7]
-
Reduction to this compound: The final step involves the stereospecific reduction of the α,β-unsaturated double bond in geranial to yield this compound. This reaction is catalyzed by an NADPH-dependent alkenal/one oxidoreductase or a similar reductase. While the specific enzyme has not been fully characterized in Cymbopogon, such reductases are known to perform this type of conversion in other biological systems.[8][9][10]
Below is a diagram illustrating the biosynthetic pathway from Geranyl Diphosphate to this compound.
Data Presentation
Quantitative Distribution of Key Monoterpenoids in Cymbopogon Species
The essential oil composition, and thus the concentration of this compound and its precursors, varies significantly among different Cymbopogon species and even between cultivars. The following table summarizes the typical percentage composition of relevant compounds in the essential oils of several commercially important species.
| Compound | C. winterianus | C. nardus | C. flexuosus | C. citratus |
| This compound | 17.3 - 35.3% [11][12] | 29.7% | Present (minor) [13] | 1.3% [14] |
| Geraniol | 21.9 - 25.9%[12] | 24.2% | Present (minor)[13] | 5.5%[14] |
| Citronellol | 10.9 - 17.5%[12] | Present (minor) | Present (minor)[13] | 1.3%[14] |
| Geranial (α-Citral) | 1.2% | Present (minor) | ~48.3%[2] | ~34.8%[14] |
| Neral (β-Citral) | Present (minor) | Present (minor) | ~39.9%[2] | ~30.7%[14] |
| Geranyl Acetate | 4.5% | Present (minor) | 0.8 - 4.9% | 0.6%[14] |
Values represent the percentage (%) of the total essential oil composition as determined by GC-MS analysis. Note that compositions can vary based on geography, harvest time, and extraction method.
Kinetic Properties of Pathway Enzymes
Obtaining purified enzymes from Cymbopogon species for kinetic analysis is challenging. The following table presents kinetic data for geraniol dehydrogenase (GDH), a key enzyme in the pathway, from a related plant species, Polygonum minus. This data provides a valuable reference for understanding the enzyme's affinity for its substrate and its catalytic rate.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Cofactor | Source Organism |
| Geraniol-DH I | Geraniol | 0.40 | 0.21 | NADP⁺ | Polygonum minus |
| Geraniol-DH II | Geraniol | 0.185 | 0.18 | NADP⁺ | Polygonum minus |
Data sourced from Hassan et al. (2012).[1] The study identified two isoenzymes of GDH.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Protocol for Geraniol Dehydrogenase (GDH) Enzyme Assay
This protocol is adapted from methodologies used for plant-derived geraniol dehydrogenases and measures enzyme activity by monitoring the NADP⁺-dependent formation of NADPH spectrophotometrically.[1][15]
1. Enzyme Extraction: a. Homogenize 1-2 g of fresh, young Cymbopogon leaf tissue in an ice-cold mortar and pestle with 5-10 mL of extraction buffer (100 mM Tricine-NaOH, pH 7.5, containing 10% glycerol, 10 mM 2-mercaptoethanol, 1% w/v polyvinylpolypyrrolidone (PVPP), and 1 mM PMSF). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant, which contains the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).
2. Assay Reaction: a. Prepare a 1.5 mL reaction mixture in a quartz cuvette containing:
- 100 mM Glycine-NaOH buffer (pH 9.5)
- 0.2 mM NADP⁺
- An appropriate volume of the crude enzyme extract. b. Prepare a 100 mM stock solution of geraniol in DMSO. c. Initiate the reaction by adding geraniol to a final concentration of 2.0 mM. d. Immediately place the cuvette in a spectrophotometer.
3. Measurement and Calculation: a. Monitor the increase in absorbance at 340 nm for 5 minutes at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the formation of NADPH. b. Calculate the enzyme activity using the molar extinction coefficient of NADPH (6,220 M⁻¹ cm⁻¹). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Protocol for Metabolite Extraction and GC-MS Analysis
This protocol outlines a standard procedure for the extraction and quantitative analysis of essential oil components, including this compound, from Cymbopogon leaves.[2][14][16][17]
1. Essential Oil Extraction (Hydrodistillation): a. Finely chop 100 g of fresh Cymbopogon leaf material. b. Place the plant material into a 2 L round-bottom flask with 1 L of distilled water. c. Connect the flask to a Clevenger-type apparatus and heat to boiling for 3-4 hours. d. Collect the distilled essential oil, which separates from the aqueous layer. Dry the oil over anhydrous sodium sulfate (B86663) and store it in a sealed amber vial at 4°C.
2. Sample Preparation for GC-MS: a. Prepare a 1% (v/v) solution of the extracted essential oil in a high-purity solvent such as hexane (B92381) or dichloromethane. b. If quantitative analysis is required, add an internal standard (e.g., n-alkane C12 or toluene) at a known concentration.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: Use a non-polar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane), typically 30 m x 0.25 mm internal diameter, 0.25 µm film thickness. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Injector: Set to 250°C. Inject 1 µL of the sample in split mode (e.g., split ratio 10:1 or 80:1). e. Oven Temperature Program:
- Initial temperature: 40°C, hold for 3-5 minutes.
- Ramp 1: Increase to 150°C at a rate of 3-8°C/min.
- Ramp 2: Increase to 250°C at a rate of 5-10°C/min, hold for 5-10 minutes. f. MS Detector:
- Ion Source Temperature: 230-280°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Scan Range: 40-500 m/z. g. Compound Identification: Identify compounds by comparing their mass spectra and retention indices with those in standard libraries (e.g., NIST, Wiley).
Protocol for Gene Expression Analysis by qRT-PCR
This protocol describes the relative quantification of transcripts for genes involved in the citronellal pathway (e.g., GDH, GES) using Reverse Transcription Quantitative PCR (RT-qPCR).[18]
1. RNA Extraction from Cymbopogon Leaves: a. Harvest ~100 mg of fresh, young leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Extract total RNA using a commercial kit designed for plants rich in secondary metabolites (e.g., Spectrum™ Plant Total RNA Kit) or a CTAB-based protocol. Ensure on-column DNase digestion is performed to eliminate genomic DNA contamination. d. Assess RNA quality and quantity. A 260/280 nm absorbance ratio of ~2.0 indicates pure RNA. Verify RNA integrity using gel electrophoresis.
2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., using M-MuLV or SuperScript™ RT) with oligo(dT) or random hexamer primers according to the manufacturer's instructions.
3. qRT-PCR: a. Primer Design: Design gene-specific primers for your target genes (e.g., GDH, AKR) and a stable reference gene (e.g., EF1α for Cymbopogon). Primers should typically be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp. b. Reaction Setup: Prepare the qPCR reaction mixture (typically 10-20 µL) containing:
- SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
- Forward and Reverse Primers (final concentration of 0.2-0.5 µM each)
- Diluted cDNA template
- Nuclease-free water c. Thermal Cycling: Perform the reaction in a real-time PCR cycler with a typical program:
- Initial Denaturation: 95°C for 5-10 min.
- Cycling (40 cycles):
- Denaturation: 95°C for 15 sec.
- Annealing/Extension: 60°C for 1 min.
- Melt Curve Analysis: To verify the specificity of the amplicon. d. Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene.
The following diagram illustrates a typical experimental workflow for investigating the citronellal biosynthesis pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Phylogenetically distant enzymes localized in cytosol and plastids drive citral biosynthesis in lemongrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The catalytic and kinetic mechanisms of NADPH-dependent alkenal/one oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chloroplastic NADPH-dependent alkenal/one oxidoreductase contributes to the detoxification of reactive carbonyls produced under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneticsmr.com [geneticsmr.com]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. GC-MS Analysis and Antimicrobial Screening of Essential Oil from Lemongrass (Cymbopogon citratus), International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. Cymbopogon citratus Essential Oil: Extraction, GC–MS, Phytochemical Analysis, Antioxidant Activity, and In Silico Molecular Docking for Protein Targets Related to CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. De Novo Sequencing and Analysis of Lemongrass Transcriptome Provide First Insights into the Essential Oil Biosynthesis of Aromatic Grasses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chirality and Stereochemistry of (-)-Citronellal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellal (B1669106) (3,7-dimethyloct-6-enal) is a monoterpenoid aldehyde renowned for its characteristic lemon-like scent. It is a principal component in the essential oils of various plants, including those of the Cymbopogon genus (lemongrass and citronella) and lemon-scented gum.[1][2] Beyond its widespread use in the fragrance and flavor industries, citronellal serves as a critical chiral building block in the synthesis of more complex molecules, such as (-)-Menthol, various pharmaceuticals, and agrochemicals.[3][4]
The biological and chemical properties of citronellal are intrinsically linked to its stereochemistry. The molecule possesses a single chiral center, giving rise to two non-superimposable mirror images, or enantiomers: (S)-(-)-citronellal and (R)-(+)-citronellal. This guide provides a detailed examination of the stereochemistry of the levorotatory enantiomer, (S)-(-)-citronellal, focusing on its absolute configuration, physicochemical properties, stereoselective reactions, and the analytical methods required for its characterization.
Chirality and Absolute Configuration
The stereocenter of citronellal is located at the carbon atom at position 3 (C3) of the octenal chain. The spatial arrangement of the substituents around this chiral center determines the molecule's absolute configuration.
-
(S)-(-)-Citronellal: This is the levorotatory enantiomer, meaning it rotates the plane of polarized light to the left (counter-clockwise).[5] Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the C3 chiral center are prioritized, and the resulting configuration is designated as (S). This enantiomer is notably responsible for the characteristic aroma of kaffir lime leaves, where it can constitute up to 80% of the essential oil.[1]
-
(R)-(+)-Citronellal: This is the dextrorotatory enantiomer, rotating the plane of polarized light to the right (clockwise). It is the more abundant isomer in nature, particularly in citronella oil from Cymbopogon winterianus (Java type).[2][6]
The distinct stereochemistry of each enantiomer governs its interaction with other chiral molecules, including olfactory receptors in the nose and active sites of enzymes, leading to different biological activities and sensory perceptions.[7]
Physicochemical and Spectroscopic Data
The enantiomers of citronellal share identical physical properties such as boiling point, density, and refractive index. Their primary distinguishing characteristic is their optical activity. The following table summarizes key quantitative data for (S)-(-)-Citronellal.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [5] |
| Molecular Weight | 154.25 g/mol | [5] |
| CAS Number | 5949-05-3 | [5] |
| Absolute Configuration | (S) | [5] |
| Appearance | Colorless to slightly yellow liquid | [8] |
| Optical Rotation [α]²⁰/D | -15° (neat) | |
| Density | 0.851 g/mL at 25 °C | |
| Refractive Index n²⁰/D | 1.446 | |
| Boiling Point | 205.5 °C (at 760 mmHg) | [8] |
Stereoselective Reactions of (-)-Citronellal
The chiral center at C3 in (S)-(-)-citronellal plays a crucial role in directing the stereochemical outcome of subsequent reactions. A paramount example is the intramolecular ene reaction, or Prins cyclization, to form isopulegol (B1217435), a key intermediate in the synthesis of menthol.[9][10]
Cyclization to Isopulegol
When (S)-(-)-citronellal is treated with a Lewis or Brønsted acid catalyst (e.g., SnCl₄, AlCl₃, or montmorillonite (B579905) clay), the aldehyde group and the terminal alkene moiety react to form a six-membered ring.[11][12] This reaction proceeds through a chair-like transition state. The stereochemistry of the starting citronellal dictates the stereochemistry of the resulting isopulegol diastereomers. The cyclization of (S)-(-)-citronellal predominantly yields (-)-isopulegol (B1672291), along with smaller amounts of its diastereomers (+)-neo-isopulegol, (+)-neoiso-isopulegol, and (+)-iso-isopulegol.[3]
The subsequent hydrogenation of (-)-isopulegol is a cornerstone of the industrial production of (-)-menthol.[10]
Experimental Protocols for Stereochemical Analysis
Determining the enantiomeric purity and absolute configuration of this compound is critical for quality control and research applications. The primary techniques employed are chiral gas chromatography and polarimetry.
Protocol: Enantiomeric Analysis by Chiral Gas Chromatography (GC)
Objective: To separate and quantify the (S)-(-) and (R)-(+) enantiomers of citronellal to determine enantiomeric excess (% ee).
Principle: Chiral GC utilizes a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times and allowing for their separation. Modified cyclodextrin-based columns are highly effective for this purpose.[2][13]
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral capillary column: e.g., Supelco β-DEX™ 225 (heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[2][13]
-
Citronellal sample.
-
Racemic citronellal standard.
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
High-purity carrier gas (Helium or Hydrogen).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the citronellal sample (approx. 1 µL/mL) in the chosen solvent. Prepare a similar solution of the racemic standard.
-
Instrumentation Setup (Typical Conditions):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp at 2 °C/min to 150 °C.
-
Carrier Gas Flow: 1.5 mL/min (Helium).
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Analysis:
-
First, inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.
-
Next, inject the sample solution under the identical conditions.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to (R)- and (S)-citronellal in the sample chromatogram based on the retention times from the standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
-
Protocol: Measurement of Optical Rotation by Polarimetry
Objective: To measure the specific rotation of a citronellal sample to confirm its bulk enantiomeric composition.
Principle: Chiral molecules rotate the plane of linearly polarized light. The magnitude and direction of this rotation are characteristic of the substance. A pure sample of (S)-(-)-citronellal will exhibit a negative rotation.
Materials:
-
Polarimeter with a sodium D-line light source (589 nm).
-
Polarimeter cell (e.g., 1 dm length).
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Spectroscopic grade ethanol (B145695) (or other suitable achiral solvent).
-
Citronellal sample.
Methodology:
-
Solution Preparation: Accurately weigh a precise amount of the citronellal sample (e.g., 1.0 g) and dissolve it in a 25 mL volumetric flask with ethanol. Fill to the mark. This gives the concentration (c) in g/mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (ethanol).
-
Measurement:
-
Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α_obs) at a constant temperature (e.g., 20 °C).
-
-
Data Analysis:
-
Calculate the specific rotation [α] using the formula: [α]_D^T = α_obs / (l * c) where:
-
T is the temperature in °C.
-
D refers to the sodium D-line.
-
α_obs is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/mL.
-
-
Compare the calculated specific rotation to the literature value for enantiomerically pure (S)-(-)-citronellal.
-
Applications in Drug Development and Synthesis
The defined stereochemistry of this compound makes it an invaluable chiral precursor. In drug development, the synthesis of enantiomerically pure compounds is often mandatory, as different enantiomers can exhibit vastly different pharmacological activities or toxicities.
-
Chiral Derivatizing Agent: (S)-(-)-citronellal can be used as a chiral derivatizing agent (CDA) to determine the enantiomeric excess and absolute configuration of chiral primary amines via NMR spectroscopy.[14] The reaction forms diastereomeric imines, which exhibit distinct and well-resolved signals in ¹H and ¹³C NMR spectra.[14]
-
Synthesis of Bioactive Molecules: It serves as a starting material for the synthesis of a wide array of complex natural products and pharmaceuticals, including vitamins and insect pheromones.[3]
Conclusion
The stereochemistry of this compound is a defining feature that dictates its chemical behavior, biological activity, and industrial utility. Its (S)-configuration at the C3 chiral center is responsible for its characteristic levorotatory optical activity and provides a crucial stereochemical foundation for asymmetric synthesis, most notably in the production of (-)-menthol. A thorough understanding and precise analytical characterization of its stereoisomeric form, using techniques such as chiral GC and polarimetry, are essential for researchers and professionals in chemistry, fragrance science, and pharmaceutical development.
References
- 1. Citronellal - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (S)-(-)-Citronellal | C10H18O | CID 443157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Citronellol - Wikipedia [en.wikipedia.org]
- 7. Flexibility unleashed in acyclic monoterpenes: conformational space of citronellal revealed by broadband rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP02876D [pubs.rsc.org]
- 8. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gctlc.org [gctlc.org]
- 13. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Spectroscopic Profile of (S)-(-)-Citronellal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral monoterpenoid, (S)-(-)-Citronellal. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental protocols, and a workflow for spectral analysis.
Spectroscopic Data Summary
The following tables summarize the essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-(-)-Citronellal.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.76 | t | 1.9 | H-1 (Aldehyde) |
| 5.08 | t | 7.1 | H-6 |
| 2.41 - 2.22 | m | H-2 | |
| 2.08 - 1.92 | m | H-4, H-3 | |
| 1.70 | s | H-8 (CH₃) | |
| 1.62 | s | H-9 (CH₃) | |
| 1.40 - 1.15 | m | H-5 | |
| 0.98 | d | 6.6 | H-10 (CH₃) |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 202.9 | C-1 (Aldehyde) |
| 131.7 | C-7 |
| 124.3 | C-6 |
| 51.5 | C-2 |
| 41.5 | C-4 |
| 35.1 | C-5 |
| 28.1 | C-3 |
| 25.7 | C-8 |
| 19.9 | C-10 |
| 17.6 | C-9 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| 2965 | C-H Stretch (Alkyl) | Strong |
| 2925 | C-H Stretch (Alkyl) | Strong |
| 2872 | C-H Stretch (Alkyl) | Medium |
| 2715 | C-H Stretch (Aldehyde) | Weak |
| 1725 | C=O Stretch (Aldehyde) | Strong |
| 1455 | C-H Bend (Alkyl) | Medium |
| 1377 | C-H Bend (Alkyl) | Medium |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment of Fragment Ion |
| 41 | 100 | [C₃H₅]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 69 | 85 | [C₅H₉]⁺ |
| 84 | 40 | [C₆H₁₂]⁺ |
| 95 | 35 | [C₇H₁₁]⁺ |
| 111 | 20 | [C₈H₁₅]⁺ |
| 136 | 10 | [C₁₀H₁₆]⁺ |
| 154 | 5 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A solution of (S)-(-)-Citronellal is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
2.1.3. ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz. A wider spectral width of 200-220 ppm is used. A longer relaxation delay of 2-5 seconds is employed, and a significantly larger number of scans (1024 or more) are typically required to obtain a spectrum with adequate signal-to-noise. The spectrum is proton-decoupled to simplify the signals to singlets for each carbon environment. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: For a neat liquid sample like (S)-(-)-Citronellal, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.[1][2]
2.2.2. Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean, empty salt plates is first collected. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is usually presented in terms of wavenumber (cm⁻¹) versus transmittance (%).
Mass Spectrometry (MS)
2.3.1. Sample Introduction and Ionization: (S)-(-)-Citronellal, being a volatile compound, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
2.3.2. Mass Analysis and Detection: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-(-)-Citronellal.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and Chemical Properties of (-)-Citronellal
An In-depth Technical Guide to the
This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Citronellal, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the determination of these properties and for significant chemical transformations, and includes visualizations of reaction pathways and experimental workflows.
This compound, a naturally occurring monoterpenoid aldehyde, is the (S)-enantiomer of 3,7-dimethyl-6-octenal. It is a principal component of citronella oil and is recognized for its characteristic lemon-like scent.
Table 1: Summary of
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor | Strong, flowery lemon-like odor | [1] |
| Density | 0.851 - 0.855 g/cm³ at 20°C | [2] |
| Boiling Point | 201-207 °C (394-405 °F; 474-480 K) | [2] |
| Melting Point | Not well-defined, typically below -20°C | [3] |
| Refractive Index (n_D^20) | 1.446 - 1.456 | |
| Optical Rotation [α]_D^20 | -12° to -15° (neat) | |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and other organic solvents. | [1] |
| Flash Point | 74 °C (165 °F) (closed cup) | [1] |
| Vapor Pressure | 0.2 mmHg at 25°C |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and for characteristic chemical reactions of this compound.
Determination of Physical Properties
This method is suitable for determining the boiling point of small quantities of liquid.
-
Apparatus: Small test tube, thermometer, capillary tube (sealed at one end), heating block or oil bath, magnetic stirrer.
-
Procedure:
-
Place a small volume (a few milliliters) of this compound into the test tube along with a small magnetic stir bar.
-
Invert the sealed capillary tube and place it within the test tube, open end down.
-
Gently heat the apparatus while stirring.
-
Observe for a continuous stream of bubbles emerging from the capillary tube, which indicates that the liquid has reached its boiling point.
-
The temperature at which a steady stream of bubbles is observed is recorded as the boiling point.
-
To confirm, allow the apparatus to cool and note the temperature at which the liquid is drawn back into the capillary tube.
-
Optical rotation is a critical parameter for chiral molecules like this compound and is measured using a polarimeter.[4][5][6][7]
-
Apparatus: Polarimeter, 1 dm sample cell, sodium lamp (D-line, 589 nm).
-
Procedure:
-
Calibrate the polarimeter by taking a blank reading with the solvent (e.g., ethanol) in the sample cell.
-
Prepare a solution of this compound of known concentration (c, in g/100 mL) in the chosen solvent.
-
Fill the sample cell with the this compound solution, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and measure the observed rotation (α) at a constant temperature (typically 20°C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length of the sample cell in decimeters (dm).
-
This protocol determines the solubility of this compound in ethanol, a common solvent.[8][9][10]
-
Apparatus: Graduated cylinder (10 mL), burette, test tubes.
-
Procedure:
-
Place 1 mL of this compound into a 10 mL graduated cylinder.
-
Gradually add 80% ethanol solution in 0.5 mL increments from a burette.
-
After each addition, vigorously shake the cylinder to ensure thorough mixing.
-
Observe the solution visually. The point at which the solution becomes clear and homogenous indicates the solubility. The result is often expressed as the volume of solute per volume of solvent required for complete dissolution (e.g., 1:2 v/v).
-
Chemical Reactions and Synthesis Protocols
This intramolecular ene reaction is a key step in the synthesis of menthol.[11][12][13][14][15]
-
Catalyst: Anhydrous Zinc Bromide (ZnBr₂)
-
Materials: this compound, anhydrous zinc bromide, toluene (B28343), 0.05 mol/L hydrobromic acid (HBr) aqueous solution.
-
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Charge the vessel with anhydrous Zinc Bromide (50-70 g per 100 g of citronellal) and toluene (300-400 g per 100 g of citronellal).[12]
-
Heat the mixture to reflux.
-
A solution of this compound in toluene is added dropwise to the refluxing mixture over a period of 1-2 hours.[12]
-
After the addition is complete, maintain the reaction at reflux for an additional 2-5 hours.[12]
-
Upon completion, cool the reaction mixture and quench by adding a 0.05 mol/L HBr aqueous solution.[12]
-
Separate the organic layer, and remove the toluene under reduced pressure to yield crude isopulegol (B1217435).
-
The product can be further purified by vacuum distillation.
-
The aldehyde functional group of citronellal (B1669106) can be selectively reduced to a primary alcohol.[16][17][18][19]
-
Reducing Agent: Sodium Borohydride (B1222165) (NaBH₄)
-
Materials: this compound, sodium borohydride, methanol (B129727), water, dichloromethane (B109758).
-
Procedure:
-
Dissolve this compound (e.g., 1 g) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add sodium borohydride (0.30 g) to the stirred solution.[17] Be cautious of bubbling.
-
Stir the mixture at room temperature for approximately 15 minutes.[17]
-
Remove the methanol by evaporation under reduced pressure.
-
Add about 10 mL of water to the residue and stir.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain crude (-)-Citronellol, which can be purified by distillation.
-
The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. The Jones oxidation is a classic method.[20][21][22][23][24][25][26]
-
Oxidizing Agent: Jones Reagent (CrO₃ in H₂SO₄/acetone)
-
Materials: this compound, acetone (B3395972), Jones reagent.
-
Procedure:
-
Preparation of Jones Reagent: Dissolve chromium trioxide (26.7 g) in concentrated sulfuric acid (23 mL) and carefully dilute with water to a total volume of 100 mL.[26]
-
Dissolve this compound in acetone in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.
-
Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C.
-
Continue the addition until the orange color of the reagent persists.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Decant the acetone solution from the chromium salts and neutralize with sodium bicarbonate.
-
Filter the mixture and remove the acetone by evaporation.
-
Extract the aqueous residue with ether, wash the ether extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (-)-citronellic acid.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Key chemical transformations of this compound.
Caption: Experimental workflow for the cyclization of this compound.
References
- 1. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citronellal - Wikipedia [en.wikipedia.org]
- 3. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ojs.iuli.ac.id [ojs.iuli.ac.id]
- 9. jurnal.unismuhpalu.ac.id [jurnal.unismuhpalu.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gctlc.org [gctlc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. murov.info [murov.info]
- 18. gctlc.org [gctlc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. scribd.com [scribd.com]
- 24. Jones Oxidation [organic-chemistry.org]
- 25. Jones oxidation - Wikipedia [en.wikipedia.org]
- 26. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Enantiomerically Pure (-)-Citronellal: A Technical Guide for Researchers
Introduction: Enantiomerically pure (-)-Citronellal, a naturally occurring monoterpenoid aldehyde found in the essential oils of various Cymbopogon species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.
Antimicrobial and Antifungal Activity
This compound exhibits broad-spectrum activity against a range of pathogenic bacteria and fungi. Its mechanism of action often involves the disruption of cell membrane integrity and the inhibition of essential biosynthetic pathways.
Quantitative Antimicrobial and Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various microorganisms.
| Microorganism | Activity | Concentration (µg/mL) | Reference |
| Staphylococcus aureus | MIC | 0.5 mg/mL | [1] |
| Escherichia coli | MIC | 0.625 | [2] |
| Candida albicans | MIC | 256 | [3] |
| Candida albicans | MFC | 256 | [3] |
| Candida albicans ATCC 10231 | MIC/MFC | 500 | [4] |
| Penicillium digitatum | MIC | 1360 | |
| Penicillium digitatum | MFC | 2720 |
Experimental Protocol: Broth Microdilution Method for MIC and MFC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of essential oils like this compound.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Solvent/emulsifier (e.g., Tween 80)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35-37°C for 24-48 hours for Candida).
-
-
MIC Determination:
-
After incubation, visually assess the wells for microbial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto an appropriate agar (B569324) plate.
-
Incubate the agar plates under suitable conditions.
-
The MFC is the lowest concentration that results in no microbial growth on the subculture plates.
-
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways and mediators.
Quantitative Anti-inflammatory Data
The following table presents data on the anti-inflammatory effects of citronellal (B1669106).
| Assay | Model | Treatment | Dosage (mg/kg) | Inhibition (%) | Reference |
| Carrageenan-induced paw edema | Rat | β-Citronellol | 25 | 16.59 | [5] |
| Carrageenan-induced paw edema | Rat | β-Citronellol | 50 | 48.61 | [5] |
| Carrageenan-induced paw edema | Rat | β-Citronellol | 100 | 55.55 | [5] |
| Histamine-induced paw edema | Rat | β-Citronellol | 25 | 32.81 | [5] |
| Histamine-induced paw edema | Rat | β-Citronellol | 50 | 43.75 | [5] |
| Histamine-induced paw edema | Rat | β-Citronellol | 100 | 53.21 | [5] |
| DPPH radical scavenging | In vitro | β-Citronellol | - | IC50: 82.43 µg/mL | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan (1% solution in saline)
-
This compound
-
Vehicle (e.g., saline, Tween 80)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Divide the animals into control and treatment groups.
-
-
Compound Administration:
-
Administer this compound or the vehicle to the respective groups via intraperitoneal (i.p.) or oral gavage route.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathway: Inhibition of the Arachidonic Acid Pathway
This compound is suggested to exert its anti-inflammatory effects by inhibiting enzymes in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]
Insect Repellent and Acaricidal Activity
This compound is a well-known natural insect repellent and acaricide, effective against a variety of arthropods. Its mode of action involves masking host odors and direct toxicity.
Quantitative Insect Repellent and Acaricidal Data
The following table summarizes the efficacy of citronellal as an insect repellent and acaricide.
| Target Organism | Assay | Concentration | Efficacy | Reference |
| Aedes albopictus | Arm-in-cage | 5% | 94.2% protection at 3.5 hours | [7] |
| Culex pipiens pallens | Human bait | 30% | 78% repellency | [8] |
| Musca domestica (housefly) | Fumigant | - | LC50: 2 µg/cm³ | [9] |
| Tribolium castaneum (red flour beetle) | Fumigant | - | LC50 >840 µg/cm³ | [9] |
| Varroa destructor (mite) | - | - | LC50: 5.47 µL/mL (24h) | [10] |
| Varroa destructor (mite) | - | - | LC50: 2.98 µL/mL (48h) | [10] |
| Tetranychus urticae (spotted mite) | Fumigation | - | LC50: 15.20 mg/L of air | [10] |
| Boophilus microplus (tick larvae) | Dipping | 4.1% | LC50 | [11] |
Experimental Protocol: Human-Bait Arm-in-Cage Assay for Mosquito Repellency
This is a standard laboratory method to evaluate the efficacy of topical insect repellents.
Materials:
-
Mosquito cage (e.g., 40x40x40 cm)
-
200 host-seeking female mosquitoes (e.g., Aedes aegypti)
-
Human volunteers
-
This compound formulation
-
Control solution (vehicle)
-
Latex gloves
Procedure:
-
Volunteer Preparation:
-
Volunteers should avoid using any scented products on the day of the test.
-
A defined area on the forearm is marked for application.
-
-
Repellent Application:
-
A standardized amount of the this compound formulation is applied evenly to the marked area of the test arm. The other arm can be treated with the control solution.
-
The hand is covered with a latex glove.
-
-
Exposure:
-
The treated forearm is inserted into the mosquito cage for a defined period (e.g., 3 minutes).
-
The number of mosquito landings and/or bites is recorded.
-
-
Data Collection and Analysis:
-
The test is repeated at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails (e.g., two or more bites are recorded).
-
The Complete Protection Time (CPT) is determined as the time from application to the first confirmed bite.
-
Percentage repellency can be calculated using the formula: % Repellency = [ (C - T) / C ] x 100 Where C is the number of bites on the control arm and T is the number of bites on the treated arm.
-
Experimental Protocol: Leaf-Dip Bioassay for Acaricidal Activity
This method is used to assess the contact toxicity of a substance to mites.
Materials:
-
Mites (e.g., Tetranychus urticae)
-
Host plant leaves
-
This compound emulsions at various concentrations
-
Control solution (e.g., water with emulsifier)
-
Petri dishes with moistened filter paper
Procedure:
-
Preparation of Leaf Discs:
-
Cut uniform discs from clean, untreated host plant leaves.
-
-
Treatment:
-
Individually dip each leaf disc into a specific concentration of the this compound emulsion or the control solution for a set time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
-
Infestation:
-
Place the dried leaf discs, abaxial side up, on moistened filter paper in Petri dishes.
-
Transfer a known number of adult mites (e.g., 20-30) onto each leaf disc.
-
-
Incubation and Assessment:
-
Incubate the Petri dishes at a controlled temperature and humidity.
-
Record mite mortality at specific time intervals (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Use probit analysis to determine the lethal concentration (LC50), the concentration that kills 50% of the test population.
-
Mechanisms of Action: Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.
Olfactory Receptor (OR1A2) Signaling Pathway
In hepatocellular carcinoma cells, this compound activates the olfactory receptor OR1A2, leading to a reduction in cell proliferation.[12]
TRPM2/NHE1 Signaling Pathway in Endothelial Dysfunction
In the context of type 2 diabetes mellitus-induced endothelial dysfunction, this compound can attenuate oxidative stress-induced mitochondrial damage by inhibiting the TRPM2/NHE1 signaling pathway.[13]
Enantiomerically pure this compound possesses a remarkable array of biological activities with significant potential for therapeutic and practical applications. Its antimicrobial, anti-inflammatory, insect-repellent, and acaricidal properties, coupled with its defined mechanisms of action, make it a compelling candidate for further research and development in the fields of medicine, agriculture, and public health. This technical guide provides a foundational resource for scientists to build upon, fostering continued investigation into the full potential of this versatile natural compound.
References
- 1. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monoterpene this compound affects hepatocarcinoma cell signaling via an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Citronellal Attenuates Oxidative Stress–Induced Mitochondrial Damage through TRPM2/NHE1 Pathway and Effectively Inhibits Endothelial Dysfunction in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antifungal Mechanism of Action of (-)-Citronellal
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: (-)-Citronellal, a monoterpenoid aldehyde found in the essential oils of Cymbopogon species, has demonstrated significant antifungal activity against a broad spectrum of pathogenic and spoilage fungi.[1][2] Its multifaceted mechanism of action, primarily targeting fungal cell membrane homeostasis, makes it a promising candidate for the development of new antifungal agents. This document provides a comprehensive overview of the molecular mechanisms underlying the antifungal effects of this compound. The primary mode of action involves the disruption of the cell membrane through the inhibition of ergosterol (B1671047) biosynthesis, leading to increased membrane permeability and loss of cellular integrity.[1][3] Secondary effects include the induction of oxidative stress, mitochondrial dysfunction, and interference with cell wall integrity. Furthermore, this compound effectively attenuates key virulence factors, including biofilm formation and morphogenetic switching in polymorphic fungi like Candida albicans.[4][5] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to provide a thorough resource for the scientific community.
Primary Mechanism: Disruption of Fungal Cell Membrane Homeostasis
The fungal cell membrane is the principal target of this compound's antifungal activity.[1][3] Its actions disrupt the membrane's structural integrity and functionality, primarily by interfering with the biosynthesis of ergosterol, the main sterol component in fungi.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity, permeability, and the function of integral membrane proteins.[3] this compound disrupts the ergosterol biosynthesis pathway, a mechanism shared by widely used azole antifungal drugs.[3][6]
Studies on Penicillium digitatum have shown that treatment with this compound leads to a significant decrease in ergosterol content and a massive accumulation of its precursor, lanosterol (B1674476).[3][7] This suggests an inhibitory action on the enzymes responsible for the conversion of lanosterol to ergosterol. Gene expression analysis revealed that this compound down-regulates several key ERG genes in the pathway.[3][7] Specifically, the expression of ERG3, which encodes for a C-5 sterol desaturase, is significantly down-regulated.[3][7] The inhibition of this and other enzymes, potentially including the lanosterol 14α-demethylase (CYP51), blocks the pathway, leading to a depleted supply of mature ergosterol and the accumulation of toxic intermediate sterols.[3][8] This disruption is a critical factor in the compound's fungicidal effect.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Compromised Membrane Integrity
The depletion of ergosterol and accumulation of precursor sterols directly compromise the physical integrity of the fungal cell membrane. This leads to an increase in membrane fluidity and permeability.[9] Evidence from studies on P. digitatum and Candida albicans shows that this compound treatment increases the susceptibility of fungi to membrane-perturbing agents.[3][4] The damaged membrane loses its ability to function as a selective barrier, resulting in the leakage of intracellular components, disruption of ion homeostasis, and ultimately, cell death.[10][11] This damage to the plasma membrane is a primary contributor to the antifungal activity of citronellal.[10]
Secondary Mechanisms of Action
Following the initial assault on the cell membrane, this compound induces a cascade of secondary effects that contribute to its overall fungicidal activity.
Induction of Oxidative Stress
This compound has been shown to induce oxidative stress in fungal cells by promoting the generation of reactive oxygen species (ROS).[4][12] ROS, such as superoxide (B77818) anions and hydrogen peroxide, can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative damage contributes to mitochondrial dysfunction and can trigger apoptotic or necrotic cell death pathways.[12][13] The dual mechanism of membrane disruption and oxidative damage makes this compound a potent antifungal agent.[1][12]
Mitochondrial Dysfunction
Mitochondria are central to cellular metabolism and are also a target of this compound-induced stress. The accumulation of ROS can lead to mitochondrial membrane depolarization, indicating mitochondrial dysfunction.[12] Studies have reported that citronellal treatment causes significant hyperpolarization of mitochondria in C. albicans, providing evidence for this dysfunction.[12] This impairment of mitochondrial function disrupts the electron transport chain, further exacerbating ROS production and leading to a failure in ATP synthesis, which starves the cell of energy.[12][13]
Caption: Interplay of mechanisms in this compound's antifungal action.
Impact on Cell Wall Integrity
While the primary target is the cell membrane, some evidence suggests that this compound also affects the fungal cell wall.[1][14] The cell wall and cell membrane are biochemically linked, and stress in one structure often triggers a compensatory response in the other. Treatment with citronellol (B86348) (a related monoterpene alcohol) required the presence of an osmotic stabilizer like sorbitol to rescue fungal growth, indicating cell wall damage.[11] While some studies using sorbitol assays with citronellal did not find direct action on the cell wall, it is plausible that the disruption of membrane-bound enzymes involved in cell wall synthesis (e.g., glucan synthases) contributes to overall cellular stress.[1][15]
Attenuation of Virulence Factors
Beyond direct fungicidal activity, this compound can inhibit key virulence factors that are crucial for fungal pathogenicity, particularly in human pathogens like Candida species.
Inhibition of Biofilm Formation
Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers high resistance to antifungal drugs.[5] this compound and essential oils containing it have been shown to effectively inhibit the formation of C. albicans biofilms and disrupt pre-formed, mature biofilms.[5][16] This anti-biofilm activity is critical, as it can restore the susceptibility of fungi to conventional therapies.
Inhibition of Morphogenesis
The ability of C. albicans to switch from a yeast to a filamentous hyphal form is a key virulence trait, essential for tissue invasion.[4] this compound has been shown to inhibit this yeast-to-hypha transition, thereby reducing the pathogen's invasive potential.[4] This effect, combined with reduced cell adherence to host cells and surfaces, significantly attenuates the overall virulence of the fungus.[4]
Quantitative Antifungal Activity Data
The antifungal efficacy of this compound has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters.
| Fungal Species | MIC | MFC | Reference(s) |
| Penicillium digitatum | 1.36 mg/mL (1360 µg/mL) | 2.72 mg/mL (2720 µg/mL) | [2][3] |
| Penicillium digitatum | 1.60 µL/mL | 3.20 µL/mL | [10] |
| Candida albicans | 1 mg/mL (1000 µg/mL) | - | [4] |
| Candida albicans | 128 µg/mL | 128 µg/mL | [15] |
| Candida albicans | 256 µg/mL | - | [16] |
| Trichophyton rubrum (range) | 4 - 512 µg/mL | 4 - 512 µg/mL | [6] |
| Aspergillus niger (conidia) | 0.125% (v/v) (inhibition) | 0.5% (v/v) (cidal) | [17] |
| Fungal Species | Assay | Concentration | Result | Reference(s) |
| P. digitatum (imazalil-sensitive) | Spore Germination (IC50) | 0.8 µL/mL | 50% inhibition | [7] |
| P. digitatum (imazalil-resistant) | Spore Germination (IC50) | 3.2 µL/mL | 50% inhibition | [7] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe generalized protocols for key assays used to investigate the antifungal mechanism of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits fungal growth after a specified incubation period.
Protocol:
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), often with a surfactant like Tween 80 to aid solubility in aqueous media.
-
Fungal Inoculum Preparation: Grow the fungal strain on an appropriate agar (B569324) medium. Harvest spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
Microplate Assay: In a 96-well microtiter plate, add 100 µL of fungal growth medium (e.g., RPMI-1640 for yeasts, PDB for molds) to each well.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Inoculation: Add 10 µL of the standardized fungal inoculum to each well.[16]
-
Controls: Include a positive control (inoculum without test compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for Candida, 25°C for Penicillium) for 24-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar after further incubation.
Caption: Experimental workflow for MIC and MFC determination.
Ergosterol Quantification Assay
This assay quantifies the total ergosterol content in fungal cells to assess the impact of compounds on its biosynthesis.
Principle: Fungal lipids, including ergosterol, are extracted from cell pellets using a saponification step with alcoholic potassium hydroxide (B78521). The non-saponifiable fraction containing ergosterol is then extracted with an organic solvent and quantified using High-Performance Liquid Chromatography (HPLC).[18]
Protocol:
-
Fungal Culture: Grow the fungus in a liquid medium to the mid-logarithmic phase. Treat the culture with this compound (e.g., at its MIC or sub-MIC) for a defined period. Include an untreated control.
-
Cell Harvesting: Harvest the mycelia or cells by centrifugation or filtration, wash with sterile water, and determine the dry weight of the pellet.
-
Saponification: Resuspend the cell pellet in a solution of 25% alcoholic potassium hydroxide (KOH in methanol (B129727) or ethanol).[4][18]
-
Lipid Extraction: Incubate the mixture in an 80-85°C water bath for 1-2 hours to saponify cellular lipids.[18][19]
-
Sterol Extraction: After cooling, add sterile distilled water and n-heptane (or another non-polar solvent). Vortex vigorously to extract the non-saponifiable fraction containing sterols into the organic phase.
-
Sample Preparation: Separate the organic (upper) layer, evaporate it to dryness under nitrogen, and re-dissolve the sterol residue in methanol (HPLC grade).
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Elute with 100% methanol as the mobile phase.[20][21]
-
Quantification: Detect ergosterol by its absorbance at 282 nm.[21] Calculate the concentration by comparing the peak area to a standard curve prepared with pure ergosterol.
Caption: Experimental workflow for fungal ergosterol quantification.
Cell Wall Integrity Assay (Sorbitol Protection)
This assay determines if a compound's antifungal activity involves targeting the cell wall.
Principle: The fungal cell wall protects against osmotic stress. If a compound weakens the cell wall, the cell becomes susceptible to lysis in a standard medium. The addition of an osmotic stabilizer, such as 0.8 M sorbitol, can rescue the growth of cells with a compromised cell wall.[22]
Protocol:
-
Perform the broth microdilution assay for MIC determination as described in section 5.1 in two parallel sets of microtiter plates.
-
In the first set, use the standard growth medium.
-
In the second set, supplement the growth medium with 0.8 M sorbitol.[15]
-
Inoculate and incubate both sets of plates under identical conditions.
-
Compare the MIC values obtained in the standard medium versus the sorbitol-supplemented medium.
-
Interpretation: A significant increase (typically ≥4-fold) in the MIC value in the presence of sorbitol suggests that the compound's mechanism of action involves disruption of the cell wall.[11] If the MIC remains unchanged, the cell wall is likely not the primary target.[1][15]
Conclusion
This compound exhibits a potent and multifaceted antifungal mechanism of action, positioning it as a strong candidate for further development. Its primary action of disrupting cell membrane homeostasis by inhibiting the crucial ergosterol biosynthesis pathway is a well-validated and effective strategy. The subsequent induction of oxidative stress and mitochondrial failure creates a lethal cascade of events within the fungal cell. Furthermore, its ability to inhibit key virulence factors like biofilm formation and morphogenesis adds significant therapeutic value, particularly against drug-resistant and opportunistic fungal pathogens. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full potential of this compound and related natural compounds in the fight against fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citronellal-induced disruption of membrane homeostasis in Candida albicans and attenuation of its virulence attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of Citronellal on Ergosterol Synthesis in Penicillium digitatum Spores [spkx.net.cn]
- 8. Antifungal activity of citronellal against Trichophyton rubrum and its predictive mechanism of action by CYP51 inhibition through molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plasma membrane damage contributes to antifungal activity of citronellal against Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the Mechanisms Underlying Citral-Induced Oxidative Stress and Its Contribution to Antifungal Efficacy on Magnaporthe oryzae Through a Multi-Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal effects of citronella oil against Aspergillus niger ATCC 16404 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 19. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
The Repellent Efficacy of (-)-Citronellal Against Aedes aegypti: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aedes aegypti, the yellow fever mosquito, is a primary vector for numerous arthropod-borne viruses, including dengue, chikungunya, Zika, and yellow fever. The control of Ae. aegypti populations and the prevention of bites are critical public health strategies. Plant-derived compounds, such as (-)-Citronellal, have garnered significant interest as natural alternatives to synthetic repellents. This technical guide provides an in-depth overview of the insect repellent properties of this compound against Ae. aegypti, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. Volatile compounds from plants are detected by the insect's olfactory system, triggering avoidance behavior as they are perceived as potentially toxic.[1] A significant drawback of many natural repellents is their short protection time due to high volatility.[1]
Quantitative Repellency Data
The repellent efficacy of this compound and related formulations has been quantified in numerous laboratory and field studies. The following tables summarize key findings to facilitate comparison.
| Formulation/Concentration | Repellency (%) | Protection Time (hours) | Test Method | Species | Reference |
| This compound & Derivatives | |||||
| 1 mL pure citronellal (B1669106) | Not specified | < 1 | Forearm application | Aedes aegypti | [1][2] |
| 30% citronellal solution | 78% | Not reported | Impregnated wristbands | Culex pipiens pallens | [1][2] |
| 5% mixture of citronellal derivatives | >99% (initial) | >3.5 (>90% repellency) | Field experiment | Mosquitoes | [1] |
| 94.2% | 3.5 | Field experiment | Mosquitoes | [1] | |
| 79% | 7 | Field experiment | Mosquitoes | [1] | |
| 0.1% citronellal derivatives | 95% | Not specified | Human-bait test | Aedes albopictus | [1] |
| 0.17 mg/cm² citronellal derivatives | >90% | 8 | Human-bait test | Aedes albopictus | [1] |
| Comparative Data | |||||
| 20% DEET | 100% (initial) | >3.5 (>90% repellency) | Field experiment | Mosquitoes | [1] |
| 99% | 3.5 | Field experiment | Mosquitoes | [1] | |
| 83.3% | 7 | Field experiment | Mosquitoes | [1] | |
| 20% Icaridin | 99.6% (initial) | >3.5 (>90% repellency) | Field experiment | Mosquitoes | [1] |
| 98.2% | 3.5 | Field experiment | Mosquitoes | [1] | |
| 93.8% | 7 | Field experiment | Mosquitoes | [1] | |
| Mixture of citral, myrcene, and citronellal oil (6:4:1) at 400 μL | 18% treatment response | Not specified | Y-tube olfactometer | Aedes aegypti | [3][4] |
| DEET at 400 μL | 22% treatment response | Not specified | Y-tube olfactometer | Aedes aegypti | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the repellent properties of this compound.
Y-Tube Olfactometer Assay
This assay assesses the behavioral response of mosquitoes to volatile chemicals.
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms. One side arm is connected to a source of clean air (control), and the other to a source of air carrying the test compound.
-
Mosquito Preparation: Adult female Aedes aegypti (5-10 days old) are used. They are deprived of a blood meal and fasted for at least 12 hours before the experiment.[5]
-
Procedure:
-
Introduce a single mosquito into the central arm of the olfactometer.
-
Allow the mosquito to acclimatize for a set period.
-
Release streams of control air and test air (containing a specific concentration of this compound) into the respective side arms.
-
Observe the mosquito's movement for a defined duration (e.g., 10 minutes).[6]
-
Record which arm the mosquito enters and the time spent in each arm.
-
Repeat the experiment with multiple mosquitoes, alternating the control and test arms to avoid positional bias.[7]
-
-
Data Analysis: Calculate a repellency index based on the number of mosquitoes choosing the control arm versus the test arm. Statistical analysis (e.g., Chi-squared test) is used to determine the significance of the repellent effect.
Human-Bait Test (Arm-in-Cage Assay)
This method evaluates the ability of a repellent to prevent mosquito landings and bites on human skin.
-
Volunteer Preparation: Human volunteers are required for this assay. A defined area of skin on the forearm is marked for application of the test substance.
-
Repellent Application: A specific volume or concentration of the this compound formulation is applied evenly to the marked skin area. The other forearm may be treated with a control substance (e.g., ethanol) or a standard repellent (e.g., DEET).
-
Exposure: The treated forearm is exposed to a cage containing a known number of adult female Aedes aegypti.
-
Observation: The number of mosquitoes landing on and/or biting the treated skin is recorded over a specific time period.
-
Data Analysis: The percentage of protection is calculated by comparing the number of bites on the treated arm to the control arm. The duration of protection is the time until the first confirmed bite.
Single Sensillum Recording (SSR)
SSR is an electrophysiological technique used to measure the responses of individual olfactory receptor neurons (ORNs) to specific odorants.
-
Mosquito Preparation: A 4- to 5-day-old female mosquito is anesthetized and immobilized. The antenna is exposed and stabilized for recording.
-
Recording Setup: A recording electrode (a sharp glass capillary filled with saline) is inserted into the base of a single olfactory sensillum on the antenna. A reference electrode is placed in the mosquito's eye.
-
Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is directed over the antenna. Puffs of air carrying a known concentration of this compound are injected into the airstream.
-
Data Acquisition: The electrical signals (action potentials or "spikes") from the ORNs within the sensillum are amplified, filtered, and recorded.
-
Data Analysis: The change in spike frequency in response to the odorant stimulus is quantified. An increase in firing rate indicates an excitatory response, while a decrease indicates an inhibitory response. Both excitatory and inhibitory responses to various repellents have been observed in ORNs of Ae. aegypti.[8]
Signaling Pathways and Molecular Mechanisms
This compound elicits its repellent effect by interacting with the mosquito's olfactory system at the molecular level. The primary mechanisms involve the activation of specific olfactory receptors (ORs) and Transient Receptor Potential (TRP) channels.
Olfactory Receptor (OR) Pathway
Volatile compounds are detected by the insect's olfactory system, which initiates an avoidance behavior.[1] Mosquitoes rely on their olfactory system to detect odors, including those that signal a potential host.[9] This system includes specialized neurons in their sensory hairs that detect specific odors.[9] this compound has been shown to interact with specific odorant receptors in Ae. aegypti, such as AaegOR13, AaegOR15, and AaegOR55, which are also responsive to prominent human odorants.[10] The interaction of this compound with these receptors can inhibit the reception of human odorants, thereby disrupting the mosquito's host-seeking behavior.[10] The binding of an odorant to an OR, which is complexed with a co-receptor (Orco), triggers a signaling cascade that leads to the depolarization of the olfactory receptor neuron and the transmission of a signal to the brain, resulting in a behavioral response.
References
- 1. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulas of components of citronella oil against mosquitoes (Aedes aegypti) | Semantic Scholar [semanticscholar.org]
- 5. Development of a Nanotechnology Matrix-Based Citronella Oil Insect Repellent to Obtain a Prolonged Effect and Evaluation of the Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral Response of Aedes aegypti Mosquito towards Essential Oils Using Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Investigating Odorant Receptor Function in Aedes aegypti Mosquitoes: Response to Human Odorants and Chemical Repellents [etd.auburn.edu]
Antibacterial Activity of (-)-Citronellal: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the antibacterial properties of (-)-Citronellal, a naturally occurring monoterpenoid aldehyde found in the essential oils of various aromatic plants, including those of the Cymbopogon genus.[1] With the increasing global challenge of antibiotic resistance, natural compounds like this compound are gaining significant attention as potential alternatives or adjuncts to conventional antibiotics.[2] This document consolidates quantitative data on its efficacy, details its primary mechanism of action against pathogenic bacteria, and provides standardized experimental protocols for its evaluation. The information is intended to serve as a foundational resource for research and development in the fields of microbiology, natural products chemistry, and infectious disease.
Antibacterial Spectrum and Efficacy
This compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[1][2] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
Quantitative Data
The antibacterial effectiveness of this compound against key pathogenic bacteria is summarized below. Studies consistently show that it acts on the bacterial cell surface, disrupting the membrane and leading to cell death.[1][2]
| Bacterial Strain | Test Method | MIC | MBC | Reference |
| Staphylococcus aureus | Broth Microdilution | 0.625 mg/mL | 1.25 mg/mL | [2] |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | Stated as effective | Stated as effective | [3][4] |
| Escherichia coli | Broth Microdilution | 1.25 mg/mL | 2.5 mg/mL | [2] |
| Escherichia coli | Well Diffusion | MIC of 3.125% for F2 fraction (92.39% citronellal) | - | [5] |
| *Methicillin-Resistant S. aureus (MRSA) | Disc Diffusion | 10% Citronella oil showed moderate activity | - | [6] |
Note: Data for Citronella oil is included for context, as this compound is its major component. Efficacy can vary based on the specific enantiomer ((+) or (-)) and the bacterial strain tested.[1]
Mechanism of Action
The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane's structure and function.[1][7] As a lipophilic monoterpene, it can easily traverse the cell wall and intercalate into the lipid bilayer of the cell membrane.[8] This interaction leads to a cascade of events culminating in cell death.
Key mechanistic actions include:
-
Increased Membrane Permeability: Citronellal (B1669106) integration disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.[9]
-
Alteration of Cell Surface Properties: Exposure to citronellal can change the hydrophobicity and surface charge of bacterial cells.[2]
-
Ion Leakage: The compromised membrane integrity leads to the uncontrolled leakage of essential intracellular components, most notably potassium ions (K+).[1][2]
-
Disruption of Cellular Homeostasis: The loss of ions and other vital molecules disrupts critical cellular processes, including energy metabolism (ATP synthesis) and DNA replication, ultimately leading to cell lysis.[7]
Caption: Proposed Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the antibacterial activity of this compound.
Determination of MIC and MBC
The broth microdilution method is a standardized technique to determine the MIC and MBC of an antimicrobial agent.[10][11]
Materials:
-
96-well flat-bottom microtiter plates
-
This compound stock solution (e.g., in DMSO)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Positive control (broth with inoculum), negative control (broth only), and solvent control (broth with inoculum and DMSO).
-
Resazurin solution (0.015%) for viability indication (optional).
-
Agar (B569324) plates for MBC determination.
Procedure:
-
Preparation of Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of each test row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, assess bacterial growth. The MIC is the lowest concentration of this compound in which there is no visible turbidity.[10] If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change (e.g., blue to pink) is observed.
-
MBC Determination: Take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC) and plate it onto an appropriate agar medium.[10]
-
Incubation and Analysis: Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in no colony growth on the agar plate.[10]
Time-Kill Curve Analysis
This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[3][12]
Caption: General Workflow for Time-Kill Curve Assay.
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the early-to-mid logarithmic phase. Dilute the culture in fresh broth to a starting density of ~10⁵ to 10⁶ CFU/mL.
-
Exposure: Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) to separate flasks containing the bacterial inoculum. Include a growth control without the compound.
-
Sampling: Incubate all flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates for 24 hours at 37°C and count the number of colonies to determine the CFU/mL for each time point and concentration.
-
Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]
Biofilm Inhibition Assay
This assay quantifies the ability of this compound to prevent the formation of bacterial biofilms using the crystal violet staining method.[10][13][14]
Caption: Workflow for Biofilm Inhibition Assay.
Procedure:
-
Preparation: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (~10⁶ CFU/mL) to each well.
-
Treatment: Add 100 µL of this compound dilutions to the wells to achieve the desired final concentrations. Include untreated wells as a positive control for biofilm formation.
-
Incubation: Cover the plate and incubate at 37°C for 24 to 48 hours without agitation to allow biofilm to form.
-
Washing: Carefully discard the liquid from each well. Gently wash the wells twice with sterile PBS to remove non-adherent, planktonic cells.[10]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[14]
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear. Dry the plate.
-
Solubilization: Add 200 µL of 30% acetic acid (or 95% ethanol) to each well to dissolve the bound stain.[10][14]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.
Conclusion and Future Directions
This compound exhibits significant antibacterial activity against a variety of pathogenic bacteria, primarily by disrupting bacterial membrane integrity. Its broad-spectrum potential and natural origin make it a compelling candidate for further investigation as a novel antimicrobial agent. The standardized protocols provided herein offer a framework for consistent and reproducible evaluation of its efficacy.
Future research should focus on:
-
In vivo studies to confirm its efficacy and determine its safety and pharmacokinetic profile in animal models of infection.
-
Synergy studies to evaluate its potential to enhance the activity of existing antibiotics, potentially reversing antibiotic resistance.[15][16]
-
Formulation development to improve its stability, bioavailability, and delivery to infection sites, such as through encapsulation in nanoemulsions.[1][17]
-
Elucidation of secondary mechanisms of action , including potential effects on virulence factor production and gene expression.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Effects and Mode of Action of Selected Essential Oils Components against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of citronellal on growth and enterotoxins production in Staphylococcus aureus ATCC 29213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. talenta.usu.ac.id [talenta.usu.ac.id]
- 7. Antibacterial Potential of Essential Oils Against E. coli and Salmonella spp. in Minimally Processed Foods [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. Antimicrobial peptides in combination with citronellal efficiently kills multidrug resistance bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. whxb.pku.edu.cn [whxb.pku.edu.cn]
The Multifaceted Pharmacological Landscape of (-)-Citronellal in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Citronellal, a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants like Cymbopogon species, is emerging as a compound of significant interest in the scientific community.[1] Traditionally utilized for its fragrance, recent preclinical research has unveiled a broad spectrum of pharmacological activities on mammalian cells, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core pharmacological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Anti-inflammatory and Redox-Protective Activities
This compound has demonstrated significant anti-inflammatory and antioxidant properties in various experimental models.[1][2][3] Its mechanism of action is partly attributed to the inhibition of enzymes in the arachidonic acid pathway, which in turn reduces the production of pro-inflammatory mediators like leukotrienes.[2][4] This action helps to prevent leukocyte migration and edema formation.[2][4] Furthermore, this compound exhibits redox-protective effects by reducing lipid peroxidation and the oxidation of proteins.[2][4]
Quantitative Data: Anti-inflammatory and Antioxidant Effects
| Parameter | Model/Assay | Concentration/Dose | Observed Effect | Reference |
| Leukocyte Migration Inhibition | Carrageenan-induced peritonitis in rats | 50, 100, and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) | [2] |
| Edema Inhibition | Carrageenan- and arachidonic acid-induced rat paw edema | 100 and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) | [2] |
| Hepatic Lipoperoxidation | In vivo rat model | 200 mg/kg | Significant reduction (p < 0.001) | [2] |
| Plasmatic Protein Oxidation | In vivo rat model | 200 mg/kg | Significant reduction (p < 0.05) | [2] |
| Hepatic Protein Oxidation | In vivo rat model | 200 mg/kg | Significant reduction (p < 0.01) | [2] |
| Antioxidant Activity | DPPH radical scavenging assay | IC50: 79.90 ± 0.02 µg/mL | Potent radical scavenging | [5] |
| Antioxidant Activity | β-carotene bleaching assay | IC50: 48.70 ± 0.02 µg/mL | Inhibition of lipid peroxidation | [5] |
| Antioxidant Activity | Ferric reducing antioxidant potential (FRAP) assay | 1.03 ± 0.002 mmol/g | Ferric ion reducing capacity | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is a standard in vivo method to assess the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% in sterile saline)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Pletismometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw of each rat is measured using a pletismometer.
-
Animals are randomly divided into groups: control (vehicle), positive control (e.g., indomethacin), and this compound treated groups at different doses (e.g., 100 and 200 mg/kg, i.p.).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Anticancer Effects
This compound has exhibited promising anticancer properties against various cancer cell lines.[1][3][6] Its mechanisms include the suppression of cell proliferation, inhibition of colony formation, and induction of apoptosis.[6][7] Studies have shown that it can target key molecular players involved in cancer progression, such as tubulin, COX-2, and LOX-5.[7]
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | NRU Assay | > 50% suppression | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | SRB Assay | ~41% suppression | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | ~32% suppression | [7] |
| Huh7 | Hepatocellular Carcinoma | Not specified | Reduced proliferation | [6][8] |
| Ehrlich Ascites Carcinoma (EAC) | Ascitic Tumor | In vivo | 45.97% inhibition at 75 mg/kg | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control.[9]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Signaling Pathways in Anticancer Activity
This compound's anticancer effects are mediated through the modulation of specific signaling pathways. For instance, in hepatocellular carcinoma cells, it has been shown to activate a cAMP-dependent signaling pathway through an olfactory receptor, leading to the phosphorylation of p38 MAPK and reduced cell proliferation.[8]
Neuroprotective and Neuromodulatory Effects
This compound has also been investigated for its effects on the central nervous system, demonstrating neuroprotective and sedative-like properties.[10][11] It has shown potential in modulating oxidative stress pathways in neuronal cells and interacting with GABAergic systems.[10][11]
Quantitative Data: Neuroprotective and Sedative Effects
| Parameter | Model/Assay | Concentration/Dose | Observed Effect | Reference |
| Sedative Effect | Thiopental (B1682321) sodium-induced sleep in mice | 250 mg/kg | Significant increase in sleep duration | [11] |
| Anxiolytic-like Effect | Not specified | Not specified | Documented anxiolytic effects | [11] |
| Anticonvulsant Effect | Not specified | Not specified | Documented anticonvulsant effects | [11] |
| Acetylcholinesterase Inhibition | In silico docking | -6.5 Kcal/mol binding affinity | Potential for Alzheimer's treatment | [12] |
Experimental Protocol: Thiopental Sodium-Induced Sleeping Time Test
This in vivo model is used to evaluate the sedative-hypnotic potential of a substance.
Materials:
-
Swiss mice
-
This compound
-
Thiopental sodium (40 mg/kg)
-
Vehicle
-
Stopwatch
Procedure:
-
Mice are randomly assigned to different treatment groups.
-
This compound is administered orally at various doses (e.g., 62.5, 125, and 250 mg/kg).[11]
-
Thirty minutes after treatment, thiopental sodium is administered intraperitoneally.
-
The latency to the onset of sleep (loss of righting reflex) and the total duration of sleep are recorded for each animal.
-
A significant increase in sleep duration compared to the control group indicates a sedative effect.
Logical Workflow for Investigating Neuroprotective Effects
The investigation of neuroprotective effects often follows a logical workflow, starting from in silico predictions to in vitro and in vivo validations.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a diverse and promising pharmacological profile. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects warrant further in-depth investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these activities, identifying specific cellular targets, and evaluating its efficacy and safety in more complex preclinical models. The development of novel delivery systems could also enhance its bioavailability and therapeutic potential. For drug development professionals, this compound represents a valuable natural lead compound that, with further optimization, could pave the way for new therapeutic interventions for a range of human diseases.
References
- 1. Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity Determination of Citronellal and Crude Extracts of Cymbopogon citratus by 3 Different Methods [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
- 11. Citronellal Exerts Sedative‐Like Effects and Augments Diazepam's Action in Swiss Mice, Possibly Through the GABAergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citronellal as a Promising Candidate for Alzheimer’s Disease Treatment: A Comprehensive Study on In Silico and In Vivo Anti-Acetylcholine Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile and Safety Assessment of (-)-Citronellal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Citronellal, a naturally occurring monoterpenoid aldehyde, is a principal component of citronella oil, renowned for its characteristic lemon-like scent. It is widely utilized in the fragrance, cosmetic, and food industries. As its applications expand, a thorough understanding of its toxicological profile and safety is paramount for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data on this compound, detailing experimental methodologies and exploring its metabolic fate and mechanisms of toxicity.
Acute Toxicity
Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single exposure. For this compound, these studies have primarily focused on the oral, dermal, and inhalation routes of exposure.
Data Presentation
| Test | Species | Route | Endpoint | Value (mg/kg) | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | 2420 | [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | >2500 | [1] |
Table 1: Acute Toxicity of this compound
Experimental Protocols
Acute Oral Toxicity (as per OECD Guideline 423)
The acute oral toxicity of this compound is typically determined using a stepwise procedure with a limited number of animals. The protocol involves the following key steps:
-
Animal Model: Young adult female rats are commonly used.
-
Dosage: A starting dose of 2000 mg/kg body weight is administered to a single animal.
-
Administration: The test substance is administered by oral gavage.
-
Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This process is repeated until the LD50 can be estimated.
Acute Dermal Toxicity (as per OECD Guideline 402)
The assessment of acute dermal toxicity generally follows this protocol:
-
Animal Model: Adult rabbits are the preferred species.
-
Application: A single dose of the test substance is applied to a shaved area of the skin (at least 10% of the body surface area).
-
Exposure: The application site is covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the application site for 14 days.
Irritation and Sensitization
Skin and Eye Irritation
This compound has been shown to cause skin and eye irritation.[2]
Skin Sensitization
Studies utilizing the Local Lymph Node Assay (LLNA) have investigated the skin sensitization potential of citronella oil, which contains this compound as a major component. In one study, citronella oil was found to be non-sensitizing.[3] However, it is important to note that the sensitization potential of pure this compound may differ from that of the essential oil.
Data Presentation
| Test | Species | Result | Reference |
| Skin Irritation | Rabbit | Irritant | [4] |
| Eye Irritation | Not specified | Causes serious eye irritation | [2] |
| Skin Sensitization (LLNA) (Citronella Oil) | Mouse | Negative | [3] |
Table 2: Irritation and Sensitization of this compound and related substances
Experimental Protocols
Skin Irritation (as per OECD Guideline 404)
Caption: Workflow for a typical skin irritation study.
Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)
Caption: Experimental workflow for the Local Lymph Node Assay.
Repeated-Dose Toxicity
Data on the repeated-dose toxicity of this compound is limited. Studies on the related compound, citronellol, have shown a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day in a 90-day oral toxicity study in rats.[5] However, it is crucial to note that these findings may not be directly applicable to this compound.
Genotoxicity
Genotoxicity assays are essential for identifying substances that can induce genetic damage.
Data Presentation
| Test | Test System | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium TA100, TA98, TA97, TA102 | Not specified | Negative for mutagenicity, but toxic to TA100 | [6] |
| Chromosomal Aberration | Chinese hamster ovary cells | Not specified | Weak evidence of clastogenicity | [7] |
| Sister Chromatid Exchange | Chinese hamster ovary cells | Not specified | Negative | [7] |
Table 3: Genotoxicity of this compound
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay) (as per OECD Guideline 471)
Caption: General workflow of the Ames test.
Carcinogenicity
There are currently no long-term carcinogenicity studies available for this compound.
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are lacking. However, developmental toxicity has been observed in chicken embryos exposed to citronellal, with malformations primarily in the craniofacial area.[8]
Metabolism and Toxicokinetics
The metabolism of (+)-citronellal has been studied in rabbits. The primary metabolic pathways involve oxidation and reduction reactions.[5]
Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.
Signaling Pathways of Toxicity
Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound. One study demonstrated that this compound can induce transient Ca2+ signals in hepatocarcinoma cells by activating a cAMP-dependent signaling pathway, potentially through an olfactory receptor.[9]
Signaling Pathway
Caption: Signaling pathway of this compound in hepatocarcinoma cells.
Conclusion
The available toxicological data for this compound indicates a low order of acute toxicity via the oral and dermal routes. It is considered a skin and eye irritant. While some in vitro genotoxicity studies have been conducted, with mixed results, there is a notable lack of comprehensive data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity specifically for this compound. The metabolic pathways involve oxidation and reduction, leading to the formation of more polar metabolites that are subsequently conjugated and excreted. Emerging research is beginning to uncover the specific signaling pathways through which this compound exerts its biological effects.
For a complete and robust safety assessment, further studies are warranted to address the existing data gaps, particularly in the areas of chronic toxicity and reproductive effects. Such data are crucial for establishing safe exposure limits and ensuring the continued safe use of this compound in various consumer and industrial applications. Professionals in drug development and research should consider these data gaps when evaluating the potential of this compound for new applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
(-)-Citronellal as a Precursor for Isopulegol Synthesis: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of (-)-citronellal to isopulegol (B1217435) is a pivotal reaction in the synthesis of valuable monoterpenoid compounds, most notably (-)-menthol. This intramolecular carbonyl-ene reaction, a type of cyclization, is of significant interest due to the economic importance of its products in the pharmaceutical, fragrance, and flavor industries. This technical guide provides a comprehensive overview of the synthesis of isopulegol from this compound, with a focus on various catalytic systems. It includes a detailed comparison of quantitative data, complete experimental protocols for key methodologies, and visual representations of reaction pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, a naturally occurring aldehyde found in the essential oils of plants like citronella grass, serves as a readily available and cost-effective chiral starting material for the synthesis of isopulegol. Isopulegol, a monoterpene alcohol, exists as several stereoisomers, with (-)-isopulegol (B1672291) being a crucial intermediate in the industrial production of (-)-menthol.[1] The stereochemistry of the cyclization reaction is of paramount importance as it dictates the stereoisomeric composition of the final menthol (B31143) product.[2]
The primary synthetic route involves an acid-catalyzed intramolecular ene reaction.[3] This can be achieved through both homogeneous and heterogeneous catalysis, with the choice of catalyst and reaction conditions significantly impacting the conversion, yield, and diastereoselectivity of the process. This guide will explore several prominent catalytic systems, providing the necessary data and protocols for their implementation.
Catalytic Systems and Data Presentation
The cyclization of this compound to isopulegol has been extensively studied using a variety of catalysts. The performance of these catalysts is typically evaluated based on the conversion of citronellal, the yield of isopulegol, and the diastereoselectivity towards the desired isopulegol isomer. Below is a compilation of quantitative data from various studies, summarized for comparative analysis.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isopulegol Yield (%) | Diastereoselectivity (%) | Reference(s) |
| Anhydrous Zinc Bromide (ZnBr₂) | Toluene (B28343) | 0 - 5 | 3 - 7 | >95 | 96.4 | 94:6 (-)-isopulegol:others | [4][5] |
| Montmorillonite K10 | Buffer Medium | Room Temp | 2 | High | High | Not Specified | [2][6] |
| Montmorillonite K10 | Not Specified | Not Specified | 3 | 81 | 51 (selectivity) | Not Specified | [2][4] |
| ZSM-5 Zeolite | Not Specified | Not Specified | 3 | 45 | 21 | - | [4][7] |
| Hydrous Zirconia | Not Specified | Not Specified | - | High | High | Good | [8][9] |
| Cu/beta zeolite | None | 180 | 4 | 90.20 (activity) | 69.31 | 80.98 (selectivity) | [10] |
| Ni/beta zeolite | None | 180 | 4 | 42.53 (activity) | 29.68 | 76.60 (selectivity) | [10] |
| Tin(IV) Chloride (SnCl₄) | Methylene Chloride | 0 | - | - | 85 | - | [11] |
| HPA/HCl-MMT | Not Specified | Not Specified | - | High | High | High | [4] |
Note: "High" indicates that the source reported a high value without specifying a number. Diastereoselectivity refers to the ratio of the desired isopulegol isomer to other stereoisomers.
Reaction Mechanism and Pathways
The cyclization of this compound to isopulegol is an acid-catalyzed intramolecular ene reaction. The reaction is initiated by the activation of the aldehyde group by an acid catalyst, which can be either a Lewis or a Brønsted acid. The presence of both Lewis and Brønsted acid sites is considered essential for high activity and selectivity.[8][9] The Lewis acid site coordinates to the carbonyl oxygen, enhancing the electrophilicity of the aldehyde. The double bond then acts as a nucleophile, attacking the activated aldehyde in a six-membered transition state to form a new carbon-carbon bond and generate a carbocation intermediate. Subsequent deprotonation yields the isopulegol product.
Strong Brønsted acids can sometimes lead to undesirable side reactions such as dehydration and etherification.[9][12] Therefore, a catalyst with a balanced acidity is often preferred.
Caption: Acid-catalyzed cyclization of this compound to isopulegol.
Experimental Protocols
This section provides detailed methodologies for two common and effective methods for the synthesis of isopulegol from this compound.
Method 1: Heterogeneous Catalysis using Montmorillonite K10 Clay
This method represents an environmentally friendly approach using a solid acid catalyst.[2][6]
Materials:
-
(+)-Citronellal
-
Montmorillonite K10 clay
-
Buffer solution (e.g., citrate-phosphate buffer, pH 5)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend Montmorillonite K10 clay in the buffer medium.
-
Addition of Reactant: To the stirred suspension, add (+)-citronellal.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours.[2][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[2]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.[2]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (-)-isopulegol.[2]
-
Purification: The crude product can be further purified by fractional distillation under reduced pressure.[2][3]
Method 2: Homogeneous Catalysis using Anhydrous Zinc Bromide (ZnBr₂)
This method is known for its high yield and diastereoselectivity.[4][5]
Materials:
-
(+)-Citronellal
-
Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous toluene
-
0.05 M Hydrobromic acid (HBr) aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Glass-lined or stainless steel reactor (for scale-up) or round-bottom flask
-
Overhead stirrer or magnetic stirrer
-
Temperature probe
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Catalyst Preparation and Reaction Setup: In a reactor or round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve anhydrous zinc bromide in anhydrous toluene. Cool the solution to 0-5 °C using an ice bath.[4][5]
-
Addition of Reactant: In a dropping funnel, prepare a solution of (+)-citronellal in anhydrous toluene. Add this solution dropwise to the stirred catalyst solution over 1-2 hours, maintaining the temperature between 0-5 °C.[5]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-5 hours.[4][5] Monitor the reaction progress by GC to ensure the complete consumption of citronellal.
-
Quenching: Carefully quench the reaction by the slow addition of a 0.05 M HBr aqueous solution.[4][5]
-
Phase Separation and Extraction: Allow the layers to separate. Remove the aqueous layer and extract it twice with toluene to recover any dissolved product. Combine all organic layers.[4]
-
Washing and Drying: Wash the combined organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.[4]
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Obtain high-purity (-)-isopulegol by fractional distillation of the crude product under reduced pressure.[3]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis of isopulegol from this compound.
Caption: General experimental workflow for isopulegol synthesis.
Conclusion
The synthesis of isopulegol from this compound is a well-established and industrially significant transformation. This guide has provided a detailed overview of the core aspects of this process, including a comparative analysis of various catalytic systems, in-depth experimental protocols, and visualizations of the reaction pathway and experimental workflow. The choice between heterogeneous and homogeneous catalysis will depend on specific laboratory or industrial requirements, balancing factors such as catalyst cost, reusability, reaction efficiency, and environmental impact. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these methodologies is crucial for the efficient and stereoselective production of isopulegol and its downstream products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 6. gctlc.org [gctlc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery of Novel Biological Targets for (-)-Citronellal
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Citronellal, a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, has garnered significant interest for its diverse pharmacological activities. These include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] This technical guide provides a comprehensive overview of the known biological targets of this compound, with a particular focus on its anticancer effects mediated through the human olfactory receptor OR1A2. We present detailed experimental protocols for key assays used in the identification and validation of these targets, quantitative data to support these findings, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this compound and its derivatives.
Introduction
This compound is a major component of citronella oil and is recognized for its characteristic lemon-like aroma.[1] Beyond its use in the fragrance industry, a growing body of scientific evidence highlights its potential as a bioactive compound with a range of therapeutic applications.[1] Understanding the specific molecular targets and mechanisms of action of this compound is crucial for its development as a potential therapeutic agent. This guide delves into the current knowledge of its biological targets, providing the necessary technical details to facilitate further research in this area.
Known Biological Targets and Mechanisms of Action
Anticancer Activity: Targeting the Olfactory Receptor OR1A2
A significant breakthrough in understanding the anticancer properties of this compound was the identification of the human olfactory receptor OR1A2 as a direct biological target.[2] Ectopically expressed in various tissues, including hepatocellular carcinoma cells (Huh7), the activation of OR1A2 by this compound initiates a signaling cascade that leads to a reduction in cell proliferation.[2][3]
The proposed mechanism of action involves the following steps:
-
Binding and Activation of OR1A2: this compound binds to and activates the G-protein coupled receptor OR1A2.[2]
-
cAMP-Dependent Signaling: This activation stimulates a downstream signaling pathway that is dependent on cyclic adenosine (B11128) monophosphate (cAMP).[2]
-
Calcium Influx: The cAMP-dependent pathway leads to a transient increase in intracellular calcium (Ca2+) levels.[2]
-
p38 MAPK Phosphorylation: The rise in intracellular calcium results in the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[2]
-
Reduced Cell Proliferation: Activated p38 MAPK ultimately leads to a decrease in the proliferation of hepatocellular carcinoma cells.[2]
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory and redox-protective effects. Its mechanism in this context is suggested to be associated with the inhibition of enzymes in the arachidonic acid pathway.[4][5] This inhibition can prevent the production of leukotrienes, reduce edema formation, and decrease the generation of reactive oxygen species, thereby mitigating inflammatory responses.[4]
Antibacterial and Antifungal Activity
The antimicrobial properties of this compound are primarily attributed to its ability to disrupt the cell membranes of microorganisms. This disruption leads to increased membrane permeability and fluidity, causing cellular lysis and death.[6][7] Studies have shown its effectiveness against various bacteria, including Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Penicillium digitatum.[8][9] In some fungi, this compound has been shown to specifically target ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[9]
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.
| Compound | Target/Assay | Cell Line/Organism | Value | Reference |
| This compound | Antifungal Activity (MIC) | Candida albicans | 256 µg/mL | [10] |
| This compound | Antifungal Activity (MFC) | Candida albicans | 256 µg/mL | [10] |
| This compound | Antifungal Activity (MIC) | Penicillium digitatum | 1.36 mg/mL | [9] |
| This compound | Antifungal Activity (MFC) | Penicillium digitatum | 2.72 mg/mL | [9] |
| Citronellol | Cell Proliferation (IC50) | Non-small cell lung carcinoma (A-549) | 27.6 µM | [11] |
| Citronellol | Cell Proliferation (IC50) | Melanoma | 2.17 ± 0.30 mM to 4.81 ± 0.29 mM | [12] |
| Citronellol | OR1A1 Activation (EC50) | HEK293 cells | ~80-90 µM | [13] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the biological targets and mechanisms of action of this compound.
Fluorometric Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration upon stimulation with this compound. Fura-2 AM, a ratiometric calcium indicator, is commonly used.[14][15][16]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Bovine Serum Albumin (BSA)
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Cells cultured on glass coverslips
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality anhydrous DMSO to make a 1 mM stock solution. Vortex thoroughly.[14][15]
-
Prepare Loading Buffer: For each coverslip, prepare a working solution of Fura-2 AM in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The addition of 0.02% Pluronic F-127 and 2.5 mM probenecid can aid in dye loading and retention, respectively.[17]
-
Cell Loading:
-
Washing: After loading, wash the cells 2-3 times with the physiological buffer to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[15]
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with the physiological buffer.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.[16]
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Apply this compound at the desired concentration and record the change in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates a rise in intracellular calcium.[16]
Intracellular cAMP Measurement
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels.[18][19][20]
Materials:
-
cAMP ELISA kit (commercially available)
-
Cell lysis buffer (often included in the kit)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cultured cells
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes to prevent cAMP degradation.[21]
-
Stimulate the cells with various concentrations of this compound for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells by adding the cell lysis buffer provided in the ELISA kit.
-
Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.[18]
-
-
cAMP ELISA:
-
Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:
-
Add cAMP standards and cell lysates to the wells of an anti-cAMP antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the samples and standards for binding to the antibody.
-
Incubate for 1-3 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations. The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Use the standard curve to determine the cAMP concentration in each of the cell lysates.
-
Western Blotting for Phospho-p38 MAPK
This protocol is used to detect the phosphorylated (activated) form of p38 MAPK.[22][23]
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182)[24][25]
-
Primary antibody for total p38 MAPK (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Sample Preparation:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped of the first set of antibodies and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-p38 and total p38 using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal for each sample.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[26][27]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cultured cells in a 96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a period of time (from 15 minutes to overnight, depending on the solubilization solution) with shaking to ensure complete dissolution.[26]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
-
Visualizations
Signaling Pathway of this compound via OR1A2
Caption: Signaling cascade initiated by this compound binding to OR1A2.
Experimental Workflow for Novel Target Identification
Caption: A generalized workflow for identifying novel biological targets of a small molecule.
Conclusion
This compound presents a compelling case for further investigation as a multi-target therapeutic agent. The identification of the olfactory receptor OR1A2 as a key mediator of its anticancer effects provides a solid foundation for the rational design of novel anticancer drugs. Furthermore, its anti-inflammatory, antibacterial, and antifungal properties suggest a broader therapeutic potential. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers to further explore the molecular mechanisms of this compound and to accelerate its translation from a natural product to a clinically relevant therapeutic. Future research should focus on elucidating the precise binding interactions of this compound with its targets, expanding the scope of target identification to other disease models, and conducting in vivo studies to validate its efficacy and safety.
References
- 1. Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoterpene this compound affects hepatocarcinoma cell signaling via an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. talenta.usu.ac.id [talenta.usu.ac.id]
- 8. Antibacterial Effects and Mode of Action of Selected Essential Oils Components against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. mesoscale.com [mesoscale.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. ABclonal [abclonal.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
The Role of (-)-Citronellal in Plant Defense Mechanisms: A Technical Guide
Abstract: (-)-Citronellal is a naturally occurring acyclic monoterpenoid aldehyde, prominently found in the essential oils of various Cymbopogon species.[1][2] As a key secondary metabolite, it plays a crucial role in the plant's defense arsenal (B13267) against a wide array of biological threats.[3] This technical guide provides an in-depth analysis of the biosynthesis, mode of action, and signaling pathways associated with this compound's function as a potent defense compound. It summarizes quantitative efficacy data against herbivores and pathogens, details key experimental protocols for its study, and visualizes complex biological processes. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry, plant-insect interactions, and the discovery of novel bioactive compounds.
Introduction to this compound in Plant Defense
Plants, being sessile organisms, have evolved a sophisticated chemical warfare system to protect themselves from herbivores and pathogenic microorganisms.[3] This defense is largely mediated by a diverse group of secondary metabolites, which are not essential for primary metabolism but are critical for survival and interaction with the environment.[3] Among these, monoterpenoids, like this compound, are volatile organic compounds that serve as powerful repellents, antifeedants, and antimicrobial agents.[3][4]
This compound is a major constituent of citronella oil, extracted from grasses of the Cymbopogon genus, and is renowned for its characteristic lemon-like scent.[1][5][6] This scent, pleasant to humans, is a warning signal to many insects and a potent inhibitor for various fungi and bacteria.[7][8] The compound's high efficacy and low toxicity profile have made it a popular natural alternative to synthetic pesticides and a subject of intense scientific research.[9] This guide will explore the multifaceted role of this compound, from its molecular synthesis within the plant to its disruptive effects on attacking organisms.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process originating from the universal C5 isoprene (B109036) units, which form the C10 precursor, geranyl diphosphate (B83284) (GPP), via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[10][11] From GPP, the pathway to citronellal (B1669106) can vary slightly between plant species but generally involves key oxidation and reduction steps.
In several plant species, including Pelargonium and Caladenia plicata, the pathway proceeds as follows:
-
Geraniol (B1671447) Formation: Geranyl diphosphate (GPP) is converted to geraniol by the enzyme geraniol synthase (GES).[10][11]
-
Oxidation to Citral (B94496): Geraniol is then oxidized to the aldehyde citral (a mixture of geranial and neral (B7780846) isomers). This reaction is often catalyzed by an alcohol dehydrogenase (ADH).[10][12]
-
Reduction to Citronellal: Finally, citral is reduced to citronellal.[12][13] In Pelargonium, this step is carried out by specific citral reductases (PhCIRs).[13][14] In Caladenia plicata, an enantioselective reduction of geranial yields (S)-β-citronellal.[10]
Role in Defense Against Herbivores
This compound is a cornerstone of plant defense against herbivorous insects, functioning primarily as a potent repellent and feeding deterrent.[15][16][17]
Mode of Action
The defensive action of citronellal against insects is multifaceted:
-
Olfactory Disruption: The strong scent of citronellal masks the chemical cues that insects use to locate their hosts, such as carbon dioxide and lactic acid.[7][18]
-
Sensory Receptor Interference: It directly interacts with and disrupts the function of insect sensory receptors, particularly in the olfactory and gustatory systems.[7][19] This interference can confuse insects, making it difficult for them to find and feed on the plant.
-
Direct Irritation: Upon contact, the compound can be irritating to insects, discouraging them from landing or staying on the plant surface.[7]
Signaling Pathway in Insects
Studies in the model organism Drosophila melanogaster have elucidated a sophisticated dual signaling pathway for the avoidance of citronellal:
-
Olfactory Receptor Activation: The initial detection and generation of an action potential in olfactory receptor neurons (ORNs) require the olfactory co-receptor Or83b.[19]
-
Signal Modulation via TRPA1: A separate signaling cascade, involving a G-protein (Gq), Phospholipase C (PLC), and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, modulates the frequency of the citronellal-evoked action potentials.[19][20] Activation of this pathway is thought to engage a Ca2+-activated K+ channel (Slowpoke), which fine-tunes the neural response, leading to a robust aversion behavior.[19] Interestingly, citronellal can also directly activate the TRPA1 channel in some insects, such as the malaria mosquito Anopheles gambiae, highlighting its importance as a target for repellents.[19][21]
Efficacy Data on Insect Repellency
The effectiveness of citronellal as an insect repellent has been quantified in numerous studies.
| Target Insect | Formulation/Concentration | Efficacy | Citation |
| Aedes albopictus | 5% solution of citronellal derivatives | 95% protection for 3 hours; 85% for 6 hours | [22] |
| Aedes albopictus | 0.1% solution (3.33 µg/cm²) | Reached 95% repellency | [22] |
| Aedes aegypti | Citronella oil | Up to 97.3% mortality under controlled conditions | [23] |
| Aedes aegypti | Pure citronellal applied to forearm | Repellency lasted < 1 hour | [22] |
| Mosquitoes (general) | Citronella oil diffusers (indoors) | Up to 68% repellency rate | [23] |
Role in Defense Against Pathogens
This compound possesses broad-spectrum antimicrobial activity, making it a key component of the plant's defense against fungal and bacterial pathogens.[1][2][5]
Antimicrobial Spectrum
This compound has demonstrated significant inhibitory effects against a range of plant-pathogenic and clinically relevant microbes:
-
Fungi: Effective against species of Penicillium, Aspergillus, Fusarium, Candida, Rhizoctonia solani, and Helminthosporium oryzae.[5][24][25] It can inhibit both mycelial growth and spore germination.[24][26][27]
-
Bacteria: Shows activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5]
Mode of Action
The antimicrobial mechanism of this compound primarily involves the disruption of cell membrane integrity and key metabolic processes.
-
Antifungal Mechanism: In fungi like Penicillium digitatum, citronellal's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis.[24] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in animal cells. By blocking its synthesis, citronellal compromises membrane fluidity and integrity, leading to cell leakage and death.[24] Studies on Candida albicans also suggest that citronellal causes oxidative damage and interacts directly with the cell membrane.[5]
-
Antibacterial Mechanism: In bacteria such as E. coli and S. aureus, citronellal disrupts the cell membrane, altering its hydrophobicity and surface charge.[5] This damage leads to the leakage of essential intracellular components, such as potassium ions (K+), ultimately resulting in cell death.[5]
Antimicrobial Efficacy Data
The potency of this compound has been quantified using standard antimicrobial testing metrics like Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).
| Target Organism | Metric | Value | Citation |
| Penicillium digitatum | MIC | 1.36 mg/mL | [24] |
| Penicillium digitatum | MFC | 2.72 mg/mL | [24] |
| Candida albicans (clinical strains) | MIC | 256 µg/mL | [25] |
| Candida albicans (clinical strains) | MFC | 512 µg/mL | [25] |
| Helminthosporium oryzae | - | Active at 10 ppm | [5] |
| Rhizoctonia solani | - | Active at 20 ppm | [5] |
| Candida species | MIC/MFC | 250 - 1000 µg/mL | [28] |
Key Experimental Protocols
Studying the role of this compound requires specialized techniques for its extraction, identification, and bioactivity assessment.
Analysis of this compound from Plant Volatiles
The standard method for analyzing volatile organic compounds (VOCs) like citronellal from a plant source involves headspace collection followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Static Headspace Solid-Phase Microextraction (SPME) with GC-MS
-
Sample Preparation: A living plant or excised plant part (e.g., a leaf) is enclosed in a sealed, inert glass container.[29]
-
Volatile Collection: A SPME fiber (e.g., coated with Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is inserted into the container's headspace through a septum.[29][30] The fiber is exposed for a defined period (e.g., 30-60 minutes) to allow volatile compounds to adsorb onto the coating.
-
Thermal Desorption: The fiber is retracted and immediately inserted into the heated injection port of a Gas Chromatograph (GC). The high temperature desorbs the trapped volatiles onto the GC column.
-
Separation: The volatile compounds are separated based on their boiling points and affinity for the column's stationary phase as they travel through the GC column under a programmed temperature gradient.
-
Detection and Identification: As compounds elute from the column, they enter a Mass Spectrometer (MS), which bombards them with electrons, causing them to fragment. The resulting mass spectrum (a unique fragmentation pattern) is used to identify the compound by comparing it to a spectral library. Quantification can be achieved by comparing peak areas to those of a known standard.
In Vitro Antimicrobial Activity Assay
Protocol: Broth Microdilution for MIC/MFC Determination
-
Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi) across the wells of a 96-well microtiter plate.[25]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., C. albicans at 1-5 x 10⁵ CFU/mL).[25] Positive (microbe + medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of citronellal that results in no visible growth (turbidity) of the microorganism.[25]
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), a small aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar). The plates are incubated. The MFC is the lowest concentration from which no microbial growth occurs on the sub-cultured agar plate.[25][28]
Insect Repellency Bioassay
Protocol: Human-Bait Skin-in-Cage Test
-
Volunteer Preparation: The forearms of human volunteers are marked with a defined area (e.g., 3x4 cm). The test substance (e.g., 0.1% citronellal in ethanol) is applied evenly to the marked area. A control area is treated with the solvent (ethanol) only.
-
Insect Exposure: The treated arm is inserted into a cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes albopictus) for a set period (e.g., 3 minutes).
-
Data Collection: The number of mosquitoes that land and/or attempt to bite on the treated and control areas is counted.
-
Efficacy Calculation: The percent repellency is calculated based on the reduction in landings/bites on the treated area compared to the control area. The test is repeated at set intervals (e.g., every hour) to determine the duration of protection.[22]
Conclusion and Future Perspectives
This compound is a highly effective and versatile defense compound produced by plants. Its dual action against both herbivores and microbial pathogens underscores its importance for plant survival. The modes of action, involving the disruption of insect sensory systems and the inhibition of microbial membrane synthesis, are well-defined and provide a basis for its use in practical applications.[19][24] The quantitative data consistently demonstrate significant repellent and antimicrobial efficacy. For researchers and drug development professionals, this compound serves not only as a promising candidate for a natural and eco-friendly biopesticide but also as a lead molecule for developing new classes of antimicrobial and insect-repellent agents. Further research into its specific molecular targets and the plant's own regulatory pathways for its production could unlock even greater potential for this remarkable natural product.
References
- 1. Citronellal: a natural aldehyde with important properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant defense against herbivory - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytoprotective Properties of Citronella Oil (Cymbopogon nardus (L.) Rendl.) and Lemongrass Oil (Cymbopogon citratus (DC.) Stapf) through Attenuation of Senescent-Induced Chemotherapeutic Agent Doxorubicin on Vero and NIH-3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecoshieldpest.com [ecoshieldpest.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Citronella Essential Oil: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thursd.com [thursd.com]
- 16. eduvest.greenvest.co.id [eduvest.greenvest.co.id]
- 17. researchgate.net [researchgate.net]
- 18. Citronella: Significance and symbolism [wisdomlib.org]
- 19. Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Mosquito Repellent Citronellal Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. naturepest.com [naturepest.com]
- 24. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. gerstelus.com [gerstelus.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Citronellal from Geraniol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-citronellal from geraniol (B1671447). This compound is a valuable chiral building block in the synthesis of various natural products and pharmaceuticals, most notably (-)-menthol. The following sections detail two prominent and effective methods for this transformation: a bienzymatic cascade and the Sharpless asymmetric epoxidation followed by rearrangement.
Method 1: Bienzymatic Cascade using a Copper Radical Alcohol Oxidase and an Ene Reductase
This modern approach offers high conversion and excellent enantioselectivity under mild reaction conditions, making it an attractive green alternative to traditional chemical methods. The cascade involves the oxidation of geraniol to geranial by a copper radical alcohol oxidase (CRO), followed by the asymmetric reduction of the carbon-carbon double bond of geranial to (R)-citronellal (which is equivalent to this compound) by an old yellow enzyme (OYE).
Quantitative Data Summary
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Key Conditions | Reference |
| CgrAlcOx and OYE2 | Geraniol (10 mM) | 95 | 96.9 (R) | Concurrent cascade, 7 h, 20% v/v heptane (B126788) co-solvent | [1][2][3] |
| CgrAlcOx and OYE2 | Geraniol (20 mM) | 86 | 96.6 (R) | Concurrent cascade, 18 h, 20% v/v heptane co-solvent | [1][2] |
| CgrAlcOx and OYE2 | Geraniol | 95.1 | 95.9 (R) | One-pot, two-step cascade | [1][4] |
| AdhP (M3 mutant) and OYE2p | Geraniol (23.14 g/L) | 98.23 | 96.7 (R) | Whole-cell hydrogen-borrowing cascade | [5] |
Reaction Pathway
Caption: Bienzymatic cascade for the synthesis of this compound.
Experimental Protocol: Immobilized Enzyme Cascade
This protocol is adapted from studies on immobilized copper alcohol oxidase and ene reductase systems.[1][2]
Materials:
-
Geraniol
-
Immobilized Copper radical oxidase from Colletotrichum graminicola (CgrAlcOx)
-
Immobilized Ene reductase from Saccharomyces cerevisiae (OYE2)
-
Immobilized Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
NADP⁺
-
Potassium phosphate (B84403) buffer (KPi), pH 8.0
-
Heptane
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0) containing 100 mM glucose and 1 mM NADP⁺.
-
Co-solvent Addition: Add heptane to the reaction mixture to a final concentration of 20% (v/v).
-
Enzyme Addition: Add the immobilized CgrAlcOx, OYE2, and GDH to the reaction mixture.
-
Substrate Addition: Add geraniol to a final concentration of 10 mM.
-
Reaction Conditions: Stir the reaction mixture at 25°C and 180 rpm.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral Gas Chromatography (GC) to determine the conversion of geraniol and the enantiomeric excess of this compound.
-
Work-up and Purification: Once the reaction is complete, as determined by GC analysis, remove the immobilized enzymes by filtration. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by flash column chromatography if necessary.
Method 2: Sharpless Asymmetric Epoxidation and Subsequent Rearrangement
The Sharpless asymmetric epoxidation is a well-established and reliable method for the enantioselective epoxidation of allylic alcohols.[6][7] In the case of geraniol, the epoxidation occurs selectively at the C2-C3 double bond due to the directing effect of the allylic hydroxyl group.[8] The resulting epoxy alcohol can then be rearranged to citronellal.
Quantitative Data Summary
| Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Geraniol | L-(+)-Diethyltartrate ((+)-DET) | Not specified | 83.5 and 76.2 | [8] |
| Geraniol | Not specified | Not specified | 95 | [9] |
Experimental Workflow
Caption: General experimental workflow for Sharpless Asymmetric Epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a generalized procedure based on established methods for the Sharpless epoxidation.[6][10]
Materials:
-
Geraniol
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
10% aqueous tartaric acid solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard flame-dried glassware, syringes, and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add powdered 4Å molecular sieves. Add anhydrous dichloromethane and cool the flask to -20 °C in a suitable cooling bath.
-
Catalyst Formation: To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Substrate and Oxidant Addition: Add geraniol to the reaction mixture. Subsequently, slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.
-
Rearrangement to this compound: The purified 2,3-epoxygeraniol can be rearranged to this compound using a variety of methods, which are beyond the scope of this specific protocol but are well-documented in the organic chemistry literature.
Alternative Method: Asymmetric Isomerization
The direct asymmetric isomerization of geraniol to citronellal can be achieved using rhodium catalysts with chiral diphosphine ligands, such as BINAP.[11] This method can provide high enantioselectivity (up to 99% ee) for the corresponding enamine intermediate, which is then hydrolyzed to citronellal.[11] While highly effective, this method often involves the use of expensive and air-sensitive catalysts.
Conclusion
The enantioselective synthesis of this compound from geraniol can be effectively achieved through several methodologies. The bienzymatic cascade represents a highly efficient and environmentally friendly approach, offering excellent enantioselectivity and high conversion under mild conditions. The Sharpless asymmetric epoxidation is a classic and reliable method that provides a versatile chiral epoxy alcohol intermediate. The choice of method will depend on the specific requirements of the researcher, including scale, cost, and available resources. The protocols and data presented herein provide a solid foundation for the successful synthesis of this important chiral intermediate.
References
- 1. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of a Self-Sufficient Whole-Cell Cascade for the Production of (R)-Citronellal from Geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. odinity.com [odinity.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis of (-)-Citronellal via Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Citronellal is a valuable chiral monoterpene aldehyde widely used as a precursor in the synthesis of fragrances, agrochemicals, and pharmaceuticals, most notably (-)-menthol. The enantioselective synthesis of this compound is of significant industrial importance. While various synthetic strategies exist, including biocatalysis and transition-metal catalysis, the application of organocatalysis offers a metal-free, often milder, and more environmentally benign alternative.
This document outlines a plausible and instructive, albeit not yet fully established, synthetic approach to this compound employing a key organocatalytic asymmetric Michael addition to construct the chiral center. The protocol is based on well-precedented organocatalytic methodologies and serves as a guide for researchers looking to explore this synthetic avenue.
Proposed Synthetic Pathway
The direct asymmetric conjugate reduction of citral (B94496) to this compound via organocatalysis is not a widely reported transformation. Therefore, a multi-step approach is proposed, centered around the highly reliable organocatalytic asymmetric Michael addition of an acetaldehyde (B116499) equivalent to an α,β-unsaturated ester, followed by functional group transformations to yield the target molecule.
Caption: Proposed multi-step synthesis of this compound featuring a key organocatalytic step.
Key Organocatalytic Step: Asymmetric Michael Addition
The crucial step in this proposed synthesis is the asymmetric conjugate addition of an acetaldehyde equivalent to an α,β-unsaturated ester. Proline-derived organocatalysts, such as diarylprolinol silyl (B83357) ethers, are highly effective for this type of transformation, proceeding through an enamine intermediate.
Catalytic Cycle
The catalytic cycle for the asymmetric Michael addition catalyzed by a diarylprolinol silyl ether is depicted below. The organocatalyst forms a chiral enamine with the acetaldehyde equivalent, which then attacks the α,β-unsaturated ester with high stereocontrol. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct.
Caption: Catalytic cycle for the asymmetric Michael addition.
Data Presentation
The following table summarizes representative data for the key organocatalytic Michael addition step, based on analogous reactions reported in the literature.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 0 | 24 | 92 | 95 |
| 2 | 10 | CH2Cl2 | -20 | 48 | 85 | 92 |
| 3 | 5 | THF | 0 | 36 | 90 | 94 |
| 4 | 10 | Hexane | 25 | 24 | 78 | 88 |
Experimental Protocols
Materials and Methods
-
All reagents should be of commercial grade and used without further purification unless otherwise noted.
-
Anhydrous solvents should be used for the organocatalytic reaction.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Purification of products should be performed by flash column chromatography on silica gel.
-
Enantiomeric excess (ee) should be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Protocol for Key Organocatalytic Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C) with an appropriate cooling bath.
-
Add the α,β-unsaturated ester (1.0 mmol, 1.0 equiv).
-
Add the acetaldehyde equivalent (e.g., a protected form like N-vinylacetamide, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral Michael adduct.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Subsequent Transformations
Reduction of the Ester:
-
Dissolve the purified Michael adduct (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.2 mmol), portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the corresponding alcohol.
Oxidation of the Alcohol to this compound:
-
Dissolve the alcohol (1.0 mmol) in an appropriate solvent such as dichloromethane (B109758) (CH2Cl2) (10 mL).
-
Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) (1.5 mmol) or Dess-Martin periodinane (1.5 mmol).
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel or Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify by flash column chromatography if necessary.
Concluding Remarks
The proposed synthetic route leveraging an organocatalytic asymmetric Michael addition presents a viable and modern approach for the synthesis of this compound. This method avoids the use of metal catalysts and relies on the well-established reactivity of chiral enamine intermediates to set the key stereocenter with high enantioselectivity. The subsequent functional group manipulations are standard procedures in organic synthesis. This application note provides a foundational protocol that can be optimized and adapted by researchers to achieve the efficient and enantioselective synthesis of this important chiral building block. Further investigation into the direct asymmetric reduction of citral remains an interesting area for future research in organocatalysis.
Application Notes and Protocols for the Biocatalytic Production of (S)-(-)-Citronellal using Ene-Reductases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Citronellal is a valuable chiral monoterpene aldehyde widely used as a fragrance and flavor ingredient and as a key chiral intermediate in the synthesis of pharmaceuticals, including (-)-menthol. Traditional chemical synthesis of enantiomerically pure citronellal (B1669106) often involves harsh reaction conditions and the use of expensive and toxic heavy metal catalysts. Biocatalysis, utilizing enzymes such as ene-reductases (EREDs), offers a green and highly selective alternative for the production of (S)-(-)-citronellal under mild conditions. This document provides detailed application notes and protocols for the biocatalytic production of (S)-(-)-citronellal using ene-reductases, with a focus on a highly efficient bienzymatic cascade system.
Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the α,β-unsaturated aldehyde in citral (B94496), the precursor to citronellal.[1][2] A significant challenge in this biotransformation is that citral is typically a mixture of two isomers: geranial ((E)-isomer) and neral (B7780846) ((Z)-isomer). The stereoselectivity of many ene-reductases is highly dependent on the substrate isomer, which can lead to the formation of a mixture of (R)- and (S)-citronellal.[3]
A highly effective strategy to overcome this limitation is the use of a bienzymatic cascade. This approach utilizes an alcohol oxidase to selectively oxidize geraniol (B1671447) to geranial, which is then presented as the sole substrate to an (S)-selective ene-reductase. A notable example is the combination of a copper radical alcohol oxidase (CgrAlcOx) and the ene-reductase from Gluconobacter oxidans (GluER), which yields (S)-citronellal with high conversion and excellent enantiomeric excess.[2][3][4]
Data Presentation
The following tables summarize the performance of various ene-reductases in the production of (S)-(-)-citronellal.
Table 1: Performance of Various Ene-Reductases in the Synthesis of (S)-Citronellal
| Ene-Reductase (Source) | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| GluER (Gluconobacter oxidans) | Geranial (from Geraniol) | 95.3 | 99.2 (S) | [2][3][4] |
| Yers-ER (Yersinia bercovieri) | (E/Z)-Citral | 96 | >99 (S) | [5] |
| EnR (Gluconobacter oxidans) | (E/Z)-Citral | >99 | >99 (S) | [5] |
| NCR (Zymomonas mobilis) | (E/Z)-Citral | ~45 | Not specified for (S) | [5][6] |
| PgOPR1–3 (Pelargonium graveolens) | (Z)-Citral | Not specified | ~95:5 (S:R) | [5][6] |
| YqjM (Bacillus subtilis) | (E/Z)-Citral | Not specified | >95 (S) | [6] |
| TOYE (Thermoanaerobacter pseudethanolicus E39) | (E/Z)-Citral | 23 | 91 (S) | [6] |
| YqiG (Bacillus subtilis str. 168) | (E/Z)-Citral | 12 | >99 (S) | [6] |
| PETNR (Enterobacter cloacae) | (E/Z)-Citral (65/35) | 56 | 87 (S) | [6] |
| NemA (Escherichia coli) | Neral | 69 | 99 (S) | [5] |
Table 2: Optimized Reaction Conditions for the Bienzymatic Cascade Production of (S)-Citronellal
| Parameter | Value |
| Enzyme 1 (Oxidation) | Copper Radical Alcohol Oxidase (CgrAlcOx) |
| Enzyme 2 (Reduction) | Ene-Reductase from Gluconobacter oxidans (GluER) |
| Substrate | Geraniol |
| Cofactor | NADP+ |
| Cofactor Regeneration System | Glucose / Glucose Dehydrogenase (GDH) |
| Buffer | 50 mM Sodium Phosphate (B84403) (NaPi) |
| pH | 8.0 |
| Temperature | 23 °C |
| Reaction Time | ~2.75 hours (15 min oxidation, 2.5 h reduction) |
| Additives | Catalase, Horseradish Peroxidase (HRP) |
Experimental Protocols
Protocol 1: General Screening of Ene-Reductases for (S)-Citronellal Production
This protocol outlines a general method for screening different ene-reductases using citral as the substrate.
1. Materials:
-
Ene-reductase (lyophilized powder or solution)
-
(E/Z)-Citral
-
NADP+ or NADH
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Organic solvent (e.g., isopropanol (B130326) or DMSO) for substrate solubilization
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
-
Reaction vessels (e.g., 2 mL microcentrifuge tubes or glass vials)
-
Thermomixer or orbital shaker
2. Procedure:
-
Prepare a stock solution of (E/Z)-citral (e.g., 1 M) in a suitable organic solvent.
-
In a reaction vessel, prepare the reaction mixture (final volume of 1 mL) containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1-5 mg/mL ene-reductase
-
1 mM NADP+ (or NADH, depending on enzyme preference)
-
20 mM Glucose
-
1-2 U/mL Glucose Dehydrogenase
-
10 mM (E/Z)-Citral (added from stock solution)
-
-
Initiate the reaction by adding the citral stock solution.
-
Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
Stop the reaction by adding 1 mL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and carefully collect the organic (upper) layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the sample for substrate conversion and enantiomeric excess of citronellal using chiral gas chromatography (GC).
Protocol 2: Bienzymatic Cascade for the Production of (S)-Citronellal from Geraniol
This protocol details the sequential one-pot cascade reaction using CgrAlcOx and GluER.[7]
1. Materials:
-
Copper Radical Alcohol Oxidase (CgrAlcOx)
-
Ene-Reductase from Gluconobacter oxidans (GluER)
-
Catalase
-
Horseradish Peroxidase (HRP)
-
Bacillus subtilis Glucose Dehydrogenase (BsGDH)
-
Geraniol
-
NADP+
-
Glucose
-
Sodium phosphate buffer (50 mM, pH 8.0)
-
Acetone
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Temperature-controlled shaker
2. Procedure:
-
Step 1: Oxidation of Geraniol to Geranial
-
In a reaction vessel, prepare the following mixture:
-
50 mM Sodium Phosphate buffer (pH 8.0)
-
1 µM CgrAlcOx
-
0.5 µM Catalase
-
0.5 µM HRP
-
8 µM GluER
-
40 mM Glucose
-
1 mM NADP+
-
1% v/v Acetone
-
10 mM Geraniol
-
-
Incubate the reaction at 23°C with shaking (200 rpm) for 15 minutes. All reagents for the second step, except for BsGDH, are present from the start.[7]
-
-
Step 2: Reduction of Geranial to (S)-Citronellal
-
Work-up and Analysis:
-
Extract the reaction mixture twice with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Analyze the product for conversion and enantiomeric excess by chiral GC.
-
Protocol 3: Analytical Method for Chiral Analysis of Citronellal
This protocol describes a typical method for the chiral separation and quantification of citronellal enantiomers by gas chromatography.
1. Instrumentation and Column:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: Supelco beta-DEX 225 (heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin) or equivalent.[6][8]
2. GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 9 minutes.
-
Ramp: Increase to 240°C at a rate of 50°C/min.
-
-
Injection Volume: 1 µL
-
Split Ratio: 29:1
3. Sample Preparation:
-
Dilute the extracted and dried sample in ethyl acetate to an appropriate concentration.
4. Analysis:
-
Inject the sample onto the GC system.
-
Identify the peaks for (S)-(-)-citronellal and (R)-(+)-citronellal based on the retention times of authentic standards.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [([S] - [R]) / ([S] + [R])] x 100
-
Visualizations
Caption: Bienzymatic cascade for (S)-(-)-citronellal production.
References
- 1. Cofactor regeneration for sustainable enzymatic biosynthesis - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Oxidation of (-)-Citronellol to (-)-Citronellal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical oxidation of the primary alcohol (-)-citronellol (B1674659) to the corresponding aldehyde, (-)-citronellal. This transformation is a crucial step in the synthesis of various valuable compounds in the fragrance, flavor, and pharmaceutical industries. The protocols outlined below utilize three common and reliable oxidation reagents: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and a Swern oxidation protocol.
These methods have been selected to offer a range of options, from a classical chromium-based reagent to milder, more modern alternatives. Each protocol is presented with detailed step-by-step instructions to ensure reproducibility in a laboratory setting.
Comparison of Oxidation Methods
The selection of an appropriate oxidation method depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and considerations regarding reagent toxicity and waste disposal. The following table summarizes the key quantitative and qualitative aspects of the three detailed protocols.
| Parameter | Pyridinium Chlorochromate (PCC) Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Typical Yield | 75-85% | 90-95% | 90-95% |
| Reaction Time | 2-4 hours | 1-3 hours | 1-2 hours |
| Reaction Temperature | Room Temperature (approx. 25°C) | Room Temperature (approx. 25°C) | -78°C to Room Temperature |
| Key Reagents | Pyridinium Chlorochromate (PCC), Dichloromethane (B109758) (DCM) | Dess-Martin Periodinane (DMP), Dichloromethane (DCM) | Oxalyl Chloride, Dimethyl Sulfoxide (B87167) (DMSO), Triethylamine (B128534), Dichloromethane (DCM) |
| Advantages | Readily available and inexpensive reagent, straightforward procedure. | Mild reaction conditions, high yields, avoids toxic chromium reagents.[1] | High yields, mild conditions, chromium-free.[2][3] |
| Disadvantages | Use of a toxic chromium(VI) reagent, can be acidic, work-up can be challenging due to the formation of a tarry chromium residue.[4][5] | Reagent is moisture-sensitive and can be explosive under certain conditions, relatively expensive.[1] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) as a byproduct.[2][3] |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of (-)-citronellol to this compound using PCC, a widely used but toxic chromium-based oxidizing agent.[4]
Materials:
-
(-)-Citronellol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica (B1680970) Gel
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Pyridinium Chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® or silica gel.
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
In a separate flask, dissolve (-)-citronellol (1.0 equivalent) in anhydrous DCM.
-
Add the citronellol (B86348) solution to the PCC slurry in one portion with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation or flash column chromatography.[6][7][8]
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
This protocol details a milder, chromium-free oxidation using Dess-Martin Periodinane.[1][9]
Materials:
-
(-)-Citronellol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Dissolve (-)-citronellol (1.0 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (DMP) (1.1-1.5 equivalents) to the solution in one portion at room temperature.[1]
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography or vacuum distillation.[6][7][8]
Protocol 3: Swern Oxidation
This protocol provides a chromium-free, high-yield oxidation method that requires cryogenic temperatures.[2][3]
Materials:
-
(-)-Citronellol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone, -78°C)
-
Syringes
Procedure:
-
In a dry three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise via syringe, maintaining the temperature at -78°C. Stir for 15 minutes.
-
Add a solution of (-)-citronellol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature at -78°C. Stir for 30-60 minutes.
-
Slowly add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or flash column chromatography.[6][7][8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of (-)-citronellol to this compound, encompassing the key stages from reaction setup to purification of the final product.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: GC-MS Method for the Quantification of (-)-Citronellal in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Citronellal is a monoterpenoid aldehyde that is the main component in the essential oil of Cymbopogon species, including citronella grass. It is a compound of significant interest due to its well-documented insect-repellent properties and its use in the fragrance and flavor industries. Accurate and precise quantification of this compound in essential oils is crucial for quality control, product formulation, and research into its biological activities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1][2] This application note provides a detailed protocol for the quantification of this compound in essential oils using a validated GC-MS method. The method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.
Experimental Protocols
This section details the necessary materials, sample preparation steps, and instrumental parameters for the GC-MS analysis of this compound.
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Internal Standard (IS), e.g., n-Tridecane or Undecane
-
Hexane (B92381) or Ethanol (B145695), HPLC grade
-
Essential oil sample containing this compound
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials (1.5 mL) with inserts
Standard and Sample Preparation
2.2.1. Preparation of Standard Stock Solution
-
Accurately weigh approximately 100 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with hexane or ethanol to obtain a stock solution of approximately 10 mg/mL.
2.2.2. Preparation of Calibration Standards
-
Perform serial dilutions of the standard stock solution with hexane or ethanol to prepare a series of calibration standards.
-
A typical concentration range for the calibration curve is 0.1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with a fixed concentration of the internal standard (e.g., 10 µg/mL of n-tridecane).
2.2.3. Preparation of Essential Oil Sample
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.[3]
-
Add a suitable solvent, such as ethanol or hexane, to dissolve the sample.[3]
-
Spike the sample with the same fixed concentration of the internal standard as used in the calibration standards.
-
Dilute to volume with the solvent. The final concentration should be within the linear range of the calibration curve.
-
If necessary, centrifuge the sample to remove any particulate matter before transferring it to a GC vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 series or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity column.[1][3][4] |
| Injector Temperature | 250 °C[1][3] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio to prevent column overload)[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min.[3] |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes. Ramp to 240 °C at 5 °C/min, and hold for 5 minutes.[1][3][4] |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |
| Source Temperature | 230 °C[1] |
| Quadrupole Temperature | 150 °C[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. Full scan mode (e.g., m/z 40-400) can be used for initial identification. |
| SIM Ions for this compound | To be determined by analyzing a standard. Potential ions include m/z 41, 69, 84, 95, 111, 123, 139, 154 (molecular ion). |
| SIM Ions for Internal Standard | To be determined based on the selected internal standard. |
Data Presentation: Quantitative Summary
The following tables summarize the expected quantitative performance of this method, based on typical validation parameters for similar compounds in essential oils.[3][5][6]
Table 1: Method Validation Parameters for this compound Quantification
| Validation Parameter | Expected Value |
| Linearity (R²) | ≥ 0.998 |
| Linear Range (µg/mL) | 0.1 - 100 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD, Intra-day) | ≤ 2.0% |
| Precision (%RSD, Inter-day) | ≤ 3.5% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Table 2: Typical Content of Citronellal in Commercial Essential Oils
| Essential Oil Type | Reported Citronellal Content (%) | Reference |
| Citronella (Java type) | 32 - 45 | [7] |
| Citronella (Ceylon type) | Variable | [8] |
| Cymbopogon nardus | 33.06 | [7] |
| Cymbopogon winterianus | 36.11 | [9] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
- 1. vipsen.vn [vipsen.vn]
- 2. leco.co.jp [leco.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. scitepress.org [scitepress.org]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 9. jurnal.staba.ac.id [jurnal.staba.ac.id]
Application of (-)-Citronellal in the Synthesis of (-)-Menthol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (-)-menthol from (-)-citronellal, a key process in the production of this widely used compound in the pharmaceutical, food, and fragrance industries. The synthesis primarily involves two key steps: the acid-catalyzed intramolecular ene-cyclization of this compound to form isopulegol (B1217435) isomers, followed by the catalytic hydrogenation of the isopulegols to yield the desired (-)-menthol. This application note details the reaction pathways, provides a comparative analysis of various catalytic systems, and offers detailed experimental protocols for both two-step and one-pot synthesis methodologies. Quantitative data on catalyst performance, including conversion, selectivity, and yield, are summarized for easy reference.
Introduction
(-)-Menthol, a cyclic monoterpene alcohol, is a high-value chemical renowned for its characteristic cooling and refreshing properties. While it can be extracted from natural sources like mint oil, synthetic routes are essential to meet the global demand. The conversion of this compound, a readily available and renewable feedstock, represents an economically viable and industrially significant method for (-)-menthol production.[1] This process hinges on two core transformations:
-
Cyclization of this compound: An acid-catalyzed intramolecular ene reaction that converts the acyclic aldehyde, this compound, into a mixture of isopulegol stereoisomers. The desired isomer is (-)-isopulegol.
-
Hydrogenation of Isopulegol: The subsequent hydrogenation of the carbon-carbon double bond in the isopulegol molecule to produce menthol (B31143) stereoisomers. Stereoselective hydrogenation is crucial to maximize the yield of (-)-menthol.[2]
The efficiency and stereoselectivity of this synthesis are highly dependent on the choice of catalyst and reaction conditions. This document outlines protocols using both heterogeneous and homogeneous catalysts and discusses the advantages of one-pot synthesis strategies that combine both reaction steps, thereby enhancing process efficiency and sustainability.[1]
Reaction Pathways and Mechanisms
The synthesis of (-)-menthol from this compound proceeds through the formation of isopulegol as a key intermediate. The overall transformation can be depicted as follows:
Caption: Reaction pathway for the synthesis of (-)-menthol from this compound.
The initial cyclization is an acid-catalyzed intramolecular ene reaction. The subsequent hydrogenation of the double bond in isopulegol leads to the formation of menthol. The stereochemical outcome of both steps is critical for obtaining a high yield of the desired (-)-menthol isomer.
Experimental Workflows
A generalized experimental workflow for the one-pot synthesis of (-)-menthol in a batch reactor is illustrated below. This process can be adapted for a two-step synthesis by isolating the isopulegol intermediate before proceeding with hydrogenation.
Caption: General experimental workflow for one-pot menthol synthesis.
Quantitative Data Presentation
The following tables summarize the performance of various catalytic systems in the synthesis of menthol from citronellal.
Table 1: Performance of Various Catalysts in the Cyclization of Citronellal to Isopulegol
| Catalyst | Temperature (°C) | Time (h) | Citronellal Conversion (%) | Isopulegol Yield (%) | Isopulegol Selectivity (%) | Reference |
| Cu/beta zeolite | 180 | 4 | 90.20 | 69.31 | 80.98 | [3] |
| Ni/beta zeolite | 180 | 4 | 42.53 | 29.68 | 76.60 | [3] |
| Zeolite Y | 100 | 3 | 30 | 15 | - | [4] |
| Zeolite X | 100 | 3 | 5 | 7 | - | [4] |
| H-NB (Bentonite) | 100 | 3 | - | - | 31 | [3] |
| NB (Bentonite) | 100 | 3 | - | - | 25 | [3] |
Table 2: Performance of Bifunctional Catalysts in the One-Pot Synthesis of Menthol from Citronellal
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Citronellal Conversion (%) | Menthol Yield (%) | Menthol Selectivity (%) | Reference |
| Ru/H-BEA | 100 | - | - | >99 | - | >93 | [5] |
| 5 wt% Ni/H-Beta-38-sepiolite | 70 | 20 | - | - | 53 | 71-76 | [6] |
| Ni/Sulfated Zirconia | 100 | 14 | - | - | - | 88 (towards (-)-menthol) | [7] |
| Ru/H-beta-300 (batch) | 35 | 10 | - | - | - | 70-71 | [8] |
| Pt/H-beta (batch) | 35 | 10 | - | - | - | 70-71 | [8] |
| Ru/H-beta-300 (trickle bed) | 35 | 10 | - | - | - | 67-73 | [8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of (-)-Menthol via (-)-Isopulegol
Step 1: Cyclization of this compound to (-)-Isopulegol using a Solid Acid Catalyst
This protocol is a general procedure based on the use of zeolite or clay-based catalysts.[4][9]
-
Materials:
-
This compound
-
Solid acid catalyst (e.g., Montmorillonite K-10, H-Beta zeolite)
-
Solvent (e.g., toluene, or solvent-free)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Filtration apparatus
-
-
Procedure:
-
Activate the solid acid catalyst by heating at 120°C for 4 hours under vacuum.
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add the activated catalyst (e.g., 10 wt% relative to citronellal).
-
Add this compound and a solvent if required. For a solvent-free reaction, add only the citronellal.
-
Heat the reaction mixture to the desired temperature (e.g., 100-180°C) with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the catalyst with a small amount of solvent.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude (-)-isopulegol.
-
Purify the crude product by vacuum distillation.
-
Step 2: Hydrogenation of (-)-Isopulegol to (-)-Menthol
This protocol is a general procedure for catalytic hydrogenation.[2][10]
-
Materials:
-
(-)-Isopulegol (from Step 1)
-
Hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel, supported Ru or Pt catalyst)
-
Solvent (e.g., ethanol, methanol, cyclohexane)
-
High-pressure autoclave or balloon hydrogenation setup
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In a high-pressure autoclave, add the hydrogenation catalyst (e.g., 1-5 wt% relative to isopulegol).
-
Add the solvent, followed by (-)-isopulegol.
-
Seal the autoclave and purge with hydrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-50 bar).[11]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with efficient stirring.[11]
-
Monitor the reaction progress by GC analysis of periodically withdrawn samples.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
Remove the solvent under reduced pressure to obtain crude (-)-menthol.
-
The crude product can be purified by crystallization or distillation.
-
Protocol 2: One-Pot Synthesis of (-)-Menthol from this compound
This protocol describes a one-pot synthesis using a bifunctional catalyst in a batch reactor, based on procedures for Ru/H-Beta and Pt/H-Beta catalysts.[1][8][12]
-
Materials:
-
This compound
-
Bifunctional catalyst (e.g., Ru/H-Beta-25, Pt/H-Beta-25)
-
Solvent (e.g., cyclohexane, 1,4-dioxane)
-
High-pressure autoclave with a sampling valve
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
-
Catalyst Preparation (Example: Ru/H-Beta-25): [1]
-
Support Pre-treatment: Dry H-Beta-25 zeolite at 120°C for 12 hours.
-
Impregnation: Prepare an aqueous solution of Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) corresponding to the desired metal loading (e.g., 1 wt.%). Add the dried zeolite to the solution and stir.
-
Drying: Remove excess water using a rotary evaporator at 60°C, followed by drying in an oven at 110°C overnight.
-
Calcination: Calcine the dried catalyst in a muffle furnace under air flow. Ramp the temperature to 500°C at 5°C/min and hold for 4 hours.
-
Reduction: Prior to the reaction, reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 50 mL/min) at 350°C for 2 hours. Handle the reduced catalyst under an inert atmosphere.[1][12]
-
-
One-Pot Reaction Procedure:
-
Reactor Setup: Add the pre-reduced catalyst (e.g., 0.5 g) and the solvent (e.g., 100 mL) to the autoclave under an inert atmosphere.[1]
-
Seal the reactor and purge several times with hydrogen to remove the inert gas.[1]
-
Reaction Initiation: Add this compound (e.g., 1.0 g) to the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).[1]
-
Heat the reactor to the desired temperature (e.g., 80-120°C) while stirring vigorously (e.g., 1000 rpm).[1]
-
Sampling: Take liquid samples periodically through the sampling valve to monitor the reaction progress by GC.[1]
-
Reaction Termination: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the hydrogen pressure.[1]
-
Product Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation. The liquid product mixture is then ready for analysis and further purification if necessary.[1]
-
Conclusion
The synthesis of (-)-menthol from this compound is a versatile and scalable process. The choice between a two-step and a one-pot synthesis depends on the desired purity of the final product and the available equipment. Heterogeneous catalysts, particularly bifunctional systems supported on zeolites, offer significant advantages in terms of reusability and process simplification.[13] The protocols and data presented in this document provide a solid foundation for researchers and professionals to develop and optimize the synthesis of (-)-menthol for various applications. Careful control of reaction parameters and catalyst selection are paramount to achieving high yields and the desired stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. gctlc.org [gctlc.org]
- 10. benchchem.com [benchchem.com]
- 11. US7960593B2 - Process for preparation of menthol by hydrogenation of isopulegol - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. sciencetechindonesia.com [sciencetechindonesia.com]
(-)-Citronellal: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(-)-Citronellal, a naturally occurring monoterpene aldehyde, has emerged as a valuable and versatile chiral building block in the landscape of organic synthesis. Its ready availability from essential oils, such as those from Cymbopogon species, coupled with its inherent chirality and multiple reactive functionalities, makes it an attractive starting material for the stereoselective synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in harnessing the synthetic potential of this compound.
Key Synthetic Applications
This compound's utility in organic synthesis stems from the presence of a stereogenic center at the C3 position, a reactive aldehyde group, and a terminal double bond. These features allow for a wide range of chemical transformations, enabling the construction of complex molecular architectures with a high degree of stereocontrol.
1. Synthesis of (-)-Menthol and its Isomers: One of the most prominent industrial applications of this compound is in the synthesis of (-)-menthol.[1][3] This typically involves an intramolecular carbonyl-ene reaction to form isopulegol (B1217435), which is subsequently hydrogenated to afford menthol. The stereochemical outcome of the cyclization is highly dependent on the catalyst and reaction conditions.
2. Synthesis of Iridoids and other Natural Products: this compound serves as a key precursor in the total synthesis of various iridoids, a class of monoterpenoids with diverse biological activities.[4][5] Synthetic strategies often involve key steps such as metathesis, organocatalytic intramolecular Michael reactions, and subsequent transformations like reduction and lactonization to construct the characteristic cyclopentanopyran ring system of iridoids.[4][5] Beyond iridoids, this compound has been employed in the synthesis of other complex natural products, leveraging its chiral backbone to set key stereocenters.
3. Asymmetric Synthesis and Organocatalysis: The chiral nature of this compound makes it a valuable tool in asymmetric synthesis. It can be used to induce chirality in various reactions.[3] Furthermore, it is a versatile substrate in organocatalytic transformations, such as intramolecular Michael additions, leading to the formation of cyclic compounds with high stereoselectivity.[4][5]
4. Synthesis of Bioactive Heterocycles: The functional groups of this compound can be manipulated to construct a variety of bioactive heterocyclic compounds, which are core structures in many pharmaceuticals.
Data Presentation
The following tables summarize quantitative data for key transformations involving this compound, providing a comparative overview of different synthetic methods.
Table 1: Oxidation of (-)-Citronellol (B1674659) to this compound
| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) | Room Temp. | 2 | ~85 | General textbook procedure |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | 1-2 | >90 | General textbook procedure |
| Swern Oxidation | Dichloromethane | -78 to Room Temp. | 2-3 | >90 | General textbook procedure |
| TEMPO/NaOCl | Dichloromethane | 0 to Room Temp. | 1 | >95 | General textbook procedure |
Table 2: Cyclization of this compound to Isopulegol
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Diastereomeric Ratio (Isopulegol:Neo-isopulegol) | Reference |
| Tin(IV) chloride | Methylene chloride | 0 | - | 85 | - | [6] |
| Zinc bromide (ZnBr₂) | Toluene | 80 | - | - | - | [7] |
| Montmorillonite (MK10) clay | Buffer medium | Room Temp. | 2 h | - | - | [8] |
| Sulfuric acid | Water | - | - | - | - | [2] |
| Carbon dioxide/Water | - | - | - | - | - | [2] |
Table 3: Biocatalytic Synthesis of (R)-Citronellal
| Biocatalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Space-Time Yield (g L⁻¹ day⁻¹) | Reference |
| Whole-cell E. coli (Y84V/GDH) | (E/Z)-Citral | (R)-Citronellal | 100 | 95.4 | 121.6 | [9] |
| CgrAlcOx and OYE2 (bienzymatic cascade) | Geraniol (B1671447) | (R)-Citronellal | 95.1 | 95.9 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Oxidation of (-)-Citronellol to this compound using Pyridinium Chlorochromate (PCC)
-
Materials: (-)-Citronellol, Pyridinium chlorochromate (PCC), Dichloromethane (anhydrous), Celite or silica (B1680970) gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of (-)-citronellol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to obtain pure this compound.
-
Protocol 2: Lewis Acid-Catalyzed Cyclization of this compound to Isopulegol
-
Materials: this compound, Zinc bromide (ZnBr₂), Toluene (anhydrous), Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, add a catalytic amount of zinc bromide (ZnBr₂) (0.1 equivalents).[7]
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.[7]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil containing isopulegol isomers by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Protocol 3: Organocatalytic Intramolecular Michael Addition for Iridoid Synthesis
This protocol is a generalized representation based on the synthesis of iridoid analogues from this compound.[4][5]
-
Materials: A suitable α,β-unsaturated ester derived from this compound, Jørgensen–Hayashi catalyst, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Solvent (e.g., Toluene or Dichloromethane).
-
Procedure:
-
Dissolve the α,β-unsaturated ester derived from this compound in the chosen solvent in a reaction vessel.
-
Add the Jørgensen–Hayashi catalyst (typically 10-20 mol%).
-
Add DBU as an additive (typically 10-20 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction and work up by standard procedures (e.g., extraction and washing).
-
Purify the product by column chromatography to obtain the desired cyclopentanecarboxylate (B8599756) intermediate, which can be further elaborated to the target iridoid.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and workflows involving this compound.
Caption: Key synthetic pathways starting from (-)-Citronellol and this compound.
Caption: Step-by-step workflow for the synthesis of Isopulegol.
Caption: A bienzymatic cascade for the synthesis of (R)-Citronellal.
References
- 1. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-Citronellal Based Nanoemulsions for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of the antifungal activity of (-)-Citronellal based nanoemulsions. This compound, a major component of citronella oil, has demonstrated significant antifungal properties.[1] Formulating it into a nanoemulsion can enhance its stability, water dispersibility, and bioavailability, thereby improving its efficacy as an antifungal agent.[2][3]
Introduction
This compound is a monoterpenoid aldehyde known for its insect-repellent and antimicrobial properties. Its potential as an antifungal agent is of significant interest for applications in agriculture, food preservation, and medicine. Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant, with droplet sizes typically in the range of 20-500 nm.[4] The small droplet size provides a large surface area, which can improve the interaction of the active compound with fungal cells.[3] This document outlines the necessary steps to prepare and validate the efficacy of this compound nanoemulsions.
Data Presentation
Formulation Parameters for Citronella Oil-Based Nanoemulsions
The following table summarizes optimal formulation parameters derived from studies on citronella oil nanoemulsions, which can serve as a starting point for formulating this compound nanoemulsions.
| Parameter | Optimized Value/Range | Reference(s) |
| Oil Concentration (% w/w) | 5% | [2] |
| Surfactant Type | Castor oil polyoxyethylene ether EL-40 (HLB 13.5) | [2] |
| Tween 80 and Span 80 mixture (HLB 14) | [3] | |
| Surfactant Concentration (% w/w) | 6% | [2] |
| Aqueous Phase | Deionized Water | [2] |
| Emulsification Method | High-Speed Shearing or Ultrasonication | [2][3] |
| Emulsification Time (min) | 3 | [2] |
Physicochemical Characterization of Citronella Oil Nanoemulsions
This table presents typical physicochemical properties of optimized citronella oil nanoemulsions.
| Parameter | Typical Value | Reference(s) |
| Droplet Size (nm) | 60 - 130 | [3][5] |
| Polydispersity Index (PDI) | 0.127 - 0.135 | [5][6] |
| Zeta Potential (mV) | -12.6 | [5] |
| Entrapment Efficiency (%) | 95.5 ± 4.775 | [7] |
Antifungal Activity of Citronellal (B1669106) and Citronella Oil Nanoemulsions
The following table summarizes the antifungal efficacy of citronellal and citronella oil nanoemulsions against various fungal species.
| Fungal Species | Active Compound | Metric | Value | Reference(s) |
| Penicillium digitatum | Citronellal | MIC | 1.36 mg/mL | [8] |
| MFC | 2.72 mg/mL | [8] | ||
| Trichophyton rubrum | Citronellal | MIC | 4 - 512 µg/mL | [9] |
| MFC | 4 - 512 µg/mL | [9] | ||
| Candida albicans | Citronellal | MIC | 128 µg/mL | [10] |
| MFC | 128 µg/mL | [10] | ||
| Candida albicans | Citronella Oil Nanoemulsion | MIC | 125 µg/mL | [5] |
| Zone of Inhibition (0.2%) | 25.6 ± 1.4 mm | [7] | ||
| Aspergillus niger | Citronella Oil | MIC | 0.125% (v/v) | [11] |
Experimental Protocols
Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.
Materials:
-
This compound (as the oil phase)
-
Surfactant (e.g., Tween 80, Span 80, EL-40)
-
Deionized water (as the aqueous phase)
-
High-speed homogenizer or probe sonicator
Procedure:
-
Preparation of the Oil Phase: Weigh the desired amount of this compound.
-
Preparation of the Aqueous Phase: In a separate beaker, weigh the required amounts of surfactant and deionized water.
-
Mixing: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Emulsification:
-
Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential.
Characterization of the Nanoemulsion
3.2.1. Droplet Size and Polydispersity Index (PDI) Analysis
-
Dilute the nanoemulsion sample with deionized water to obtain an appropriate scattering intensity.[4]
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS90).[4]
-
Record the average droplet size and PDI values.
3.2.2. Zeta Potential Measurement
-
Dilute the nanoemulsion sample with deionized water.
-
Measure the zeta potential using an electrophoretic light scattering instrument.
-
The zeta potential indicates the surface charge of the droplets and is a predictor of the nanoemulsion's stability.
Determination of Antifungal Activity
3.3.1. Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a serial dilution of the this compound nanoemulsion in a suitable broth medium (e.g., Sabouraud Dextrose Broth for fungi).
-
Inoculate each dilution with a standardized fungal suspension.
-
Incubate the samples under appropriate conditions for the specific fungus.
-
The MIC is the lowest concentration of the nanoemulsion that visibly inhibits fungal growth.[8][10]
3.3.2. Minimum Fungicidal Concentration (MFC) Assay
-
Take an aliquot from the wells of the MIC assay that show no visible growth.
-
Spread the aliquot onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.[8][10]
3.3.3. Agar Well Diffusion Assay
-
Prepare an agar plate uniformly inoculated with the target fungus.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume of the this compound nanoemulsion to each well.
-
Incubate the plate.
-
Measure the diameter of the zone of inhibition around each well.[12]
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Citronella Oil Nanoemulsion: Formulation, Characterization, Antibacterial Activity, and Cytotoxicity [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Controlled-Release (-)-Citronellal Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Citronellal, a major constituent of citronella oil, is a well-known plant-based insect repellent.[1] However, its high volatility leads to rapid evaporation and a short duration of protection.[2][3][4] To overcome this limitation, controlled-release formulations are being developed to prolong its efficacy.[5] This document provides detailed application notes and protocols for the development and characterization of controlled-release this compound formulations, including microencapsulation and nanoencapsulation techniques. These methods aim to protect the active ingredient from environmental factors and provide a sustained release, thereby extending the repellent effect.[6][7]
Key Formulation Strategies for Controlled-Release
Several microencapsulation techniques have been successfully employed to create controlled-release systems for volatile compounds like this compound. These methods involve entrapping the active oil within a polymer shell, which can be natural or synthetic.[6] The choice of encapsulation method and wall material is critical as it influences the particle size, loading capacity, release mechanism, and overall stability of the formulation.[8]
Commonly used techniques include:
-
Complex Coacervation: This technique involves the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase that encapsulates the oil droplets.[3][9] Gelatin and acacia are frequently used polyelectrolytes for this purpose.[2]
-
Interfacial Polymerization: In this method, the microcapsule shell is formed at the interface of an oil-in-water emulsion. Monomers present in the dispersed (oil) phase and the continuous (water) phase react at the interface to form a polymeric wall.[10]
-
Electrospraying: This technique utilizes an electric field to generate fine droplets of a polymer solution containing the active ingredient. As the solvent evaporates, solid microparticles are formed.[11]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a newer generation of lipid nanoparticles that can encapsulate lipophilic compounds like this compound. They offer advantages such as increased loading capacity and a more controlled release profile.[12][13]
Data Presentation: Physicochemical Properties of this compound Formulations
The following tables summarize quantitative data from various studies on controlled-release citronella oil formulations. This data is crucial for comparing the physical and chemical characteristics of different encapsulation systems.
Table 1: Particle Size and Encapsulation Efficiency of Citronella Oil Micro- and Nanocapsules
| Encapsulation Technique | Wall Material(s) | Core:Wall Ratio | Average Particle Size (µm) | Encapsulation Efficiency (%) | Reference |
| Complex Coacervation | Gelatin:Acacia | 1:2 | 81.63 - 156.74 | - | [3] |
| Complex Coacervation | Gelatin:Chitosan | - | 363.18 | - | [9] |
| Electrospraying | Poly(ε-caprolactone) (PCL) | 1:3 (CO:PCL) | - | >80 | [11] |
| Interfacial Polymerization | Isophorone diisocyanate (IPDI) | 6:1 (CO:IPDI) | 0.2205 | - | [5][10] |
| Nanostructured Lipid Carrier | - | - | 0.350 | - | [12][13] |
Table 2: In Vitro Release Characteristics of Controlled-Release Citronella Oil Formulations
| Encapsulation Technique | Wall Material(s) | Release Medium | Release Duration | Key Findings | Reference |
| Complex Coacervation | Gelatin:Acacia | - | - | Release follows the Higuchi model. | [2] |
| Electrospraying | Poly(ε-caprolactone) (PCL) | Water | 40 days | Sustained release observed. | [11] |
| Gelatin Simple Coacervation | Gelatin | Water-Ethanol (50:50) | 10 hours | 70% of content released at 10 hours with minimal burst effect. | [4] |
| Nanostructured Lipid Carrier | - | - | 24 hours | Slow volatilization from the skin surface, extending repellent action. | [12][13] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and evaluation of controlled-release this compound formulations.
Protocol 1: Preparation of this compound Microcapsules by Complex Coacervation
This protocol is based on the widely used method employing gelatin and acacia as wall materials.[2]
Materials:
-
This compound (or Citronella Oil)
-
Gelatin (Type A or B)
-
Gum Acacia
-
Distilled Water
-
Hardening agent (e.g., formaldehyde (B43269), glutaraldehyde) - Use with caution in a well-ventilated fume hood.
-
pH meter
-
Homogenizer or high-speed stirrer
-
Heating mantle or water bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of Polymer Solutions:
-
Emulsification:
-
Add the desired amount of this compound to the gelatin solution.
-
Homogenize the mixture at a high speed (e.g., 2000-5000 rpm) for 10-20 minutes to form a stable oil-in-water emulsion. The droplet size of the emulsion will influence the final microcapsule size.
-
-
Coacervation:
-
Slowly add the gum acacia solution to the emulsion while maintaining the temperature at 40-50°C and stirring continuously.
-
Adjust the pH of the mixture to induce coacervation (typically between 4.0 and 4.5) by dropwise addition of an acid (e.g., acetic acid). The solution will become turbid as the coacervate phase separates and deposits around the oil droplets.
-
-
Cooling and Hardening:
-
Gradually cool the system to 5-10°C in an ice bath while continuing to stir. This step solidifies the coacervate shell.
-
Add a hardening agent (e.g., a few drops of formaldehyde solution) to cross-link the polymer shell and enhance the stability of the microcapsules. Allow the hardening process to proceed for a specified time (e.g., 12-24 hours) with gentle stirring.
-
-
Washing and Drying:
-
Wash the microcapsules several times with distilled water to remove any unreacted materials.
-
Collect the microcapsules by filtration or centrifugation.
-
Dry the microcapsules, for example, by freeze-drying or air-drying at room temperature.
-
Protocol 2: Characterization of Microcapsules
A. Determination of Encapsulation Efficiency and Loading Capacity
-
Encapsulation Efficiency (EE):
-
Accurately weigh a known amount of dried microcapsules.
-
Crush the microcapsules using a mortar and pestle and extract the this compound with a suitable organic solvent (e.g., ethanol, hexane).
-
Quantify the amount of this compound in the extract using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE using the following formula: EE (%) = (Actual amount of encapsulated this compound / Theoretical amount of this compound) x 100
-
-
Loading Capacity (LC):
-
Calculate the LC using the following formula: LC (%) = (Weight of encapsulated this compound / Weight of microcapsules) x 100
-
B. Particle Size and Morphology Analysis
-
Particle Size Analysis: Use techniques like laser diffraction or dynamic light scattering to determine the mean particle size and size distribution of the microcapsules.
-
Morphology: Observe the shape and surface characteristics of the microcapsules using Scanning Electron Microscopy (SEM).[2]
Protocol 3: In Vitro Release Study
This protocol describes a method to evaluate the release profile of this compound from the prepared formulations.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate)[2]
-
Receptor medium (e.g., water-ethanol solution, 50:50)[4]
-
Magnetic stirrer
-
Water bath or heating block to maintain temperature (e.g., 32°C)[4]
-
Syringes and vials for sample collection
-
Analytical instrument for quantification (GC or HPLC)
Procedure:
-
Setup of Franz Diffusion Cells:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.
-
Maintain the temperature of the receptor medium at 32°C to simulate skin temperature.[4]
-
-
Sample Application:
-
Accurately weigh a known amount of the microcapsule formulation and place it on the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the collected samples to determine the concentration of this compound using a validated analytical method (GC or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area of the membrane at each time point.
-
Plot the cumulative amount released versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2]
-
Protocol 4: Evaluation of Mosquito Repellent Efficacy (Arm-in-Cage Test)
This is a standard laboratory method to assess the protective efficacy of repellent formulations against mosquitoes.[14][15]
Materials:
-
Mosquito cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Human volunteers (adhering to ethical guidelines and with informed consent).
-
The controlled-release this compound formulation.
-
Control formulation (without the active ingredient).
-
Timer.
Procedure:
-
Volunteer Preparation:
-
Volunteers should avoid using any scented products (soaps, perfumes, lotions) for at least 24 hours before the test.
-
Define a specific area on the forearm for application of the formulation (e.g., a 3 cm x 10 cm rectangle).
-
-
Formulation Application:
-
Apply a precise amount of the test formulation evenly over the defined area on one arm.
-
Apply the control formulation to the same area on the other arm.
-
-
Exposure:
-
Insert the treated arm into the mosquito cage for a fixed period (e.g., 3 minutes).
-
Record the number of mosquito landings and/or bites during the exposure period.
-
-
Complete Protection Time (CPT):
-
The test is typically conducted at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs. The time from application to the first confirmed bite is recorded as the Complete Protection Time.[14]
-
-
Data Analysis:
-
Calculate the percentage repellency for each time point if landings are counted: % Repellency = [(C - T) / C] x 100 where C = number of landings on the control arm, and T = number of landings on the treated arm.
-
Compare the CPT of the controlled-release formulation with that of a standard repellent or un-encapsulated this compound.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the development of controlled-release this compound formulations.
Caption: Workflow for the development and evaluation of controlled-release microcapsules.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microencapsulation of citronella oil for mosquito-repellent application: formulation and in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microencapsulation of Essential Oils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. urfjournals.org [urfjournals.org]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of a Nanotechnology Matrix-Based Citronella Oil Insect Repellent to Obtain a Prolonged Effect and Evaluation of the Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Development of a Nanotechnology Matrix-Based Citronella Oil Insect Repellent to Obtain a Prolonged Effect and Evaluation of the Safety and Efficacy | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 15. contractlaboratory.com [contractlaboratory.com]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of (-)-Citronellal
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Citronellal, a monoterpenoid aldehyde found in the essential oils of various aromatic plants like Cymbopogon nardus (citronella), has demonstrated significant antimicrobial properties against a broad spectrum of bacteria and fungi.[1][2][3] Its potential as a natural antimicrobial agent warrants standardized in vitro evaluation to determine its efficacy and mechanism of action. This document provides detailed application notes and protocols for a suite of in vitro assays essential for characterizing the antimicrobial profile of this compound. The methodologies described herein are fundamental for screening, determining potency, and understanding the synergistic potential of this compound.
Data Presentation
The following tables summarize the reported in vitro antimicrobial activity of this compound against various microorganisms. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 256 | [2] |
| Escherichia coli | 256 | [2] |
| Salmonella Typhimurium | >1000 | [4] |
| Listeria monocytogenes | >1000 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Fungi
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | 256 | 512 | [2] |
| Penicillium digitatum | 1360 | 2720 | [5] |
Table 3: Anti-Biofilm Activity of this compound
| Microbial Strain | Assay | Concentration | % Biofilm Inhibition/Reduction | Reference |
| Candida albicans | Biofilm Formation Inhibition | 256 µg/mL (MIC) | Significant (p < 0.05) | [2] |
| Candida albicans | Pre-formed Biofilm Disruption | 256 µg/mL (MIC) | Significant (p < 0.0001) | [2] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the antimicrobial efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum
-
Sterile pipette tips and multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Resazurin (B115843) solution (optional, as a viability indicator)[9]
-
Positive control (e.g., standard antibiotic or antifungal)
-
Negative control (broth only)
-
Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit microbial growth)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted this compound. Include a positive control (inoculum with a known antimicrobial) and a negative control (inoculum without any antimicrobial agent).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader. The addition of a viability indicator like resazurin can also aid in determining the endpoint.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][12][13]
Materials:
-
Results from the MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips
-
Incubator
Protocol:
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count, which is typically observed as no colony growth on the agar plate.[13]
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[14][15][16]
Materials:
-
This compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC)
-
Standardized microbial inoculum
-
Sterile broth medium
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates
-
Timer
Protocol:
-
Preparation: Prepare tubes with broth containing different concentrations of this compound and a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the standardized microbial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[15]
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates.
-
Colony Counting: After incubation, count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15][16]
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.[17][18][19]
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial or fungal inoculum
-
Appropriate growth medium (e.g., TSB supplemented with glucose for some bacteria)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or ethanol (B145695) to solubilize the stain
-
Plate reader
Protocol for Inhibition of Biofilm Formation:
-
Preparation: Add serially diluted this compound to the wells of a microtiter plate, followed by the addition of the standardized microbial inoculum.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours without shaking).
-
Washing: Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.
-
Fixation: Fix the biofilms by adding methanol to each well and incubating for 15 minutes.
-
Staining: Remove the methanol and stain the biofilms with 0.1% crystal violet solution for 10-15 minutes.
-
Washing: Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a plate reader. The percentage of biofilm inhibition is calculated relative to the control (biofilm grown without the compound).[20]
Protocol for Eradication of Pre-formed Biofilms:
-
Biofilm Formation: First, allow the biofilm to form in the microtiter plate by incubating the microbial inoculum for 24-48 hours.
-
Treatment: After biofilm formation, remove the planktonic cells and add fresh medium containing various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for another 24 hours.
-
Quantification: Follow steps 3-8 from the inhibition protocol to quantify the remaining biofilm.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antimicrobial agent (e.g., a conventional antibiotic) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[21][22][23]
Materials:
-
This compound
-
Second antimicrobial agent
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
-
Sterile broth medium
Protocol:
-
Plate Setup: Prepare a 96-well plate where one agent is serially diluted along the x-axis (columns) and the second agent is serially diluted along the y-axis (rows).
-
Inoculation: Inoculate the entire plate with a standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
FIC Index Calculation: After incubation, determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of Results:
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Essential Oils for Biofilm Control: Mechanisms, Synergies, and Translational Challenges in the Era of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ableweb.org [ableweb.org]
- 19. static.igem.org [static.igem.org]
- 20. pdf.journalagent.com [pdf.journalagent.com]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Testing the Insect Repellent Activity of (-)-Citronellal
Introduction
(-)-Citronellal is a monoterpenoid aldehyde that is the main component of citronella oil, an essential oil derived from grasses of the Cymbopogon species.[1][2][3] It is widely recognized as a natural insect repellent, particularly against mosquitoes.[3] Its mechanism of action involves masking human scents that attract insects and acting as a direct deterrent.[2][3][4] Due to its natural origin, this compound is a compound of significant interest for the development of alternatives to synthetic repellents like DEET and Icaridin.[1] However, a drawback of natural repellents is often a limited protection time due to high volatility.[1][3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately assess the repellent efficacy of this compound and its derivatives. The protocols cover both in vivo and in vitro methods, and quantitative data from various studies are summarized for comparative purposes.
Mechanism of Action: TRPA1 Channel Activation
Recent studies have elucidated the molecular mechanism behind this compound's repellent activity. It acts as a direct agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in insects like Drosophila melanogaster (fruit fly) and Anopheles gambiae (malaria mosquito).[2] TRPA1 is a chemical-nociceptive receptor; its activation in olfactory or gustatory neurons leads to an aversive behavioral response, causing the insect to avoid the compound.[2][5] This direct activation of TRPA1 contributes to both the spatial repellency and feeding deterrence observed with this compound.[2]
Quantitative Repellency Data
The efficacy of this compound and its derivatives varies depending on the formulation, concentration, and target insect species. The following tables summarize quantitative data from laboratory and field studies.
Table 1: Summary of Laboratory Repellency Data for this compound and Derivatives
| Mosquito Species | Compound / Formulation | Concentration / Dosage | Repellency Metric (% Protection / Time) | Reference |
|---|---|---|---|---|
| Aedes albopictus | Citronellal derivatives | 0.1% (3.33 µg/cm²) | 95% protection | [1] |
| Aedes albopictus | Citronellal derivatives (5%) with Vanillin (1%) | 0.17 mg/cm² | >98% protection for 8 hours | [1] |
| Anopheles gambiae | Citronellal derivatives | 83 µg/cm² | 100% protection for 6 hours, 90% for 7 hours | [1] |
| Culex pipiens pallens | 30% Citronellal extract (on bands) | 30% (w/v) | 78% repellency (in vitro) | [6] |
| Culex pipiens pallens | 30% Citronella extract (on bands) | 30% (w/v) | 86% repellency (in vitro) | [6] |
| Culex pipiens pallens | 15% Citronella extract (on bands) | 15% (w/v) | 73% repellency (in vitro) | [6] |
| Aedes aegypti | Citronella oil (50%) spray | 50% | 97.3% mortality | [7] |
| Aedes aegypti | Pure Citronellal (1 mL) | 1 mL on forearm | <1 hour protection |[6] |
Table 2: Summary of Field Trial Repellency Data for this compound Derivatives
| Mosquito Species | Compound / Formulation | Protection (%) at 0 hours | Protection (%) at 3.5 hours | Protection (%) at 7 hours | Reference |
|---|---|---|---|---|---|
| Aedes spp. | 5% mixture of Citronellal derivatives | 99.0% | 94.2% | 79.0% | [1] |
| Aedes spp. | 20% DEET (Control) | 100% | 99.0% | 83.3% | [1] |
| Aedes spp. | 20% Icaridin (Control) | 99.6% | 98.2% | 93.8% | [1] |
| Aedes spp. | 3% Citronella candles | - | 42.3% overall reduction in bites | - |[8] |
Experimental Protocols
Three key protocols for evaluating mosquito repellent activity are detailed below: the in vivo Arm-in-Cage Assay, a standard for topical repellents; an in vitro assay using a warm body and CO₂ as attractants, suitable for high-throughput screening; and an Excito-Repellency Chamber Assay to measure spatial repellency.
Protocol 1: In Vivo Arm-in-Cage Assay (Human-Bait Method)
This is the most common and standardized method for testing the efficacy of topical repellents.[9][10][11][12][13] It directly measures the ability of a compound to prevent mosquitoes from landing and biting on human skin.
Objective: To determine the Complete Protection Time (CPT) and percentage repellency of a this compound formulation against biting mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing 250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti), 3-5 days old.[9]
-
This compound formulation and a control/vehicle (e.g., ethanol).
-
Positive control (e.g., 20% DEET).
-
Human volunteers.
-
Micropipettes or syringes for application.
-
Gloves to protect the hand.
-
Timer.
-
Paper sleeves to cover the non-treated areas of the arm.[9]
Procedure:
-
Volunteer Preparation: Mark a defined area (e.g., 3x10 cm) on each forearm of the volunteer.[9] One arm will be the control, and the other will be for the test substance.
-
Compound Application: Apply a standardized volume (e.g., 0.1 mL or 1 mL/650 cm²) of the this compound formulation evenly onto the marked area of one forearm.[9][11] Apply the vehicle control to the corresponding area on the other arm. For CPT studies, only the treated arm is typically used, with failure defined by the first bite.[14]
-
Exposure: At the start of the test (time 0) and at 30-minute intervals thereafter, the volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[9] The untreated hand should be protected with a glove.
-
Observation: During the exposure period, count the number of mosquitoes that land on and/or bite the exposed skin.
-
Endpoint: The test is continued until the repellent fails, which is often defined as the time of the first confirmed bite, or when two bites occur in a single exposure period.[14] This time is recorded as the CPT.
Data Analysis and Interpretation:
-
Percentage Repellency (%R): Can be calculated if a control arm is used simultaneously. %R = [ (C - T) / C ] × 100 Where C = number of bites on the control arm, and T = number of bites on the treated arm.
-
Complete Protection Time (CPT): The time from application until the first confirmed mosquito bite.[14] A longer CPT indicates higher repellent efficacy and durability.
Protocol 2: In Vitro Warm Body & CO₂ Activated Assay
This assay provides a high-throughput method for screening repellents without using human subjects directly. It mimics key host cues—heat and carbon dioxide—to attract mosquitoes.[15]
Objective: To determine the dose-dependent repellent effect of this compound by measuring the reduction in mosquito landings on an artificial attractant.
Materials:
-
Test cages with mosquitoes.
-
A warm body apparatus (e.g., a heated metal plate or membrane feeding system like Hemotek) maintained at ~34°C.[12][15]
-
Source of carbon dioxide (CO₂).
-
This compound solutions at various concentrations.
-
Video camera for recording mosquito behavior (optional).
-
Collagen or Baudruche membrane to cover the warm body, simulating skin.[11][16]
Procedure:
-
Preparation: Heat the warm body apparatus to a stable 34°C. Apply a known dose of the this compound solution (e.g., in µg/cm²) to the membrane covering the warm body.[15]
-
Placement: Place the prepared warm body into the mosquito cage.
-
Activation: Introduce a pulse of CO₂ into the cage to activate host-seeking behavior in the mosquitoes. An increase of ~1,000 ppm is effective.[15]
-
Observation: Over a defined period (e.g., 2 minutes), count the number of mosquitoes that land on the treated surface.[15]
-
Testing Series: Repeat the experiment with a range of this compound concentrations and a negative control (solvent only) to establish a dose-response curve.
Data Analysis and Interpretation:
-
Dose-Response Curve: Plot the number of landings against the concentration of this compound.
-
Effective Dose (ED): From the curve, calculate the dose required to reduce landings by 50% (ED₅₀) and 95% (ED₉₅).[15] Lower ED values indicate higher potency. This method is ideal for comparing the intrinsic activity of different compounds.
Protocol 3: In Vitro Excito-Repellency Chamber Assay
This assay measures spatial repellency and contact irritancy by quantifying the movement of mosquitoes away from a treated area without the presence of an attractant.[17][18]
Objective: To evaluate the ability of this compound to cause mosquitoes to escape from a treated environment.
Materials:
-
Excito-repellency test chamber apparatus (consisting of two connected chambers, one treated and one untreated).[18]
-
Filter paper treated with a specific concentration of this compound.
-
Untreated filter paper for the control chamber.
-
A known number of mosquitoes (e.g., 20-25).
-
Aspirator for transferring mosquitoes.
-
Timer.
Procedure:
-
Chamber Preparation: Line the inside of one chamber (the main chamber) with filter paper treated with the this compound solution. Line the second chamber (the receiving chamber) with untreated paper.[18]
-
Mosquito Introduction: Introduce a batch of mosquitoes into the main (treated) chamber and seal it.
-
Exposure and Escape: Open the passage between the two chambers, allowing the mosquitoes to move freely from the treated chamber to the untreated one.
-
Observation Period: After a predetermined time (e.g., 30 minutes), close the passage between the chambers.[17]
-
Counting: Count the number of mosquitoes that remained in the treated chamber and the number that escaped to the untreated chamber.
Data Analysis and Interpretation:
-
Percentage Escape (%E): %E = [ (Number of mosquitoes in untreated chamber) / (Total number of mosquitoes) ] × 100
-
A high percentage of escape indicates strong spatial repellent or irritant effects. This assay is useful for understanding whether a compound can deter insects from entering a treated space, a key feature for products like repellent candles or diffusers.[8]
References
- 1. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mosquito Repellent Citronellal Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Oil of Citronella Fact Sheet [npic.orst.edu]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. dipterajournal.com [dipterajournal.com]
- 8. biodiversitylibrary.org [biodiversitylibrary.org]
- 9. In Vitro Characterization and Mosquito (Aedes aegypti) Repellent Activity of Essential-Oils-Loaded Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. researchgate.net [researchgate.net]
- 12. insectest.com [insectest.com]
- 13. researchgate.net [researchgate.net]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 18. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Citronellal in Enzymatic Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
(-)-Citronellal, a naturally occurring monoterpenoid aldehyde, is a valuable chiral building block in the synthesis of fragrances, agrochemicals, and pharmaceuticals, most notably as a key intermediate in the production of (-)-menthol.[1] Enzymatic cascade reactions offer a powerful and sustainable approach for the synthesis of enantiomerically pure citronellal (B1669106) and its derivatives. These multi-step enzymatic conversions, often performed in a single pot, leverage the high selectivity of biocatalysts to achieve high yields and optical purity under mild reaction conditions, providing a green alternative to traditional chemical methods.[2][3]
This document provides detailed application notes and protocols for the use of this compound as a substrate and product in enzymatic cascade reactions.
Application Notes
Enzymatic cascades involving this compound primarily focus on its stereoselective production from achiral precursors like geraniol (B1671447) or citral. These reactions typically employ a combination of enzymes, such as oxidases, reductases, and dehydrogenases, to perform sequential transformations.
A prominent application is the bienzymatic conversion of geraniol to (R)- or (S)-citronellal. This can be achieved using a copper radical alcohol oxidase (CgrAlcOx) to first oxidize geraniol to geranial, followed by an enantioselective reduction of the carbon-carbon double bond by an Old Yellow Enzyme (OYE) to yield the desired citronellal enantiomer.[1][4][5] The choice of OYE determines the stereochemical outcome of the final product. For instance, OYE2 from Saccharomyces cerevisiae can produce (R)-citronellal, while GluER from Gluconobacter oxydans can yield (S)-citronellal.[1][4]
Another key strategy involves the engineering of whole-cell biocatalysts, such as E. coli, to co-express the necessary enzymes for the cascade reaction. This approach simplifies the process by eliminating the need for enzyme purification and facilitating cofactor regeneration.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various enzymatic cascade reactions for the production of citronellal enantiomers.
Table 1: Bienzymatic Cascade for the Production of (R)-Citronellal from Geraniol
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions | Reference |
| CgrAlcOx & OYE2 | Geraniol (20 mM) | (R)-Citronellal | 95.1 | 95.9 | One-pot sequential reaction: 1 µM CgrAlcOx, 0.5 µM catalase, 0.5 µM HRP, 10.67 µM OYE2, 6 U/mL BsGDH, 40 mM glucose, 1 mM NADP+, pH 8.0, 23°C, 200 rpm. Step 1 (oxidation): 15 min; Step 2 (reduction): 2.5 h. | [1] |
| CgrAlcOx & OYE2 | Geraniol (20 mM, 62 mg scale-up) | (R)-Citronellal | 98 | 95.1 (isolated yield 72%) | One-pot sequential reaction. Step 1 (oxidation): 1 h; Step 2 (reduction): 5 h. | [1] |
Table 2: Bienzymatic Cascade for the Production of (S)-Citronellal from Geraniol
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions | Reference |
| CgrAlcOx & GluER | Geraniol | (S)-Citronellal | 95.3 | 99.2 | One-pot sequential reaction: 1 µM CgrAlcOx, 0.5 µM catalase, 0.5 µM HRP, 8 µM GluER, 6 U/mL BsGDH, 40 mM glucose, 1 mM NADP+, pH 8.0, 23°C, 200 rpm. Step 1 (oxidation): 15 min; Step 2 (reduction): 2.5 h. | [1] |
Table 3: In Vitro and In Vivo Production of Citronellal and Citronellol from Geraniol
| System | Enzymes | Product | Titer (mg/L) | Reaction Time (h) | Reference |
| In vitro | CrIS & GLDA | Citronellal | 92 | 5 | [6] |
| In vitro | CrIS, GLDA & AHR | Citronellol | 170 | 5 | [6] |
| In vivo (E. coli) | CrIS, GLDA & AHR | Citronellol | 714 | - | [6] |
Visualizations
Caption: Bienzymatic cascade for the tunable production of (R)- or (S)-citronellal.
Caption: Experimental workflow for the one-pot, two-step synthesis of citronellal.
Experimental Protocols
Protocol 1: One-Pot Bienzymatic Synthesis of (R)-Citronellal from Geraniol
This protocol is adapted from the work of Ribeaucourt et al. (2022).[1][5]
Materials:
-
Geraniol
-
Copper radical alcohol oxidase (CgrAlcOx)
-
Catalase
-
Horseradish peroxidase (HRP)
-
Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae
-
Glucose dehydrogenase from Bacillus subtilis (BsGDH)
-
D-Glucose
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Sodium phosphate buffer (NaPi), 50 mM, pH 8.0
-
Acetone
-
Ethyl acetate
-
Reaction vessels (e.g., microcentrifuge tubes or glass vials)
-
Shaking incubator
Procedure:
-
Reaction Setup (Oxidation Step):
-
In a reaction vessel, prepare the following mixture in a final volume of, for example, 1 mL:
-
50 mM NaPi buffer, pH 8.0
-
1 µM CgrAlcOx
-
0.5 µM catalase
-
0.5 µM HRP
-
1% v/v acetone
-
20 mM geraniol (add from a stock solution in acetone)
-
-
-
Incubation (Oxidation Step):
-
Incubate the reaction mixture at 23°C with shaking (200 rpm) for 15 minutes.
-
-
Reaction Setup (Reduction Step):
-
To the same reaction vessel, add the following components:
-
10.67 µM OYE2
-
6 U/mL BsGDH
-
40 mM D-glucose
-
1 mM NADP+
-
-
-
Incubation (Reduction Step):
-
Continue to incubate the reaction mixture at 23°C with shaking (200 rpm) for 2.5 hours.
-
-
Work-up and Analysis:
-
Extract the reaction mixture with an equal volume of ethyl acetate.
-
Separate the organic phase.
-
Analyze the organic phase by chiral gas chromatography (GC) to determine the conversion of geraniol and the enantiomeric excess of (R)-citronellal.
-
Protocol 2: One-Pot Bienzymatic Synthesis of (S)-Citronellal from Geraniol
This protocol is a variation of Protocol 1, using a different OYE for the opposite enantioselectivity.[1]
Materials:
-
Same as Protocol 1, but replace OYE2 with GluER from Gluconobacter oxydans.
Procedure:
-
Reaction Setup (Oxidation Step):
-
Follow step 1 of Protocol 1.
-
-
Incubation (Oxidation Step):
-
Follow step 2 of Protocol 1.
-
-
Reaction Setup (Reduction Step):
-
To the same reaction vessel, add the following components:
-
8 µM GluER
-
6 U/mL BsGDH
-
40 mM D-glucose
-
1 mM NADP+
-
-
-
Incubation (Reduction Step):
-
Follow step 4 of Protocol 1.
-
-
Work-up and Analysis:
-
Follow step 5 of Protocol 1, analyzing for the formation of (S)-citronellal.
-
Protocol 3: In Vitro Biosynthesis of Citronellal and Citronellol from Geraniol
This protocol is based on the work by Engineering Bienzymatic Cascade for Efficient Biosynthesis of Citronellal and Citronellol.[3][6]
Materials:
-
Geraniol
-
Catharanthus roseus iridoid synthase (CrIS)
-
E. coli's endogenous glycerol (B35011) dehydrogenase (GLDA)
-
E. coli's endogenous NADPH-dependent aldehyde reductase (AHR)
-
Cofactors (e.g., NADP+)
-
Appropriate buffer system
-
Reaction vessels
-
Incubator
Procedure for Citronellal Production:
-
Reaction Setup:
-
Combine CrIS and GLDA in a suitable buffer.
-
Add geraniol and the necessary cofactors.
-
-
Incubation:
-
Incubate the reaction mixture for 5 hours under optimized conditions (temperature, pH).
-
-
Analysis:
-
Extract the product and analyze by GC or GC-MS to quantify the production of citronellal.
-
Procedure for Citronellol Production:
-
Reaction Setup:
-
Combine CrIS, GLDA, and AHR in a suitable buffer.
-
Add geraniol and the necessary cofactors.
-
-
Incubation:
-
Incubate the reaction mixture for 5 hours under optimized conditions.
-
-
Analysis:
-
Extract the product and analyze by GC or GC-MS to quantify the production of citronellol.
-
Note: For in vivo production, the genes for these enzymes would be cloned and expressed in an E. coli host, which would then be cultured in a suitable medium containing geraniol. The product would be extracted from the culture broth and/or cells for analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Bienzymatic Cascade for Efficient Biosynthesis of Citronellal and Citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization of (-)-Citronellal to p-Menthane-3,8-diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclization of (-)-citronellal to produce p-menthane-3,8-diols is a significant reaction in the synthesis of valuable compounds, notably the potent insect repellent PMD (p-menthane-3,8-diol). This transformation involves an acid-catalyzed intramolecular Prins-type reaction. The resulting p-menthane-3,8-diols can exist as several stereoisomers, with the cis and trans isomers being of particular interest due to their biological activities. The diastereoselectivity of the reaction is highly dependent on the catalyst and reaction conditions employed. This document provides detailed application notes and protocols for various methods of this cyclization, targeting researchers and professionals in drug development and chemical synthesis.
Reaction Mechanism and Stereochemistry
The acid-catalyzed cyclization of this compound proceeds through the protonation of the aldehyde group, which then acts as an electrophile, attacking the double bond to form a six-membered ring. The resulting carbocation is then trapped by water to yield the p-menthane-3,8-diols. The reaction can proceed through different pathways, leading to a mixture of diastereomers, primarily cis- and trans-p-menthane-3,8-diol. The formation of isopulegol (B1217435) as an intermediate or a byproduct is also a common feature of this reaction. The cis-isomer is often the kinetically controlled product, while the trans-isomer is the thermodynamically more stable product.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various reported methods for the cyclization of this compound.
Table 1: Sulfuric Acid Catalysis
| Catalyst Conc. (% w/w) | Temp. (°C) | Time (h) | Citronellal (B1669106) Conversion (%) | p-Menthane-3,8-diols Yield (%) | cis:trans Ratio | Reference |
| 0.25 | 50 | 11 | 97.9 | 92.3 (selectivity) | - | [1] |
| 0.75 | 60 | 6 | 98.5 | 95.6 | - | [2][3] |
| - | 60 | - | 72 | 82 (selectivity) | - | [2] |
Table 2: CO2-Water System (Additive-Free)
| CO2 Pressure (MPa) | Temp. (°C) | Time (h) | Citronellal Conversion (%) | p-Menthane-3,8-diols Selectivity (%) | Reference |
| 7 | 100 | 2 | 53 | 79 | [4] |
| 7 | 120 | 2 | 75 | 81 | [4] |
Table 3: Lignin-Derived Carbon Acid Catalysis
| Catalyst | Temp. (°C) | Time (h) | Citronellal Conversion (%) | p-Menthane-3,8-diols Yield (%) | Reference |
| AL-Py-500 | 50 | 24 | 97 | 86 | [5] |
Table 4: Biotransformation using Solanum aviculare
| Substrate | Incubation Time | cis-p-Menthane-3,8-diol Yield (%) | trans-p-Menthane-3,8-diol Yield (%) | Reference |
| This compound | - | 39 | 15 | [6][7] |
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Cyclization
This protocol is based on the work by and is a common method for achieving high conversion and selectivity.[1][2][3]
Materials:
-
This compound (95%+)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and deionized water in a 1:2 oil-to-water ratio.
-
With vigorous stirring, slowly add sulfuric acid to the mixture to achieve a final concentration of 0.75% (w/w).
-
Heat the reaction mixture to 60°C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude p-menthane-3,8-diols.
-
The crude product can be further purified by column chromatography or crystallization.
Protocol 2: CO2-Water System for a Green Synthesis
This protocol offers an environmentally benign approach to the cyclization, avoiding the use of strong mineral acids.[4][8]
Materials:
-
This compound
-
Deionized water
-
High-pressure stainless-steel reactor with a magnetic stirrer
-
CO₂ cylinder with pressure regulator
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Place this compound and deionized water into the high-pressure reactor.
-
Seal the reactor and purge with low-pressure CO₂ to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 7 MPa).
-
Heat the reactor to the desired temperature (e.g., 120°C) with constant stirring.
-
Maintain the reaction conditions for the specified time (e.g., 2 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the CO₂.
-
Open the reactor and extract the product with an organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biotransformation of citronellal by Solanum aviculare suspension cultures: preparation of p-menthane-3,8-diols and determination of their absolute configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Green Chemistry Approaches for the Synthesis of (-)-Citronellal Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (-)-Citronellal derivatives, emphasizing green chemistry principles. These approaches focus on the use of biocatalysts, heterogeneous catalysts, microwave assistance, and greener reagents to minimize environmental impact while maintaining high efficiency and selectivity.
Biocatalytic Synthesis of Enantiopure (R)- and (S)-Citronellal from Geraniol (B1671447)
Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. This section details the enzymatic cascade for the synthesis of (R)- and (S)-citronellal from the achiral precursor geraniol.
Application Notes
This bienzymatic cascade utilizes a copper radical alcohol oxidase (CgrAlcOx) to oxidize geraniol to geranial, which is then asymmetrically reduced to the desired citronellal (B1669106) enantiomer by an old yellow enzyme (OYE). The choice of OYE determines the stereochemical outcome. OYE2 from Saccharomyces cerevisiae yields (R)-citronellal, a key intermediate for (-)-menthol synthesis, while GluER from Gluconobacter oxydans produces (S)-citronellal.[1][2] This one-pot, two-step process achieves high conversion and excellent enantiomeric excess.[1]
Quantitative Data
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| CgrAlcOx + OYE2 | Geraniol | (R)-Citronellal | 95.1 | 95.9 | [1] |
| CgrAlcOx + GluER | Geraniol | (S)-Citronellal | 95.3 | 99.2 | [1] |
| Immobilised CgrAlcOx + OYE2 | Geraniol | (R)-Citronellal | 95 | 96.9 | [3] |
| AdhP (M3 mutant) + OYE2p (whole cell) | Geraniol | (R)-Citronellal | 98.23 | 96.7 | [4] |
Experimental Protocol: Synthesis of (R)-Citronellal
Materials:
-
Geraniol
-
Copper Radical Alcohol Oxidase (CgrAlcOx)
-
Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae
-
Catalase (CAT)
-
Horseradish Peroxidase (HRP)
-
Glucose Dehydrogenase (GDH)
-
NADP+
-
Glucose
-
Potassium Phosphate (B84403) Buffer (pH 8.0)
-
Ethyl Acetate
Procedure: [1]
-
Reaction Setup: In a reaction vessel, prepare a solution containing 1 µM CgrAlcOx, 0.5 µM catalase, 0.5 µM HRP, 10.67 µM OYE2, 6 U/mL GDH, 40 mM glucose, and 1 mM NADP+ in 50 mM potassium phosphate buffer (pH 8.0).
-
Substrate Addition: Add geraniol to a final concentration of 20 mM.
-
Oxidation Step: Incubate the reaction mixture at 23°C with shaking (200 rpm) for 1 hour to facilitate the oxidation of geraniol to geranial.
-
Reduction Step: Continue the incubation for an additional 5 hours to allow for the reduction of geranial to (R)-citronellal.
-
Work-up: Extract the reaction mixture with ethyl acetate. The organic layer contains the (R)-citronellal product.
-
Analysis: Characterize the product and determine the enantiomeric excess using chiral gas chromatography (GC).
Experimental Workflow
Caption: Bienzymatic cascade for (R)-Citronellal synthesis.
Heterogeneous Catalysis: Cyclization of (+)-Citronellal to (-)-Isopulegol (B1672291)
The use of solid acid catalysts simplifies product purification and catalyst recycling, aligning with green chemistry principles. Montmorillonite (B579905) K10 clay is an effective and environmentally friendly catalyst for the intramolecular ene reaction of citronellal to form isopulegol, a precursor to menthol.[5]
Application Notes
This method describes the acid-catalyzed cyclization of (+)-citronellal to (-)-isopulegol using montmorillonite K10 clay. The reaction proceeds at room temperature in a buffer medium, avoiding the need for harsh reagents and high temperatures.[5] This approach is presented as a guided-inquiry experiment for undergraduate organic chemistry, highlighting its robustness and educational value in demonstrating green chemistry principles.[5]
Quantitative Data
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isopulegol Yield (%) | Reference |
| Montmorillonite K10 | Buffer Medium | Room Temp. | 2 | High | High | [5] |
| HCl-treated Montmorillonite + HPA | Not specified | Not specified | Not specified | High | High | [6] |
Experimental Protocol: Cyclization of (+)-Citronellal
Materials:
-
(+)-Citronellal
-
Montmorillonite K10 clay
-
Buffer solution (e.g., citrate (B86180) buffer, pH 5)
-
Dichloromethane or other suitable extraction solvent
Procedure: [5]
-
Catalyst Activation (Optional but Recommended): Activate the montmorillonite K10 clay by heating at 120°C for 2 hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask, suspend the activated montmorillonite K10 clay in the buffer solution.
-
Substrate Addition: Add (+)-citronellal to the catalyst suspension and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 2 hours), filter the reaction mixture to remove the clay catalyst.
-
Extraction: Extract the aqueous filtrate with dichloromethane.
-
Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (-)-isopulegol.
-
Analysis: Characterize the product using NMR spectroscopy.
Logical Relationship Diagram
Caption: Cyclization of citronellal to isopulegol.
Microwave-Assisted Synthesis of Benzimidazole (B57391) Derivatives from Citronellal
Microwave-assisted organic synthesis is a green chemistry technique that can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions.
Application Notes
This protocol describes the synthesis of benzimidazole derivatives through the condensation of citronellal with 1,2-phenylenediamine under microwave irradiation. This method is rapid and efficient, providing the desired products in good yields.[7] The use of microwave energy accelerates the reaction, leading to a more energy-efficient process compared to conventional heating.[7]
Quantitative Data
| Reactants | Solvent | Microwave Power | Time (min) | Yield (%) | Reference |
| Citronellal + 1,2-phenylenediamine | Dichloromethane | Not specified | 60 | 42.19 | [8] |
| o-phenylenediamine + carboxylic acids | Acidic medium | 900 W (50% power) | 1.5 - 4 | 80 - 95 | [7] |
Experimental Protocol: Synthesis of 2-(2,6-dimethylhept-5-en-1-yl)-1H-benzo[d]imidazole
Materials:
-
Citronellal
-
1,2-phenylenediamine
-
Dichloromethane
-
Microwave reactor
Procedure: [8]
-
Reaction Mixture: In a microwave-safe vessel, mix 1,2-phenylenediamine and citronellal in a 1:2 molar ratio in dichloromethane.
-
Microwave Irradiation: Subject the mixture to microwave irradiation for 60 minutes.
-
Cooling and Crystallization: Cool the reaction mixture to room temperature, then place it in a refrigerator (-5°C) for 24 hours to induce crystallization.
-
Isolation: Filter the formed crystals, wash with cold dichloromethane, and dry at room temperature.
-
Analysis: Characterize the product using FT-IR and GC-MS.
Experimental Workflow
Caption: Microwave-assisted benzimidazole synthesis.
Green Reduction of Citronellal to Citronellol (B86348)
Replacing hazardous reagents with safer alternatives is a cornerstone of green chemistry. This protocol utilizes poly(methylhydro)siloxane (PMHS), a stable and less hazardous reducing agent, as a substitute for sodium borohydride (B1222165) or lithium aluminum hydride.[9][10][11]
Application Notes
This experiment details the reduction of the aldehyde functionality in citronellal to a primary alcohol, yielding citronellol. The reaction is catalyzed by a catalytic amount of fluoride (B91410), which activates the PMHS.[9] This method is presented as a greener alternative for undergraduate organic chemistry labs, emphasizing safety and the use of a natural product substrate.[9]
Quantitative Data
| Reducing Agent | Catalyst | Solvent | Reaction Time | Product | Reference |
| Poly(methylhydro)siloxane (PMHS) | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Monitored by TLC | Citronellol | [9] |
Experimental Protocol: Reduction of Citronellal
Materials:
-
Citronellal
-
Poly(methylhydro)siloxane (PMHS)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hexanes
-
Ethyl acetate
Procedure: [9]
-
Reaction Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add citronellal (1.0 g, 6.5 mmol), TBAF (150 µL of a 1M solution in THF, 2 mol%), and THF (5 mL).
-
Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Add a solution of PMHS (0.53 g, 1.3 mol equiv. of hydride) in THF (5 mL) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (4:1 hexanes/ethyl acetate).
-
Quenching and Work-up: Carefully add a solution of NaOH (0.1 g, 2.5 mmol) in methanol (5 mL) dropwise to the reaction mixture and heat at reflux for 30 minutes.
-
Isolation: Remove the solvent by simple distillation. Swell the resulting gelled siloxane in an organic solvent to extract the citronellol product. Filter the siloxane material and remove the solvent from the filtrate via rotary evaporation to obtain the crude citronellol.
-
Analysis: Analyze the product by IR spectroscopy.
Reaction Pathway
Caption: Green reduction of citronellal to citronellol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme | TU Delft Repository [repository.tudelft.nl]
- 3. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Design of a Self-Sufficient Whole-Cell Cascade for the Production of (R)-Citronellal from Geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gctlc.org [gctlc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. gctlc.org [gctlc.org]
- 11. A greener organic chemistry experiment: reduction of citronellal to citronellol using poly(methylhydro)siloxane | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Overcoming low yield in the asymmetric synthesis of (-)-Citronellal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (-)-Citronellal. The information is designed to help overcome common challenges, particularly low yield and enantioselectivity, encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the asymmetric synthesis of this compound?
A1: Low yields in the asymmetric synthesis of this compound can stem from several factors, depending on the synthetic route. In biocatalytic approaches, such as the enzymatic cascade from geraniol (B1671447), common causes include:
-
Product Inhibition: The desired product, this compound, or intermediates like geranial, can inhibit the activity of the enzymes in the cascade.[1]
-
Enzyme Instability: Suboptimal reaction conditions such as pH and temperature can lead to enzyme denaturation and loss of activity.[1]
-
Insufficient Cofactor Regeneration: Many enzymatic reductions rely on cofactors like NAD(P)H. Inefficient regeneration of the oxidized cofactor NAD(P)+ will stall the reaction.[1]
-
Low Substrate Bioavailability: Poor solubility of hydrophobic substrates like geraniol in aqueous media can limit their access to the enzyme's active site.[1]
In chemical catalysis, for instance, using Rh-BINAP catalysts, low yields can be attributed to:
-
Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion.
-
Side Reactions: Undesired side reactions, such as over-reduction or isomerization, can consume the starting material or the product.[3]
Q2: My reaction shows low enantioselectivity. What are the likely reasons and how can I improve it?
A2: Achieving high enantioselectivity is crucial in asymmetric synthesis. Low enantiomeric excess (ee) can be caused by:
-
Isomerization of Substrate/Intermediate: In the enzymatic synthesis from geraniol, the intermediate geranial (E-isomer) can isomerize to neral (B7780846) (Z-isomer). Many ene reductases exhibit different stereoselectivity for these two isomers, leading to a mixture of (R)- and (S)-citronellal.[1][2]
-
Suboptimal Catalyst Choice: The choice of catalyst, whether it's an enzyme or a metal complex, is critical. For enzymatic routes, selecting an ene reductase with high stereospecificity for the desired enantiomer is key.[4] For chemical routes, the chiral ligand (e.g., BINAP) plays a pivotal role in determining the stereochemical outcome.[5][6][7]
-
Reaction Conditions: Temperature and hydrogen pressure can significantly influence enantioselectivity in catalytic hydrogenations.[5] For instance, in the hydrogenation of geraniol using Ru-BINAP catalysts, higher hydrogen pressure is required for high optical yields.[5]
To improve enantioselectivity, consider:
-
Controlling the reaction temperature to minimize isomerization.[1]
-
Screening different enzymes or chiral ligands to find the most selective catalyst for your specific substrate and conditions.
-
Optimizing reaction parameters like hydrogen pressure in catalytic hydrogenations.[5]
Q3: Are there common side reactions I should be aware of during the synthesis of this compound?
A3: Yes, several side reactions can occur and impact both yield and purity. In biocatalytic systems, undesired reductions of the aldehyde group in citral (B94496) or citronellal (B1669106) to their corresponding alcohols (geraniol, nerol (B1678202), or citronellol) can be catalyzed by endogenous enzymes in whole-cell systems.[8] In chemical syntheses, particularly hydrogenations, over-reduction of the desired citronellal to citronellol (B86348) or dihydrocitronellol can be a significant issue.[3] Additionally, under certain conditions, acid-catalyzed cyclization of citronellal to isopulegol (B1217435) can occur.
Troubleshooting Guides
Issue 1: Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in the asymmetric synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to diagnosing and resolving low product yield.
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Inactive Catalyst/Enzyme | - Test the activity of a fresh batch of catalyst or enzyme. - Verify proper storage conditions (temperature, inert atmosphere). | - Use a new, verified batch of catalyst/enzyme. - For enzymes, ensure the buffer composition and pH are optimal for stability and activity. |
| Suboptimal Reaction Conditions | - Review and optimize reaction parameters such as temperature, pH (for enzymatic reactions), and hydrogen pressure (for hydrogenations).[5][8] - For biocatalytic reactions, ensure the cofactor regeneration system is efficient.[1] | - Systematically vary one parameter at a time to find the optimum. - Increase the concentration of the cofactor regeneration components (e.g., glucose and glucose dehydrogenase). |
| Poor Substrate Quality | - Analyze the purity of the starting material (e.g., geraniol) for impurities that could act as catalyst poisons. | - Purify the substrate by distillation or chromatography before use. |
| Product Inhibition (Biocatalysis) | - Monitor the reaction progress over time. A decrease in reaction rate as product concentration increases suggests inhibition.[1] | - Implement in situ product removal (ISPR) using a biphasic system (e.g., with n-heptane) or adsorbent resins.[1] - Consider enzyme immobilization, which can sometimes mitigate inhibition.[1] |
| Side Reactions | - Analyze the crude reaction mixture by GC or LC-MS to identify any byproducts. | - Adjust reaction conditions to disfavor the side reaction (e.g., lower temperature, shorter reaction time). - In whole-cell biocatalysis, consider using an engineered strain with deleted genes responsible for side product formation.[8] |
Issue 2: Low Enantioselectivity (%ee)
This guide addresses common reasons for obtaining a product with a low enantiomeric excess.
Factors Influencing Enantioselectivity
Caption: Key factors that determine the enantiomeric excess of the product.
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Inappropriate Catalyst/Ligand | - Review literature for catalysts known to provide high enantioselectivity for similar substrates. | - Screen a panel of different ene reductases or chiral ligands. - For enzymatic reactions, consider protein engineering to improve stereoselectivity. |
| Substrate Isomerization | - Analyze the starting material and reaction aliquots over time for the presence of the undesired isomer (e.g., neral). | - Lower the reaction temperature to reduce the rate of isomerization.[1] - Use a biphasic system which may minimize isomerization.[9] |
| Suboptimal Reaction Conditions | - Investigate the effect of hydrogen pressure and temperature on enantioselectivity in catalytic hydrogenations.[5] | - For Ru-BINAP catalyzed hydrogenations, increasing hydrogen pressure can improve enantioselectivity.[5] - Optimize the reaction temperature; a lower temperature often favors higher enantioselectivity. |
Quantitative Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Citronellal/Citronellol
| Catalyst System | Substrate | Product | Conversion (%) | Yield (%) | ee (%) | Reference |
| Ru(OCOCH₃)₂[(R)-BINAP] | Geraniol | (S)-Citronellol | >96 | 97 | 96 | [3][5] |
| Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃] | Geraniol | (S)-Citronellol | 92 | 47 | 93 | [3][5] |
| CgrAlcOx and OYE2 (bienzymatic cascade) | Geraniol | (R)-Citronellal | 98 | 72 (isolated) | 95.1 | [4] |
| Immobilized CgrAlcOx and OYE2 | Geraniol | (R)-Citronellal | 95 | - | 96.9 | [2][10] |
| Engineered E. coli (OYE2p_Y84V) | (E/Z)-Citral | (R)-Citronellal | 100 | 64.3 (isolated) | 95.4 | [8] |
Experimental Protocols
Protocol 1: Bienzymatic Cascade for the Synthesis of (R)-Citronellal from Geraniol
This protocol is adapted from the work of Ribeaucourt et al. (2022) and describes a one-pot, two-step cascade reaction.[4][11]
Materials:
-
Geraniol
-
Copper Radical Oxidase (CgrAlcOx)
-
Catalase
-
Horseradish Peroxidase (HRP)
-
Old Yellow Enzyme 2 (OYE2)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺
-
Glucose
-
Sodium Phosphate (B84403) buffer (50 mM, pH 8.0)
-
Ethyl acetate (B1210297) for extraction
Experimental Workflow for Bienzymatic Cascade
Caption: Workflow for the two-step enzymatic synthesis of (R)-Citronellal.
Procedure:
Step 1: Oxidation of Geraniol to Geranial
-
In a reaction vessel, prepare a mixture in 50 mM sodium phosphate buffer (pH 8.0) containing:
-
Geraniol (e.g., 20 mM) dissolved in a minimal amount of acetone (e.g., 1% v/v).
-
CgrAlcOx (e.g., 1 µM)
-
Catalase (e.g., 0.5 µM)
-
HRP (e.g., 0.5 µM)
-
-
Incubate the reaction at 23°C with shaking (e.g., 200 rpm) for 15 minutes.[12]
Step 2: Reduction of Geranial to (R)-Citronellal
-
To the reaction mixture from Step 1, add:
-
OYE2 (e.g., 10.67 µM)
-
GDH (e.g., 6 U/mL)
-
NADP⁺ (e.g., 1 mM)
-
Glucose (e.g., 40 mM)
-
-
Continue the incubation at 23°C with shaking for an additional 2.5 hours.[12]
Work-up and Analysis:
-
Extract the reaction mixture with an equal volume of ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the crude product for conversion and enantiomeric excess using chiral gas chromatography (GC).[4]
Protocol 2: Asymmetric Hydrogenation of Geraniol to (S)-Citronellol using a Ru-(R)-BINAP Catalyst
This protocol is a general guideline adapted from procedures for the asymmetric hydrogenation of allylic alcohols.[3][5]
Materials:
-
Geraniol (purified)
-
Ru(OCOCH₃)₂[(R)-BINAP] catalyst
-
Methanol (B129727) (95%, degassed)
-
High-pressure autoclave reactor
-
High-purity hydrogen gas
Procedure:
-
Catalyst and Substrate Preparation:
-
The Ru(OCOCH₃)₂[(R)-BINAP] complex should be prepared according to established literature procedures or obtained from a commercial source and handled under an inert atmosphere.
-
Place the geraniol (e.g., 74 mmol) and degassed 95% methanol (e.g., 15 mL) in a Schlenk tube and degas further using freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
In a glovebox or under a stream of argon, charge the autoclave with the Ru(OCOCH₃)₂[(R)-BINAP] catalyst (e.g., 53 µmol).
-
Transfer the degassed solution of geraniol in methanol to the autoclave via cannula.
-
-
Hydrogenation:
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 30-100 atm). Note: Higher pressure generally leads to higher enantioselectivity.[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 20°C) for 8-12 hours, or until hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Carefully vent the excess hydrogen from the autoclave.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain (S)-citronellol.
-
-
Analysis:
-
Determine the isolated yield.
-
Analyze the enantiomeric excess (%ee) of the purified product by chiral GC or HPLC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric hydrogenation of geraniol and nerol catalyzed by BINAP-rhodium(I) complexes | Semantic Scholar [semanticscholar.org]
- 8. Design and engineering of whole‐cell biocatalyst for efficient synthesis of (R)‐citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of (-)-Citronellal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the enantioselective synthesis of (-)-citronellal.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high enantioselectivity in this compound synthesis?
A1: The main challenges include achieving high chemo- and enantioselectivity. For instance, in the asymmetric hydrogenation of citral (B94496), the reaction must selectively reduce the C=C double bond conjugated to the aldehyde without reducing the aldehyde group itself or the isolated C=C double bond. Concurrently, the synthesis must favor the formation of the desired this compound enantiomer with a high enantiomeric excess (ee).[1]
Q2: How does the isomeric composition of the starting material (citral) affect the enantioselectivity of the final product?
A2: The starting material, citral, is a mixture of two isomers: geranial (E-isomer) and neral (B7780846) (Z-isomer). The ratio of these isomers significantly influences the enantioselectivity of the reaction. Often, the desired enantiomer is obtained with higher optical purity from one isomer over the other.[2] For some catalytic systems, it is necessary to separate the isomers before the reaction to achieve high enantioselectivity.[2][3] Isomerization of geranial to neral during the reaction can also lead to the formation of the undesired enantiomer.[1][4]
Q3: What are the most effective catalytic systems for the enantioselective synthesis of this compound?
A3: Chiral phosphine (B1218219) complexes of rhodium and ruthenium are widely reported for the asymmetric hydrogenation of α,β-unsaturated aldehydes like citral.[1] For example, Rhodium complexes with chiral diphosphino ligands such as BINAP have shown excellent enantioselectivity (95-99% ee).[5] Enzymatic approaches using ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, also offer a highly selective and environmentally friendly alternative.[4][6]
Q4: What are the common side products in the synthesis of this compound?
A4: Common side products include:
-
Geraniol (B1671447)/Nerol: Formed by the reduction of the aldehyde group.[1][7]
-
Dihydrocitronellol: The over-reduction product where both C=C double bonds are hydrogenated.[1]
-
(+)-Citronellal: The undesired enantiomer.[1]
-
Isomerization products: Geranial can isomerize to neral, potentially leading to the formation of the undesired enantiomer.[1][4]
Q5: Why is the purity of substrates and reagents critical for the reaction?
A5: The purity of substrates and reagents is crucial, especially in catalytic hydrogenations. Impurities in the starting material, such as citral, can act as catalyst poisons, leading to reduced conversion rates, lower selectivity, and catalyst deactivation.[1][8] It is often recommended to use distilled starting materials and high-purity, degassed solvents.[1]
Troubleshooting Guides
Problem 1: Low Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst has not been exposed to air or moisture during storage and handling. - Consider an in-situ catalyst preparation.[1] |
| Catalyst Poisoning | - Purify the citral substrate to remove potential inhibitors. - Use high-purity, degassed solvents. - Check for leaks in the reactor system that could introduce oxygen.[1] |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature. Be aware that higher temperatures can negatively impact enantioselectivity.[1] |
| Insufficient Hydrogen Pressure (for hydrogenation) | - Increase the hydrogen pressure. The optimal pressure should be determined experimentally as it can significantly affect the reaction rate.[8] |
| Poor Mass Transfer | - Increase the stirring speed to ensure efficient mixing of the gas, liquid, and solid catalyst phases.[1] |
Problem 2: Low Enantioselectivity (%ee)
| Possible Cause | Suggested Solution |
| Incorrect Chiral Ligand/Catalyst | - Verify that the correct enantiomer of the chiral ligand is being used for the desired product enantiomer. For example, in some ruthenium-catalyzed hydrogenations of related substrates, the (R)-BINAP ligand is used to produce the (S)-enantiomer.[1] |
| Suboptimal Hydrogen Pressure (for hydrogenation) | - Enantioselectivity can be highly dependent on hydrogen pressure. Optimize the pressure by conducting the reaction at various pressures to identify the optimal condition.[1] |
| Isomerization of Geranial to Neral | - Neral can lead to the formation of the opposite enantiomer.[4] Consider reaction conditions that minimize isomerization, such as lower temperatures or specific solvent systems.[1] |
| Reaction Temperature Too High | - Higher temperatures can decrease enantioselectivity. Attempt the reaction at a lower temperature, even if it necessitates a longer reaction time.[1] |
| Solvent Effects | - The choice of solvent can influence enantioselectivity. Screen different solvents; polar protic solvents like methanol (B129727) or ethanol (B145695) are commonly used in asymmetric hydrogenations.[1] |
Problem 3: Formation of Side Products (Low Chemoselectivity)
| Possible Cause | Suggested Solution |
| Over-reduction to Dihydrocitronellol | - Monitor the reaction progress closely and stop it once the citral is consumed. - Reduce the hydrogen pressure or reaction time. - A lower reaction temperature may also be beneficial.[1] |
| Reduction of Aldehyde to Geraniol/Nerol | - This is a common side reaction. The choice of catalyst and ligand is critical to favor the hydrogenation of the C=C bond over the C=O bond. - Bimetallic catalysts or specific promoters can sometimes enhance selectivity.[1] |
| Incomplete Reaction | - If the reaction stalls, investigate potential catalyst deactivation or issues with the hydrogen supply.[1] |
Problem 4: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Poisoning by Impurities | - Ensure the purity of starting materials and solvents. Nonmetal contaminants (e.g., sulfur, nitrogen) can poison metal catalysts.[9] - Analyze the feedstock for potential catalyst poisons.[8] |
| Coking (Fouling) | - The deposition of carbonaceous material on the catalyst surface can block active sites.[10] - In some cases, a higher hydrogen flow can help mitigate coking.[8] - Consider catalyst regeneration procedures.[9] |
| Sintering (Thermal Deactivation) | - High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[11] - Operate at the lowest effective temperature. |
| Leaching of Active Metal | - The active metal may leach from the support, especially under harsh reaction conditions. - Consider using a more robust catalyst support or milder reaction conditions. |
Quantitative Data Presentation
Table 1: Performance of Various Catalytic Systems in the Synthesis of this compound
| Catalyst/Enzyme | Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| Rhodium-BINAP complex | N,N-Diethylgeranylamine | THF | reflux | 21 | - | 93.9 (of enamine) | >95 | [12] |
| Pd nanoparticles | Citral | Water | 25 | 6 | 100 | - | 95 (selectivity) | [13] |
| OYE2 (Ene-reductase) | Geraniol (via geranial) | KPi buffer/Heptane (B126788) | 25 | 7 | 95 | - | 96.9 | [4] |
| Engineered OYE2p (Y84V) | (E/Z)-Citral | PBS | 30 | 20 | 100 | 64.3 | 95.4 | [2] |
| Pt/Ga-MCM-41 | Citronellal (B1669106) | - | - | 0.25 | 100 | - | >85 (selectivity to menthols) | [14] |
Experimental Protocols
Protocol 1: Asymmetric Isomerization of N,N-Diethylgeranylamine using a Rhodium-BINAP Catalyst
This protocol is adapted from a procedure for the synthesis of (R)-(+)-citronellal.[12]
1. Catalyst Preparation:
-
In a flask under an inert atmosphere (argon or nitrogen), dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (S)-(-)-BINAP) in a suitable solvent like THF.
-
Stir the solution to form the active catalyst complex.
2. Reaction Procedure:
-
In a separate reaction vessel, dissolve N,N-diethylgeranylamine in dry THF under an inert atmosphere.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., GC or TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting enamine can be hydrolyzed to citronellal by treatment with a mild acid (e.g., a mixture of acetic acid and water or 2N sulfuric acid at a controlled pH of 4-5).
-
After hydrolysis, extract the product with an organic solvent (e.g., ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude citronellal by vacuum distillation.
Protocol 2: Enzymatic Synthesis of (R)-Citronellal using an Ene-Reductase (OYE2)
This protocol is based on a bienzymatic cascade from geraniol.[4][6]
1. Reaction Setup:
-
In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).
-
Add the ene-reductase (OYE2), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the cofactor (NADP+).
-
In a biphasic system, add an organic solvent such as heptane (e.g., 20% v/v) to serve as a substrate reservoir and product sink, which can help overcome product inhibition.[4]
2. Two-Step Cascade from Geraniol:
-
Step 1 (Oxidation): Add a copper radical alcohol oxidase (CgrAlcOx) to the reaction mixture to oxidize geraniol to geranial. Incubate at a controlled temperature (e.g., 25°C) with agitation.
-
Step 2 (Reduction): After the oxidation step, the geranial intermediate is reduced by the OYE2 present in the mixture to form (R)-citronellal.
3. Work-up and Isolation:
-
After the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
The product can be analyzed for yield and enantiomeric excess by chiral gas chromatography (GC).
Visualizations
Caption: Comparative workflow of asymmetric hydrogenation and enzymatic synthesis of this compound.
Caption: Key factors influencing the enantioselectivity of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and engineering of whole‐cell biocatalyst for efficient synthesis of (R)‐citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110963889A - Method for synthesizing left-optical-activity citronellol by asymmetric hydrosilylation of citral - Google Patents [patents.google.com]
- 4. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8124387B2 - Process for the production of citronellal - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting guide for the catalytic hydrogenation of citral to citronellal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the catalytic hydrogenation of citral (B94496) to citronellal (B1669106). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective hydrogenation of citral to citronellal?
A1: The main challenge lies in achieving high selectivity for citronellal. Citral is an α,β-unsaturated aldehyde with three reactive sites: a conjugated carbon-carbon double bond, a carbonyl group (aldehyde), and an isolated carbon-carbon double bond.[1] The goal is to selectively hydrogenate the conjugated C=C bond while preventing the hydrogenation of the carbonyl group (which would form geraniol (B1671447) or nerol) and the isolated C=C bond (which would lead to dihydrocitronellal).[2][3] Additionally, side reactions such as cyclization to isopulegol (B1217435) can occur.[3]
Q2: Which types of catalysts are commonly used for this reaction?
A2: A variety of catalysts are used, with the choice of metal being crucial for selectivity. Palladium (Pd) based catalysts are known to favor the hydrogenation of C=C bonds, making them highly selective for citronellal.[2][4] Nickel (Ni) catalysts, often supported on materials like waste fluid catalytic cracking (wFCC) catalyst or titania, are also effective and offer a non-precious metal alternative.[5][6][7] Other Group VIII metals like Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) have also been investigated, with varying degrees of selectivity.[5][8] For instance, Ru has shown high selectivity towards citronellal.[5]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly influence both the reaction rate and selectivity. Polar solvents can increase the rate of hydrogenation due to better solubility of hydrogen.[9] However, the polarity can also affect which bond is preferentially hydrogenated. Some studies suggest that non-polar solvents may favor C=C bond hydrogenation, while polar solvents can activate the C=O bond.[9][10] The use of alcohols as solvents can sometimes lead to the formation of acetals as byproducts.[2]
Q4: What are the typical side products in the hydrogenation of citral?
A4: Common side products include:
-
Geraniol and Nerol: Formed by the hydrogenation of the carbonyl group.[11]
-
Citronellol (B86348): Formed by the subsequent hydrogenation of the carbonyl group of citronellal.[3]
-
Dihydrocitronellal: Resulting from the hydrogenation of the isolated C=C bond.[2]
-
3,7-dimethyloctanol: The fully saturated alcohol.[2]
-
Isopulegol: Formed through the cyclization of citronellal.[3][7]
-
Acetalization products: Can form when using alcohol solvents.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Citral Conversion | Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. | - Use a fresh batch of catalyst.- Ensure the catalyst was not exposed to air or moisture. |
| Catalyst Poisoning: Impurities in the citral substrate or solvent can poison the catalyst.[3][12] | - Purify the citral and solvent before use. Acidity can be removed by washing with water or aqueous alkali.[3]- Check the reactor system for leaks that could introduce contaminants. | |
| Insufficient Catalyst Amount: The amount of catalyst may be too low for the scale of the reaction. | - Increase the catalyst loading. Studies have shown that increasing the catalyst amount can significantly improve conversion.[5] | |
| Low Reaction Temperature or Pressure: The reaction conditions may not be optimal. | - Gradually increase the reaction temperature and/or hydrogen pressure. Optimal conditions vary depending on the catalyst.[5][6] | |
| Poor Mass Transfer: Inefficient mixing can limit the contact between reactants and the catalyst surface. | - Increase the stirring speed to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer. | |
| Poor Selectivity to Citronellal | Over-hydrogenation: The reaction may be proceeding beyond the desired product. | - Monitor the reaction progress closely using techniques like GC-MS and stop the reaction once citral is consumed.- Reduce the reaction time or hydrogen pressure.[5] |
| Formation of Unsaturated Alcohols (Geraniol/Nerol): The catalyst may be promoting the hydrogenation of the carbonyl group. | - The choice of catalyst is critical. Palladium-based catalysts are generally more selective for C=C bond hydrogenation.[2]- The addition of a base, such as potassium hydroxide, can improve selectivity towards citronellal.[11] | |
| Formation of Isopulegol: Cyclization of citronellal can occur, often catalyzed by acidic sites on the support. | - Choose a catalyst support with low acidity.- Neutralize any acidic impurities in the starting material.[3] | |
| Suboptimal Reaction Temperature: Temperature can influence selectivity. | - Optimize the reaction temperature. For some catalysts, increasing the temperature can lead to a decrease in citronellal selectivity due to side reactions.[5] | |
| Catalyst Deactivation | Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.[12][13] | - Consider regeneration of the catalyst by controlled oxidation (burning off the coke).[14]- Optimize reaction conditions (e.g., lower temperature) to minimize coke formation. |
| Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[12][13] | - Operate at the lowest effective temperature to minimize thermal degradation.- Choose a catalyst with high thermal stability. | |
| Poisoning: Strong and irreversible adsorption of impurities on the active sites.[12][13] | - Ensure high purity of reactants and solvents.[3]- If the poison is known, specific traps or guard beds may be used to remove it from the feed stream. |
Quantitative Data Presentation
Table 1: Comparison of Different Catalysts and Reaction Conditions for Citral Hydrogenation to Citronellal.
| Catalyst | Support | Temp (°C) | Pressure (MPa) | Time (h) | Citral Conversion (%) | Citronellal Selectivity (%) | Reference |
| 20 wt% Ni | wFCC | 180 | 3.0 | 1.5 | 98.5 | 86.6 | [5] |
| 20 wt% Ni | TiO₂ | 100 | 2.0 | 3 | 19.04 | 90.99 | [6] |
| Pd | - | - | - | - | Complete | 95 | [11] |
| Ru | - | 30 | 2.0 | - | - | 93.7 | [5] |
| Ni | - | 30 | 2.0 | - | - | 87.0 | [5] |
| Pd | - | 30 | 2.0 | - | - | 75.3 | [5] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Protocol 1: Hydrogenation of Citral using Ni/wFCC Catalyst [5]
-
Catalyst Preparation: A supported nickel catalyst on a waste fluid catalytic cracking (wFCC) carrier is prepared. The desired nickel loading is 20 wt%.
-
Reaction Setup:
-
A high-pressure autoclave reactor is charged with citral and the Ni/wFCC catalyst. The catalyst amount is 5.6% by weight relative to the citral.
-
The reactor is sealed and purged with hydrogen gas to remove air.
-
-
Reaction Conditions:
-
The reactor is pressurized with hydrogen to 3.0 MPa.
-
The temperature is raised to 180°C.
-
The reaction mixture is stirred vigorously.
-
-
Reaction Monitoring and Work-up:
-
The reaction is allowed to proceed for 90 minutes.
-
After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.
-
The catalyst is separated from the reaction mixture by filtration.
-
The product composition is analyzed by gas chromatography-mass spectrometry (GC-MS). Under these conditions, a citral conversion of 98.5% and a citronellal selectivity of 86.6% can be achieved.[5]
-
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of citral.
Caption: Troubleshooting logic for low citronellal yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4029709A - Process for the hydrogenation of citral to citronellal and of citronellal to citronellol using chromium-promoted Raney nickel catalyst - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogenation of Citral to Citronellal Catalyzed by Waste Fluid Catalytic Cracking Catalyst Supported Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcea.org [ijcea.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. avant-al.com [avant-al.com]
Technical Support Center: Optimization of Reaction Conditions for (-)-Citronellal Cyclization
Welcome to the technical support center for the optimization of reaction conditions for the intramolecular cyclization of (-)-citronellal to isopulegol (B1217435). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to enhance reaction efficiency and product yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and suggested solutions to improve reaction outcomes.
| Problem | Possible Causes | Suggested Solutions |
| 1. Low Yield of Isopulegol and Formation of Multiple Byproducts | 1. Inappropriate Catalyst Choice: The catalyst may have an unfavorable balance of acid sites or low activity.[1] 2. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for the chosen catalyst.[1] 3. Catalyst Deactivation: The catalyst may lose activity over time due to coking or poisoning.[1] 4. Insufficient Catalyst Loading: An inadequate amount of catalyst can lead to incomplete conversion of citronellal (B1669106).[1] | 1. Catalyst Screening: Experiment with various solid acid catalysts. Zirconia-based catalysts and certain zeolites like Zr-zeolite beta have shown high activity and selectivity.[1] Montmorillonite (B579905) K10 clay is another effective option that can provide high yields under milder conditions.[1][2] 2. Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal parameters for your catalytic system. Lowering the reaction temperature can sometimes suppress side reactions.[1][3] 3. Catalyst Loading Optimization: Methodically adjust the catalyst amount. While insufficient catalyst leads to poor conversion, an excess can sometimes promote unwanted side reactions.[1][3] 4. Solvent Selection: The choice of solvent can significantly influence the reaction pathway.[1] |
| 2. Predominant Formation of Dehydration Products (e.g., p-menthadienes) | 1. Strong Brønsted Acidity: Strong Brønsted acid sites on the catalyst favor the elimination of water.[3][4] 2. High Reaction Temperatures: Higher temperatures can promote dehydration.[2][3] | 1. Catalyst Modification: Utilize catalysts with a higher ratio of Lewis to Brønsted acid sites. Zirconium hydroxides and phosphated zirconia are examples of catalysts with a good balance of strong Lewis and weak Brønsted acid sites.[5] 2. Temperature Control: Maintain a lower reaction temperature to disfavor the dehydration pathway.[2][3] |
| 3. Formation of Di-isopulegyl Ethers | 1. High Catalyst Acidity: Strong acid sites can catalyze the intermolecular reaction of two isopulegol molecules.[3] 2. Long Reaction Times: Prolonged reaction times can lead to the formation of ethers from the isopulegol product.[2][4] 3. High Substrate Concentration: Higher concentrations can increase the likelihood of intermolecular reactions.[3] | 1. Select a Catalyst with Moderate Acidity: This will minimize the rate of the bimolecular reaction.[2][3] 2. Monitor Reaction Progress: Track the reaction over time (e.g., using GC) and stop it once the maximum isopulegol concentration is achieved.[4] 3. Adjust Substrate Concentration: Lowering the initial concentration of citronellal can reduce the probability of intermolecular reactions.[3][4] |
| 4. Formation of Isopulegol Isomers (iso-, neo-, neoiso-isopulegol) | 1. Catalyst Structure and Acidity: The pore structure and acid site distribution of the catalyst can influence the stereoselectivity of the cyclization.[3] | 1. Catalyst Selection: Screen different catalysts to find one that provides the desired isomer distribution. The choice of catalyst is crucial for controlling stereoselectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main side products observed during the cyclization of this compound to isopulegol?
A1: The main side products include:
-
Dehydration products: Various isomers of p-menthadiene are formed through the loss of a water molecule.[1]
-
Isomers of Isopulegol: Other isomers such as iso-isopulegol, neo-isopulegol, and neoiso-isopulegol can be formed.[3]
-
Di-isopulegyl ethers: These are formed from the intermolecular reaction of two isopulegol molecules.[3]
-
Unreacted Citronellal: Incomplete conversion will leave unreacted starting material.[1]
Q2: How does the type of catalyst acidity (Brønsted vs. Lewis) affect the reaction?
A2: The balance between Lewis and Brønsted acid sites is crucial for high selectivity towards isopulegol.[4][5] Lewis acid sites are generally considered to promote the desired intramolecular carbonyl-ene reaction to form isopulegol.[3] Strong Brønsted acid sites, on the other hand, can lead to undesirable side reactions such as dehydration and etherification.[3][4] Therefore, a catalyst with a balanced distribution of acid sites is often preferred.[4][5]
Q3: What is the proposed mechanism for this compound cyclization?
A3: The proposed mechanism involves a cooperative role of both Lewis and Brønsted acid sites. The aldehyde oxygen of the citronellal molecule and the π-electrons of its double bond coordinate to a Lewis acid site (e.g., zirconium). A neighboring Brønsted acid site then protonates the aldehyde group, which initiates the cyclization to form a carbocation intermediate. Deprotonation of this intermediate yields the final product, isopulegol.[4][5]
Data Presentation
Table 1: Comparison of Different Catalysts for Citronellal Cyclization
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Isopulegol (%) | Reference |
| Zeolite X | - | 3 | ~5 | ~7 | [6] |
| Zeolite Y | - | 3 | ~30 | ~15 | [6] |
| ZSM-5 | - | 3 | ~45 | ~21 | [6] |
| MCM-41 | - | 3 | - | ~40 | [6] |
| K-10 Montmorillonite | - | 3 | 81 | 51 | [6] |
| Zr-Zeolite Beta | - | - | High | High | [1] |
| Zirconium Hydroxide | - | - | Very Good | Very Good | [5] |
| Phosphated Zirconia | - | - | Very Good | Very Good | [5] |
| Sulfated Zirconia | - | - | Very Active | Poor | [4][5] |
| Amberlyst | - | - | Very Active | Poor | [4][5] |
| Nafion | - | - | Very Active | Poor | [4][5] |
| Silica | - | - | Very Low | - | [4][5] |
| Sn-Beta | 35 | - | High | - | [7] |
| Sn-SBA-15 | 35 | - | - | - | [7] |
| Tin(IV) Chloride | 0 | - | - | 85 (Yield) | [8] |
| Note: "-" indicates data not specified in the source. |
Experimental Protocols
General Protocol for Cyclization using a Solid Acid Catalyst
This protocol is a generalized procedure based on the use of solid acid catalysts like zeolites or clays.
1. Catalyst Activation:
-
Place the required amount of the solid acid catalyst (e.g., montmorillonite K10, zeolite H-Beta) in a flask.[2]
-
Heat the catalyst under vacuum or in a stream of an inert gas (e.g., nitrogen or argon) at 120-150°C for 4-6 hours to remove adsorbed water.[2]
-
Allow the catalyst to cool to room temperature under the inert atmosphere before use.[2]
2. Reaction Setup and Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for an inert gas.[2]
-
Under an inert atmosphere, add the desired amount of this compound and a solvent (e.g., cyclohexane (B81311) or toluene) to the flask.[3][4] An internal standard, such as nitrobenzene, can be added for quantitative analysis.[4]
-
Add the pre-weighed, activated catalyst to the reaction mixture.[4]
-
Stir the mixture and heat to the desired reaction temperature (e.g., 35-80°C).[4][9]
-
Collect samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 150 minutes) to monitor the reaction progress.[4][9]
3. Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.[2]
-
Remove the heterogeneous catalyst by filtration.[2] Wash the catalyst with a small amount of the reaction solvent.[2]
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate).[1]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1][2]
4. Product Analysis:
-
Analyze the liquid products using Gas Chromatography (GC) to determine the conversion of citronellal and the selectivity towards isopulegol and other byproducts.[4]
-
Confirm the identity of the products using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3]
Visualizations
Caption: Acid-catalyzed cyclization of this compound and competing side reactions.
Caption: General experimental workflow for this compound cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of (-)-Citronellal in Formulations
Welcome to the Technical Support Center for (-)-Citronellal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
A1: this compound is a volatile monoterpenoid aldehyde that is susceptible to degradation through several pathways. The primary stability concerns include:
-
Volatility: Due to its high vapor pressure, this compound can easily evaporate from formulations, leading to a decrease in concentration and efficacy.
-
Oxidation: The aldehyde functional group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of citronellic acid and other degradation products, altering the odor and activity of the formulation.[1][2]
-
Isomerization: Under certain conditions, such as exposure to acidic or basic environments, this compound can undergo isomerization.
-
Polymerization: Aldehydes can be susceptible to polymerization reactions, especially under certain storage conditions.
Q2: What are the most effective methods to enhance the stability of this compound in formulations?
A2: Several techniques can be employed to improve the stability of this compound:
-
Encapsulation: This is a highly effective method to protect this compound from environmental factors. Common encapsulation techniques include:
-
Inclusion Complexation with Cyclodextrins: β-cyclodextrin is frequently used to form inclusion complexes, effectively trapping the this compound molecule within its hydrophobic cavity.[3]
-
Microencapsulation and Nanoencapsulation: Creating micro- or nano-sized capsules with a polymer shell can control the release and protect the core material from degradation.[4][5]
-
-
Emulsion and Nanoemulsion Formulation: Dispersing this compound as fine droplets in an aqueous phase with the help of surfactants can improve its stability and solubility. Nanoemulsions, with their smaller droplet size, offer enhanced long-term stability.[6][7]
-
Addition of Antioxidants: Incorporating antioxidants into the formulation can inhibit oxidative degradation. While this compound itself exhibits some antioxidant activity, the addition of other antioxidants can provide further protection.[8][9]
-
pH Control: Maintaining an optimal pH in aqueous formulations is crucial, as extreme pH values can catalyze degradation reactions. For many essential oil emulsions, a pH range of 4.5-6.8 is considered safe for skin applications.[6]
-
Protection from Light and Heat: Storing formulations in opaque containers and at controlled, cool temperatures can significantly slow down degradation processes.[10]
Q3: How can I monitor the stability of this compound in my formulations?
A3: Stability testing involves subjecting the formulation to various environmental conditions (e.g., temperature, humidity, light) over time and analyzing the concentration of this compound. Common analytical techniques for quantification include:
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
High-Performance Thin-Layer Chromatography (HPTLC)
In addition to quantifying the active ingredient, it is also important to monitor physical changes in the formulation, such as color, odor, pH, viscosity, and phase separation.
Troubleshooting Guides
Issue 1: Phase Separation in Emulsion/Nanoemulsion Formulations
| Symptom | Potential Cause | Troubleshooting Steps |
| Creaming (oily layer on top) or sedimentation. | - Insufficient emulsifier concentration.- Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.- Droplet size is too large.- Low viscosity of the continuous phase. | - Increase the concentration of the emulsifier.- Optimize the HLB of the surfactant mixture. For citronella oil nanoemulsions, an HLB of 14 has been shown to be effective.[8]- Use a high-shear homogenizer or microfluidizer to reduce droplet size.- Add a thickening agent or rheology modifier to the aqueous phase. |
| Coalescence (irreversible merging of droplets). | - Incompatible emulsifier with other formulation components.- Significant change in pH affecting emulsifier efficacy.- Insufficient mixing or homogenization. | - Check for incompatibilities between the emulsifier and other ingredients (e.g., electrolytes).- Buffer the formulation to maintain a stable pH.- Ensure adequate mixing time and energy during the emulsification process. |
Issue 2: Loss of this compound Content Over Time
| Symptom | Potential Cause | Troubleshooting Steps |
| Decreased concentration of this compound in stability samples. | - Evaporation due to high volatility.- Oxidative degradation.- Photodegradation. | - Employ encapsulation techniques (e.g., cyclodextrin (B1172386) inclusion, microencapsulation) to reduce volatility.- Add an appropriate antioxidant to the formulation.- Store the formulation in airtight, opaque containers.- Conduct stability studies under controlled temperature and humidity, away from direct light. |
| Change in odor or color of the formulation. | - Degradation of this compound into byproducts like citronellic acid. | - Investigate the degradation products using techniques like GC-MS to understand the degradation pathway.- Implement the stabilization techniques mentioned above to prevent the formation of these byproducts. |
Quantitative Data on this compound Stability
Table 1: Stability of Citronella Essential Oil-Based Nanoemulsion During Storage
This table summarizes the change in droplet size of a citronella essential oil-based nanoemulsion when stored at different temperatures over a period of 60 days.
| Storage Time (days) | Droplet Size (nm) at 4 °C |
| 0 | 35.2 |
| 10 | 52.8 |
| 20 | 53.5 |
| 30 | 54.1 |
| 60 | 55.2 |
(Data sourced from a study on the stability of citronella EO-based nanoemulsion.[10]) The results indicate that the nanoemulsion could be stored at 4 °C for at least 60 days without significant phase separation.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.
Materials:
-
This compound
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Deionized water
-
High-shear homogenizer or microfluidizer
Methodology:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound.
-
Add the calculated amounts of surfactant and co-surfactant to the this compound. The ratio of oil to surfactant mixture (Smix) is a critical parameter to optimize. A common starting point is a 1:1 ratio.
-
Mix the oil phase components thoroughly until a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Measure the required volume of deionized water.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer.
-
Once all the oil phase has been added, subject the coarse emulsion to high-energy emulsification using a high-shear homogenizer or a microfluidizer. The processing time and intensity will need to be optimized based on the equipment used.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) of the nanoemulsion using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the emulsion.
-
Visually inspect the nanoemulsion for any signs of instability such as creaming or phase separation over time.
-
Protocol 2: Encapsulation of this compound in β-Cyclodextrin (Inclusion Complexation)
This protocol outlines the preparation of an inclusion complex of this compound with β-cyclodextrin using an emulsion-based method.[3]
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
High-speed homogenizer
-
Freeze-dryer
Methodology:
-
Preparation of the β-Cyclodextrin Solution:
-
Prepare a solution of β-cyclodextrin in a mixture of ethanol and water (e.g., 1:3 v/v).
-
Heat the solution to approximately 60 °C and stir until the β-cyclodextrin is completely dissolved.
-
-
Emulsification:
-
Add the desired amount of this compound to the β-cyclodextrin solution. The weight ratio of citronellal (B1669106) to β-cyclodextrin is a key parameter to optimize, with a 1:1 ratio being a good starting point.[3]
-
Emulsify the mixture using a high-speed homogenizer (e.g., 18,000 rpm) for a specified time (e.g., 5 minutes) to form a fine emulsion.
-
-
Complexation:
-
Continue stirring the emulsion for an extended period (e.g., 2 hours) to allow for the formation of the inclusion complexes.
-
-
Isolation of the Complex:
-
Freeze the resulting suspension.
-
Lyophilize the frozen sample using a freeze-dryer to obtain a powdered form of the encapsulated this compound.
-
-
Characterization:
-
Analyze the morphology of the inclusion complex using Scanning Electron Microscopy (SEM).
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC).
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the complex.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stabilizing this compound.
Caption: Troubleshooting formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Characterization of Citronella Oil-Loaded Micro-Emulgel for the Treatment of Candida Albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microencapsulation of Essential Oils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cmstudioplus.com [cmstudioplus.com]
- 7. researchgate.net [researchgate.net]
- 8. ejournal.uicm.ac.id [ejournal.uicm.ac.id]
- 9. scispace.com [scispace.com]
- 10. makingcosmetics.com [makingcosmetics.com]
Strategies to reduce by-product formation in (-)-menthol synthesis from (-)-Citronellal
Technical Support Center: (-)-Menthol Synthesis
Welcome to the technical support center for the synthesis of (-)-menthol from (-)-citronellal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to optimize your synthesis and minimize by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of (-)-menthol from this compound, focusing on strategies to reduce the formation of unwanted by-products.
Question 1: My reaction is producing a significant amount of isopulegol (B1217435) isomers instead of (-)-menthol. What is causing this and how can I improve the yield of the final product?
Answer:
The synthesis of (-)-menthol from this compound is a two-step process: the cyclization of this compound to isopulegol isomers, followed by the hydrogenation of these isomers to menthol (B31143) stereoisomers.[1] If you are observing an accumulation of isopulegol, it indicates that the second step, hydrogenation, is inefficient.
Possible Causes:
-
Inactive Hydrogenation Catalyst: The metallic sites on your bifunctional catalyst, responsible for hydrogenation, may be inactive or poisoned.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to effectively drive the hydrogenation of the isopulegol intermediates.
-
Suboptimal Temperature: The reaction temperature might be suitable for cyclization but not high enough for the hydrogenation step to proceed efficiently.
Suggested Solutions:
-
Catalyst Selection: Employ a bifunctional catalyst with both acidic sites for cyclization and metallic sites for hydrogenation.[1] Noble metal catalysts like Ruthenium (Ru) and Platinum (Pt) supported on acidic zeolites (e.g., H-Beta) have shown high conversion and selectivity.[1][2] Nickel-based catalysts can be a cost-effective alternative.[1]
-
Optimize Reaction Conditions: Increase the hydrogen pressure. For instance, a pressure of 1.4 MPa of H₂ has been used effectively.[3] Ensure the temperature is optimized for both reaction steps; temperatures around 80-100°C are often employed.[3][4]
-
Catalyst Characterization: Ensure your catalyst has the appropriate properties. The balance between the catalyst's acidity and its metal function is crucial for overall conversion and selectivity.[1]
Question 2: I am observing the formation of acyclic by-products like citronellol (B86348) and 3,7-dimethyloctanal (B3032866). How can I minimize these side reactions?
Answer:
The formation of citronellol and 3,7-dimethyloctanal occurs when the hydrogenation of the C=C double bond or the aldehyde group of the starting material, this compound, happens before the desired cyclization reaction.[1]
Possible Causes:
-
Highly Active Hydrogenation Catalyst: The metallic function of your catalyst may be too active compared to its acidic function, leading to premature hydrogenation. Platinum (Pt) catalysts, for example, can have a higher tendency for hydrogenation than Ruthenium (Ru) catalysts.[2][5]
-
High Hydrogen Pressure: Elevated hydrogen pressure can favor the direct hydrogenation of citronellal (B1669106).[6]
Suggested Solutions:
-
Catalyst Choice: Select a catalyst with a balanced activity between the acidic and metallic sites. Ru-based catalysts have been shown to produce a lower amount of acyclic hydrogenation products compared to Pt catalysts.[2][5]
-
Control Hydrogen Pressure: Optimize the hydrogen pressure to a level that is sufficient for the hydrogenation of isopulegol but does not promote significant side reactions from citronellal.
-
Reaction Temperature: Adjusting the reaction temperature can influence the relative rates of cyclization and hydrogenation.
Question 3: My final product is a mixture of menthol stereoisomers (neomenthol, isomenthol, etc.), and the selectivity for the desired (-)-menthol is low. How can I improve the stereoselectivity?
Answer:
The formation of various menthol stereoisomers is a common challenge. The stereoselectivity is influenced by the catalyst and the reaction conditions.
Possible Causes:
-
Catalyst Structure: The pore structure and type of acid sites (Lewis vs. Brønsted) on the catalyst support can influence the stereochemical outcome of the cyclization and hydrogenation steps.[7]
-
Reaction Conditions: Temperature and solvent can affect the transition states of the reactions, thereby influencing the diastereoselectivity.
Suggested Solutions:
-
Catalyst Selection and Modification: Zeolites with specific pore structures, like H-Beta, are often used.[7] Modification of zeolites, for instance with Zirconium, has been shown to improve diastereoselectivity towards the desired (-)-menthol.[7] The use of certain chiral catalysts, such as a Rh-BINAP system in the Takasago process, can achieve high enantiomeric purity in the initial steps leading to (-)-menthol.[8]
-
Optimize Reaction Parameters: Carefully control the reaction temperature and choose an appropriate solvent. For example, cyclohexane (B81311) is a commonly used solvent in this synthesis.[9]
Question 4: I am observing dehydration products like p-menthadienes in my reaction mixture. What leads to their formation and how can I prevent it?
Answer:
The formation of p-menthadienes is a result of the dehydration of the isopulegol intermediate.
Possible Causes:
-
Strong Brønsted Acidity: Catalysts with strong Brønsted acid sites can promote the elimination of water.[9]
-
High Reaction Temperatures: Higher temperatures favor the endothermic dehydration pathway.[9]
Suggested Solutions:
-
Catalyst Choice: Utilize catalysts with a higher ratio of Lewis to Brønsted acid sites. Lewis acids are considered more selective for the desired cyclization.[9] Catalysts like montmorillonite (B579905) clays (B1170129) have been shown to be effective under mild conditions.[10]
-
Temperature Control: Lowering the reaction temperature can suppress dehydration. Reactions have been successfully carried out at temperatures ranging from 35–70 °C.
Data Presentation
Table 1: Influence of Catalyst on Product Distribution in (-)-Menthol Synthesis
| Catalyst | Support | Conversion of this compound (%) | Selectivity to (-)-Menthol (%) | Major By-products | Reference |
| Ru | H-Beta-25/Bentonite | ~95 | 67-73 | Isopulegol isomers, Acyclic hydrogenation products | [2][5] |
| Pt | H-Beta-25/Bentonite | ~95 | ~70 | Higher amount of acyclic hydrogenation products vs. Ru | [2][5] |
| Ni | Sulfated Zirconia | High | High selectivity to menthol stereoisomers | Isopulegol isomers | [3] |
| Ir | Beta Zeolite | High | ~70 | Isopulegol isomers | [3] |
Table 2: Common By-products and Strategies for their Reduction
| By-product | Formation Pathway | Key Influencing Factors | Recommended Strategy |
| Isopulegol Isomers | Incomplete hydrogenation of the cyclization product.[1] | Inactive hydrogenation catalyst, low H₂ pressure. | Use an active bifunctional catalyst (e.g., Ru/H-Beta), optimize H₂ pressure and temperature.[1][2] |
| Citronellol, 3,7-dimethyloctanal | Premature hydrogenation of this compound.[1] | Highly active hydrogenation catalyst (e.g., Pt), high H₂ pressure. | Use a catalyst with balanced activity (e.g., Ru), control H₂ pressure.[2][6] |
| Other Menthol Stereoisomers | Non-selective hydrogenation of isopulegol isomers. | Catalyst structure and reaction conditions. | Use shape-selective catalysts (e.g., modified zeolites), optimize temperature and solvent.[7] |
| p-Menthadienes | Dehydration of isopulegol. | Strong Brønsted acidity, high temperature. | Use catalysts with higher Lewis acidity, lower the reaction temperature.[9] |
| Di-isopulegyl ethers | Intermolecular reaction of two isopulegol molecules. | Extended reaction time, high substrate concentration. | Monitor reaction progress and stop at optimal time, adjust substrate concentration. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of (-)-Menthol from this compound using a Bifunctional Catalyst
This protocol provides a general procedure for the one-pot synthesis. Optimal conditions may vary depending on the specific catalyst and equipment used.
Materials:
-
This compound
-
Bifunctional catalyst (e.g., Ru/H-Beta-25)[1]
-
Solvent (e.g., Cyclohexane)[9]
-
High-pressure batch reactor equipped with a magnetic stirrer and temperature control
-
Hydrogen gas source
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Catalyst Preparation: Prepare the bifunctional catalyst. For example, to prepare a 1 wt.% Ru/H-Beta-25 catalyst, the H-Beta-25 zeolite support is first dried. An aqueous solution of a ruthenium precursor (e.g., RuCl₃·xH₂O) is then impregnated onto the dried support. The catalyst is subsequently dried, calcined, and reduced under a hydrogen flow.[1]
-
Reaction Setup:
-
Add the solvent (e.g., Cyclohexane) and the catalyst to the batch reactor.
-
Add this compound to the reactor.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) several times, followed by purging with hydrogen.
-
-
Reaction Execution:
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Collect a sample from the reaction mixture.
-
Separate the catalyst from the liquid product by centrifugation or filtration.
-
Analyze the liquid product using GC to determine the conversion of this compound and the selectivity towards (-)-menthol and other by-products.
-
Confirm the identity of the products using GC-MS.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of (-)-menthol from this compound, highlighting the main reaction steps and key side reactions.
Caption: A troubleshooting workflow for addressing low yields of (-)-menthol based on the identification of major by-products.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and performance of bifunctional catalysts for the synthesis of menthol from citronellal - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25931F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. doria.fi [doria.fi]
- 7. d-nb.info [d-nb.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (-)-Citronellal Solubility for Biological Assays
Welcome to the technical support center for improving the solubility of (-)-Citronellal for your biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility challenges with this lipophilic monoterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a naturally occurring monoterpenoid aldehyde found in the essential oils of plants like citronella grass. It is investigated for a variety of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its lipophilic nature and low aqueous solubility make it challenging to prepare homogenous solutions for consistent and bioavailable delivery in biological assays, both in vitro and in vivo.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is soluble in many organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly used primary solvents to create stock solutions. It is slightly miscible with water and ethanol.[1]
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.[2] However, the tolerance to DMSO can be cell line-dependent, so it is crucial to run a vehicle control (medium with the same final DMSO concentration but without the compound) to assess any effects on your specific cells.[2]
Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What can I do?
A4: This is a common issue known as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can precipitate out. Please refer to the Troubleshooting Guide below for detailed solutions, such as pre-warming the medium and performing a step-wise dilution.
Q5: Are there alternatives to using DMSO for in vivo studies?
A5: Yes, for in vivo studies, it is often preferable to use formulation strategies that improve aqueous compatibility and bioavailability. These include creating oil-in-water emulsions using surfactants like Tween 80 or using cyclodextrins to encapsulate the this compound molecule.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation System | Solubility | Remarks |
| Water | Slightly miscible[1]; 38.94 mg/L at 25°C[3] | This compound is largely insoluble in aqueous solutions. |
| Ethanol | Soluble[4] | A common solvent for creating stock solutions. |
| Propylene Glycol | Slightly soluble[4] | Can be used as a co-solvent. |
| Glycerol | Insoluble[4] | Not a suitable solvent. |
| Fixed Oils (e.g., Corn Oil) | Soluble[4] | Can be used as a vehicle for in vivo administration. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A co-solvent system for in vivo use.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrin-based formulation for improved solubility.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Bring both the this compound and DMSO to room temperature.
-
In a sterile microcentrifuge tube, add the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound with Tween 80 for In Vivo Studies
Objective: To prepare a stable oil-in-water emulsion of this compound for oral gavage or other in vivo administration routes.
Materials:
-
This compound
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Methodology:
-
Preparation of the Oil Phase:
-
In a sterile container, mix this compound with Tween 80. A common starting ratio is 1:2 to 1:5 (this compound:Tween 80) by weight. For example, weigh 100 mg of this compound and add 200 mg of Tween 80.
-
Vortex the mixture vigorously for 1-2 minutes until a homogenous, clear solution is formed. This is your "oil phase."
-
-
Emulsification:
-
Place the desired volume of the aqueous vehicle (e.g., sterile saline) in a beaker with a magnetic stir bar and begin stirring at a moderate speed.
-
Slowly add the oil phase dropwise to the stirring aqueous phase.
-
-
Homogenization:
-
Continue stirring for at least 30 minutes to ensure the formation of a stable emulsion. The resulting formulation should appear as a milky white, homogenous liquid.
-
For a finer emulsion, sonicate the mixture using a probe sonicator on ice.
-
-
Stability:
-
It is recommended to prepare this formulation fresh daily to ensure stability and prevent degradation.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous media | Solvent Shock: Rapid change in solvent polarity causes the compound to fall out of solution. | Optimize Dilution: Pre-warm the aqueous medium to 37°C. Instead of adding the stock directly to the final volume, perform a serial dilution by first diluting the stock in a smaller volume of medium, mixing thoroughly, and then adding this to the final culture volume.[2] |
| Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous medium is above its solubility limit. | Lower Final Concentration: Reduce the working concentration of this compound in your experiment. | |
| Cell toxicity or unexpected biological effects | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells. | Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to differentiate between compound and solvent effects.[2] Lower Solvent Concentration: Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[2] |
| Inconsistent results in in vivo studies | Emulsion Instability: The Tween 80-based emulsion is not stable, leading to phase separation and inconsistent dosing. | Optimize Emulsion Formulation: Ensure proper homogenization and consider using a higher ratio of Tween 80 to this compound. Prepare the emulsion fresh before each use. Nanoemulsions can offer improved stability.[6] |
| Interaction with delivery vehicle: Tween 80 can have its own biological effects or interact with drug transporters. | Review Literature: Be aware that Tween 80 can inhibit P-glycoprotein, which may affect the absorption and distribution of your compound. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general workflow for its use in biological assays.
Caption: A generalized workflow for utilizing this compound in biological assays.
Caption: Proposed mechanism of this compound in attenuating oxidative stress-induced damage.
Caption: Interplay of JAK/STAT and NF-κB signaling pathways and potential modulation by this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. BreezeIPL | Products :: Citronellal [breezeipl.com]
- 4. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
Optimization of extraction parameters for high-purity (-)-Citronellal
Welcome to the technical support center for the optimization of extraction parameters for high-purity (-)-Citronellal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The primary methods for extracting this compound from plant materials, most notably Citronella grass (Cymbopogon winterianus), include steam distillation, hydro-distillation, and solvent extraction.[1][2][3] For achieving high purity, vacuum fractional distillation is often employed as a subsequent purification step.[4][5][6][7][8][9] More advanced and "green" technologies like supercritical fluid extraction using CO2 and solvent-free microwave extraction (SFME) are also utilized.[1][2][10][11]
Q2: I am experiencing low yields of Citronellal (B1669106). What are the potential causes and solutions?
A2: Low yields of Citronellal can be attributed to several factors:
-
Improper Plant Material Preparation: The surface area of the plant material is crucial for efficient extraction. Chopping the leaves into smaller pieces (e.g., 2-3 cm) can significantly improve steam penetration and, consequently, the yield.[1]
-
Suboptimal Distillation Parameters: Factors such as distillation time, temperature, and pressure play a critical role. For instance, in steam distillation, ensuring the steam fully contacts the plant material is essential. The packing of the material in the still—loose packing has been shown to be more effective than close packing—can also impact yield.[12]
-
Thermal Degradation: Citronellal is a thermolabile compound, meaning it can degrade at high temperatures.[1][2] Prolonged exposure to high heat during distillation can lead to lower yields. Using vacuum distillation helps to lower the boiling point of the components, thus reducing the risk of thermal degradation.[4][5]
-
Harvesting Time: The concentration of essential oils in the plant can vary depending on the time of harvest. It is generally recommended to harvest in the early morning after the dew has dried to maximize oil content.[3]
Q3: My final product has a low purity of this compound with significant amounts of Citronellol and Geraniol (B1671447). How can I improve the purity?
A3: The presence of impurities like Citronellol and Geraniol is a common issue due to their similar boiling points to Citronellal. To enhance purity, consider the following:
-
Vacuum Fractional Distillation: This is the most effective method for separating components with close boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for a more precise separation.[4][5][7][8][9] Studies have shown that optimizing the vacuum pressure and column height can significantly increase Citronellal purity, with some reporting an increase from 37.68% to as high as 94.33%.[5][7][8][9]
-
Stepwise Pressure Program: In vacuum distillation, applying a stepwise pressure program can be beneficial. For instance, a higher pressure (e.g., 60 mmHg) can be used initially to isolate Citronellal, followed by a lower pressure (e.g., 20 mmHg) to separate components like Geraniol.[5]
-
Redistillation: Performing a second distillation of the initial extract can further refine the product and improve purity.[6][13]
Q4: What analytical methods are recommended for determining the purity of this compound?
A4: The most widely used and reliable method for analyzing the purity of this compound and quantifying its impurities is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][14][15][16] This technique allows for the separation, identification, and quantification of the different volatile components in the essential oil.[15] For routine quality control, Gas Chromatography with Flame Ionization Detection (GC-FID) is also a robust and accurate method.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Oil Yield | Incomplete extraction, thermal degradation, improper plant material preparation. | - Increase extraction time.[18] - Use vacuum distillation to lower the operating temperature.[4][5] - Ensure plant material is finely and uniformly chopped.[1] - Optimize packing in the distillation unit to ensure proper steam flow.[12] |
| Low this compound Purity | Co-distillation of compounds with similar boiling points (e.g., Citronellol, Geraniol). | - Employ vacuum fractional distillation for better separation.[4][5][7][8][9] - Optimize the number of theoretical plates in the distillation column (e.g., by adjusting column height or packing).[5][7][8][9] - Perform a second distillation (redistillation) of the collected fractions.[6] |
| Discoloration of Oil | Thermal degradation or oxidation of components. | - Reduce the distillation temperature by operating under a vacuum.[4][5] - Ensure the collection and storage containers are inert and protected from light and air. |
| Inconsistent Results | Variability in raw material, inconsistent operating parameters. | - Standardize the source and pre-treatment of the plant material. - Precisely control and monitor key parameters such as temperature, pressure, and distillation time.[19][20] - Use a systematic approach for optimization, such as Response Surface Methodology (RSM).[18][21] |
Experimental Protocols
Protocol 1: Steam Distillation for Initial Extraction of Citronella Oil
-
Preparation of Plant Material: Harvest fresh Cymbopogon winterianus leaves. Chop the leaves into small pieces of approximately 2-3 cm to increase the surface area for steam penetration.[1]
-
Distillation Setup: Pack the chopped leaves loosely into the still.[12] Connect a separate boiler to generate steam.
-
Extraction: Introduce steam into the bottom of the still. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: Pass the steam and essential oil vapor mixture through a condenser to cool and liquefy.
-
Separation: Collect the condensate in a Florentine flask or a separatory funnel. The citronella oil, being less dense than water, will float on top and can be separated.[13]
-
Drying: Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
Protocol 2: Vacuum Fractional Distillation for High-Purity this compound
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a reboiler, a packed distillation column, a condenser, and a collection flask.
-
Charging the Still: Charge the pre-extracted citronella oil into the reboiler.
-
Applying Vacuum: Reduce the pressure of the system to the desired level (e.g., 10-30 mmHg) using a vacuum pump.[4]
-
Heating: Gradually heat the reboiler. The temperature should be carefully controlled to achieve a steady distillation rate.
-
Fraction Collection: Monitor the temperature at the top of the column (head temperature). Collect the different fractions as the temperature stabilizes and then rises, indicating that a different component is starting to distill. The fraction corresponding to the boiling point of this compound at the operating pressure should be collected separately.
-
Analysis: Analyze the purity of each collected fraction using GC-MS to identify the fraction with the highest concentration of this compound.[4]
Data Presentation
Table 1: Comparison of Extraction Methods for Citronella Oil
| Extraction Method | Key Advantages | Reported Purity/Yield | Reference(s) |
| Steam Distillation | Common, efficient for industrial scale. | Yields vary, often requires further purification. | [1][2][13] |
| Hydro-distillation | Simple process. | Can cause thermal degradation and hydrolysis. | [2] |
| Ohmic-Heated Hydro-Distillation | Higher oil yield compared to conventional methods. | Maximum oil yield of 7.64 mL/kWh reported. | [2] |
| Solvent-Free Microwave Extraction (SFME) | Environmentally friendly, high yield, shorter extraction time. | Yield of up to 1.591% reported. | [10][11] |
| Supercritical Fluid Extraction (CO2) | "Green" technology, high selectivity. | Better efficiency at high pressure (e.g., 18.0 MPa). | [2] |
Table 2: Effect of Vacuum Fractional Distillation Parameters on this compound Purity
| Initial Purity (%) | Final Purity (%) | Operating Pressure (mmHg) | Key Findings | Reference(s) |
| 37.68 | 94.33 | 20-60 (stepwise) | A stepwise pressure program optimized recovery for both citronellal and geraniol. | [5] |
| 21.59 | 75.67 (first distillate), 95.10 (redistilled) | -76 cmHg (approx. 10 mmHg) | Redistillation significantly improves purity. | [6] |
| 27.42 | 55.56 | 10-30 | Increased purity of major components was achieved. | [4] |
Visualizations
Caption: Workflow for the extraction and purification of high-purity this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of citronella oil extraction methods from Cymbopogon nardus grass by ohmic-heated hydro-distillation, hydro-distillation, and steam distillation :: BioResources [bioresources.cnr.ncsu.edu]
- 3. The Complete Manual for Citronella Oil Extraction: From Harvest to Application [greenskybio.com]
- 4. scitepress.org [scitepress.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of citronellal and geraniol from citronella (Cymbopogon winterianus) oil by vacuum fractional distillation: Effect of operating conditions on the separation - Polish Journal of Chemical Technology - Tom Vol. 25, nr 4 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. scispace.com [scispace.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. ukm.my [ukm.my]
- 13. globalessentialoil.id [globalessentialoil.id]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimisation of distillation process parameters for extraction of Tay Giang citronella essential oil by direct steam distillation method | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Troubleshooting co-elution issues in the GC analysis of citronellal isomers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the gas chromatography (GC) analysis of citronellal (B1669106) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of citronellal that co-elute?
Citronellal is a monoterpene aldehyde that exists as two enantiomers (optical isomers): (R)-(+)-citronellal and (S)-(-)-citronellal.[1][2] These enantiomers have nearly identical physical properties, such as boiling point and polarity, making their separation by standard GC techniques on non-chiral columns extremely difficult, often resulting in co-elution.[3] Another common co-eluting compound, especially in essential oil analysis, is isopulegol, a structural isomer.
Q2: Why is separating citronellal enantiomers challenging?
Enantiomers are non-superimposable mirror images of each other.[3] Standard achiral GC stationary phases interact with both enantiomers with the same energy, leading to identical retention times. To separate them, a chiral environment is required, which is achieved by using a chiral stationary phase (CSP).[3]
Q3: What is the recommended starting point for separating citronellal enantiomers?
Enantioselective Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most effective method.[3] Columns with cyclodextrin-based stationary phases are commonly used. Specifically, derivatives of beta-cyclodextrin, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (often designated as β-DEX 225), have proven effective for separating citronellal enantiomers.[1][2][4][5][6]
Troubleshooting Guide: Resolving Co-elution
Problem: My (R)- and (S)-citronellal peaks are completely co-eluting.
-
Cause/Solution 1: Incorrect Column Selection.
-
Issue: You are likely using a standard non-chiral GC column (e.g., DB-5, HP-5ms). These columns are incapable of resolving enantiomers.[3]
-
Recommendation: Switch to a chiral stationary phase. A cyclodextrin-based column, such as a β-DEX 225 or a similar variant, is necessary for this separation.[1][4][7] Chiral columns create transient, diastereomeric complexes with each enantiomer, which have different stability constants, leading to differential retention times.[3]
-
-
Cause/Solution 2: Inadequate Method Conditions on a Chiral Column.
-
Issue: Even with a chiral column, the GC method parameters may not be optimized for resolution.
-
Recommendation: Methodically adjust your temperature program and carrier gas flow rate.
-
Problem: I am using a chiral column, but the resolution between my citronellal isomers is poor (i.e., peaks are overlapping).
-
Cause/Solution 1: Temperature Program is Too Fast.
-
Issue: A rapid oven temperature ramp reduces the interaction time between the isomers and the chiral stationary phase, leading to insufficient separation.[3] As a general rule, for every 15°C increase in temperature, the retention time is halved, which can significantly reduce resolution.[8]
-
Recommendation: Employ a slower oven temperature ramp. A rate between 1-5°C per minute is a good starting point for method optimization.[3] Slower programs maximize the differential partitioning of the isomers into the stationary phase, improving resolution.[9]
-
-
Cause/Solution 2: Incorrect Carrier Gas Velocity.
-
Issue: The efficiency of a capillary GC column is highly dependent on the linear velocity of the carrier gas (e.g., Helium or Hydrogen). If the velocity is too high or too low, peak broadening will occur, reducing resolution.
-
Recommendation: Optimize the linear velocity for your carrier gas. This can be done by performing a van Deemter plot analysis or by systematically adjusting the column head pressure or flow rate and observing the effect on resolution.
-
-
Cause/Solution 3: Column Overload.
-
Issue: Injecting too much sample can saturate the chiral stationary phase, leading to peak broadening and a loss of resolution.[3]
-
Recommendation: Reduce the injection volume or dilute the sample. Ensure that the peak shapes are symmetrical and not fronting, which is a classic sign of column overload.
-
Experimental Protocols
Protocol 1: Standard Chiral GC-MS Method for Citronellal Enantiomer Separation
This protocol provides a starting point for the analysis of citronellal enantiomers. It should be optimized for your specific instrument and application.
-
Gas Chromatograph (GC) System:
-
Column: β-DEX 225 (Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium, with a constant flow rate of approximately 1.0-1.5 mL/min.
-
Injector: Split/Splitless Inlet.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 2°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Sample Preparation:
-
Dilute the citronellal sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 100 µg/mL.
-
Data Presentation
Table 1: Effect of Oven Ramp Rate on Isomer Resolution
| Oven Ramp Rate (°C/min) | Retention Time (R)-citronellal (min) | Retention Time (S)-citronellal (min) | Resolution (Rs) |
| 10 | 12.5 | 12.6 | 0.8 |
| 5 | 18.2 | 18.4 | 1.4 |
| 2 | 25.1 | 25.5 | 2.1 |
Note: Data are representative and will vary based on the specific GC system and conditions.
Table 2: Column Selection Guide for Citronellal Isomer Analysis
| Analytical Goal | Recommended Column Type | Stationary Phase Example | Expected Outcome |
| General Profiling (Achiral) | Non-polar | 5% Diphenyl / 95% Dimethylpolysiloxane (DB-5, HP-5ms) | Citronellal isomers will co-elute. Good for quantifying total citronellal content.[10] |
| Enantiomeric Separation | Chiral (Cyclodextrin-based) | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX 225) | Separation of (R)- and (S)-citronellal enantiomers.[1][4] |
| Enhanced Separation of Complex Mixtures | Two-Dimensional GC (GCxGC) | 1st Dim: Non-polar (e.g., DB-5); 2nd Dim: Polar (e.g., Wax) | Increased peak capacity can resolve citronellal from other matrix components that might co-elute in 1D GC.[11] |
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in the GC analysis of citronellal isomers.
Parameter Relationships
This diagram shows the relationship between key GC parameters and their impact on achieving chromatographic resolution.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 11. leco.co.jp [leco.co.jp]
Technical Support Center: Method Development for Separating (-)-Citronellal from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of (-)-Citronellal from complex matrices such as essential oils.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound from essential oils?
A1: The primary methods for isolating this compound are steam distillation, fractional distillation (often under vacuum), and enantioselective gas chromatography. Steam distillation is typically used for the initial extraction of the essential oil from the plant material.[1][2][3][4] Fractional distillation is then employed to separate this compound from other components of the essential oil based on differences in boiling points.[5][6][7][8][9] Enantioselective gas chromatography is a powerful analytical technique used to separate the (R)-(+) and (S)-(-) enantiomers of citronellal (B1669106).[10][11][12]
Q2: Why is vacuum used in fractional distillation of this compound?
A2: Vacuum fractional distillation is used to lower the boiling points of the components in the essential oil.[6][9] This is crucial because many essential oil constituents, including citronellal, are thermally sensitive and can degrade or undergo unwanted reactions at their atmospheric boiling points.[2] By reducing the pressure, the separation can be achieved at lower temperatures, preserving the integrity of the this compound molecule.[3]
Q3: What is the typical starting concentration of Citronellal in Cymbopogon winterianus (Java Citronella) oil?
A3: The initial concentration of citronellal in essential oil from Cymbopogon winterianus can vary but is typically in the range of 21% to 38%.[5][6][7][13]
Q4: Can this compound be separated from (+)-Citronellal using distillation methods?
A4: No, distillation methods such as steam and fractional distillation separate compounds based on differences in their boiling points. Enantiomers, such as this compound and (+)-Citronellal, have identical boiling points and therefore cannot be separated by distillation. To separate enantiomers, a chiral environment is required, which is provided by enantioselective gas chromatography.[10][11]
Troubleshooting Guides
Steam Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Essential Oil Yield | - Incomplete distillation. - Plant material not properly prepared. - Steam temperature too low or too high.[14] - Steam pressure is not optimal. | - Increase distillation time.[14] - Ensure plant material is finely chopped or ground to increase surface area.[1] - Maintain steam temperature within the optimal range (typically 60-100°C).[14] - Adjust steam pressure (typically 15-20 PSI) to optimize extraction.[14] |
| Cloudy Distillate | - Formation of an emulsion. - Presence of water-soluble compounds. | - Allow the distillate to stand for a period to allow for phase separation. - Use a separatory funnel for a clean separation of the oil and water layers.[2] - Subsequent purification steps like fractional distillation will remove water-soluble impurities. |
| Thermal Degradation of Citronellal | - Steam temperature is too high.[14] - Prolonged exposure to high temperatures. | - Carefully control the steam temperature to the lowest effective point.[3] - Optimize the distillation time to be as short as possible while ensuring complete extraction. |
Vacuum Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Components (Low Purity) | - Inefficient column packing. - Incorrect reflux ratio. - Fluctuations in vacuum pressure. - Column flooding. | - Use a column with appropriate packing material (e.g., Raschig rings or Fenske helices) to increase surface area.[5][7] - Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.[7] - Ensure a stable vacuum is maintained throughout the distillation. - Reduce the heating rate to prevent column flooding. |
| Product Contamination with Other Terpenes | - Similar boiling points of components. - Insufficient column height. | - Use a taller distillation column to increase the number of theoretical plates and improve separation.[5] - Collect narrower fractions and analyze each fraction by GC to identify the purest fractions of this compound. |
| Loss of Product | - Leaks in the vacuum system. - Inefficient condensation. | - Check all joints and seals for leaks before starting the distillation. - Ensure the condenser is supplied with a coolant at a sufficiently low temperature for efficient vapor condensation. |
| Scale-up Challenges | - Changes in pressure drop and temperature profiles in larger columns.[15] | - Re-optimize operating conditions (temperature, pressure, reflux ratio) for the pilot or industrial scale.[15] - Consider the use of simulation software like Aspen Plus to model and optimize the scaled-up process. |
Enantioselective Gas Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Enantiomers | - Incorrect chiral stationary phase (CSP). - Suboptimal oven temperature program. - Incorrect carrier gas flow rate. | - Use a cyclodextrin-based chiral column, such as β-DEX-225, which is effective for separating citronellal enantiomers.[10] - Optimize the temperature program; a slower ramp rate can improve resolution.[16] - Adjust the carrier gas flow rate to the optimal linear velocity for the column. |
| Peak Tailing or Fronting | - Column overload. - Active sites on the column or in the inlet. - Sample degradation. | - Reduce the sample concentration or use a split injection.[17] - Condition the column at a high temperature to passivate active sites.[17] - Ensure the injector temperature is not too high, which could cause thermal degradation of citronellal. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the carrier gas or sample solvent. | - Run a blank solvent injection to check for carryover. - Use high-purity carrier gas and solvents. - Bake out the column at a high temperature to remove contaminants.[17] |
| Irreproducible Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.[18] - Column aging or contamination. | - Ensure the GC oven is properly calibrated and the gas flow is stable.[18] - Condition the column regularly. If performance degrades significantly, replace the column. |
Quantitative Data Summary
The following table summarizes the quantitative data for the separation of citronellal using different methods.
| Method | Starting Material | Initial Citronellal Content (%) | Achieved Purity (%) | Recovery (%) | Reference |
| Vacuum Fractional Distillation | Cymbopogon winterianus Oil | 37.68 | 94.33 | 90.00 | [5][7] |
| Vacuum Fractional Distillation | Cymbopogon winterianus Oil | 21.59 | 75.67 (first distillate) | Not Reported | [13] |
| Vacuum Fractional Distillation (Redistilled) | Cymbopogon winterianus Oil | 75.67 | 95.10 | Not Reported | [13] |
| Vacuum Fractional Distillation | Citronella Oil | 7.42 | 55.56 | Not Reported | [6][19] |
| Steam Distillation | Cymbopogon nardus | Not Reported | Not Reported | 0.414 (yield) | [20] |
| Steam Distillation | Cymbopogon nardus | Not Reported | Not Reported | 1.69 mL/kWh (yield) | [21][22] |
Experimental Protocols & Workflows
Detailed Methodology: Steam Distillation for Essential Oil Extraction
This protocol describes the extraction of essential oil from Cymbopogon species.
1. Preparation of Plant Material:
-
Harvest fresh leaves of Cymbopogon winterianus.
-
Chop the leaves into smaller pieces (e.g., 2-3 cm) to increase the surface area for efficient steam penetration.
2. Apparatus Setup:
-
Assemble the steam distillation apparatus, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel).
3. Distillation Process:
-
Pack the chopped leaves into the still.
-
Generate steam in a separate boiler and pass it through the plant material.
-
Control the steam pressure and flow rate to ensure efficient extraction without causing thermal degradation of the oil. Optimal temperatures are typically between 60°C and 100°C.[14]
-
The steam, carrying the volatile essential oil, passes into the condenser.
4. Condensation and Collection:
-
The mixture of steam and essential oil vapor is cooled and condensed back into a liquid in the condenser.
-
The condensate, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel.
5. Separation and Drying:
-
Allow the mixture to stand and separate into two layers, as the essential oil is immiscible with water.[14]
-
Carefully separate the upper layer of essential oil from the lower aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
6. Storage:
-
Store the dried essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.
Caption: Workflow for the extraction of essential oil via steam distillation.
Detailed Methodology: Vacuum Fractional Distillation for this compound Purification
This protocol outlines the purification of this compound from the extracted essential oil.
1. Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus, including a round-bottom flask (reboiler), a packed distillation column (e.g., with Raschig rings), a condenser, a receiving flask, a vacuum pump, and a manometer.
2. Charging the Still:
-
Place the crude essential oil into the round-bottom flask along with boiling chips.
3. Distillation Process:
-
Begin heating the oil bath gently.
-
Gradually reduce the pressure in the system to the desired vacuum level (e.g., 10-60 mmHg).[6][7]
-
As the mixture heats, the components will begin to vaporize and rise through the packed column.
-
The component with the lowest boiling point at that pressure will reach the top of the column first.
-
Control the heating rate to maintain a steady distillation rate and avoid flooding the column.
-
Monitor the temperature at the top of the column.
4. Fraction Collection:
-
Collect the distillate in fractions based on the temperature at the head of the column. The fraction containing the highest concentration of citronellal is typically collected at a specific temperature range under a given pressure (e.g., 110-120°C at 5 cmHg).[10]
-
Change receiving flasks to collect different fractions as the temperature changes.
5. Analysis:
-
Analyze each fraction using gas chromatography (GC) to determine the purity of this compound.
6. Post-Distillation:
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Caption: Workflow for the purification of this compound via vacuum fractional distillation.
Detailed Methodology: Enantioselective GC Analysis
This protocol is for the analysis of the enantiomeric ratio of citronellal.
1. Instrument and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225).[10]
2. GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Isothermal at 83°C or a slow ramp (e.g., 2°C/min) may be used to optimize separation.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid column overload.
3. Sample Preparation:
-
Dilute the citronellal-containing fraction in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
4. Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram. The two enantiomers of citronellal will elute at different retention times.
5. Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
References
- 1. distillique.co.za [distillique.co.za]
- 2. Steam distillation - Wikipedia [en.wikipedia.org]
- 3. Steam Distillation - Nutralfa Ltd. [nutralfa.uk]
- 4. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 5. Isolation of citronellal and geraniol from citronella (Cymbopogon winterianus) oil by vacuum fractional distillation: Effect of operating conditions on the separation - Polish Journal of Chemical Technology - Tom Vol. 25, nr 4 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 6. scitepress.org [scitepress.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the Enantiomers Ratio of Citronellal from Indonesian Citronella Oil Using Enantioselective Gas Chromatography | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 13. researchgate.net [researchgate.net]
- 14. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 19. SCITEPRESS - SCIENCE AND TECHNOLOGY PUBLICATIONS [scitepress.org]
- 20. jppmi.ptti.web.id [jppmi.ptti.web.id]
- 21. Comparison of citronella oil extraction methods from Cymbopogon nardus grass by ohmic-heated hydro-distillation, hydro-distillation, and steam distillation :: BioResources [bioresources.cnr.ncsu.edu]
- 22. researchgate.net [researchgate.net]
Overcoming product inhibition in the biocatalytic synthesis of L-Citronellol
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to product inhibition in the biocatalytic synthesis of L-Citronellol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of L-Citronellol synthesis?
A1: Product inhibition occurs when the products of an enzymatic reaction, in this case, the intermediate geranial and the final product L-Citronellol, bind to the enzyme and reduce its catalytic activity.[1] In the synthesis of L-Citronellol from geraniol (B1671447), these products can inhibit the initial alcohol oxidase or copper radical oxidase (CRO) enzymes, slowing down or even stopping the reaction, which leads to low yields and productivity.[1][2]
Q2: What are the primary strategies to overcome product inhibition in this biocatalytic process?
A2: The most effective strategies focus on removing the inhibitory product from the reaction medium as it is formed, a technique known as in situ product removal (ISPR).[1] Key methods include:
-
Biphasic (Two-Phase) Systems: Using a water-immiscible organic solvent to act as a reservoir for the hydrophobic substrate (geraniol) and a sink for the product (L-Citronellol).[1][3]
-
Adsorption: Employing solid adsorbents like hydrophobic resins (e.g., Amberlite XAD series) to capture the product as it is synthesized.[1]
-
Enzyme Immobilization: Attaching the enzyme to a solid support, which can improve stability and may reduce the local concentration of the inhibitory product.[1][3][4]
-
Fed-Batch Strategies: In whole-cell systems, gradually feeding the substrate to control the rate of product formation and keep its concentration below toxic or inhibitory levels.[5][6]
Q3: How does a biphasic system work to mitigate product inhibition?
A3: A biphasic system consists of an aqueous phase containing the enzyme(s) and a water-immiscible organic phase. The hydrophobic substrate, geraniol, is primarily stored in the organic phase and partitions into the aqueous phase for enzymatic conversion. The product, L-Citronellol, which is also hydrophobic, then preferentially moves into the organic phase.[1] This partitioning removes the product from the immediate vicinity of the enzyme, reducing inhibition and driving the reaction forward.[1][3] The organic solvent acts as a "product sink" and simplifies downstream processing.[1][7]
Q4: Besides product inhibition, what other factors can limit L-Citronellol yield?
A4: Other limiting factors include:
-
Product/Precursor Toxicity: Geraniol and L-Citronellol can be toxic to microbial cells, disrupting cell membranes and inhibiting growth.[5] Geraniol concentrations as low as 200 mg/L can completely inhibit yeast growth.[5]
-
Cofactor Imbalance: The reduction steps in the synthesis pathway require an NADPH-dependent reductase, and limited availability or regeneration of this cofactor can create a bottleneck.[5]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and agitation must be optimized for enzyme activity and stability.[1][8][9]
-
Competing Metabolic Pathways: In whole-cell systems, precursors can be diverted to other native pathways, reducing the flux towards L-Citronellol.[5]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of L-Citronellol | Product Inhibition of Alcohol Oxidase/CRO | 1. Implement a Biphasic System: Introduce a biocompatible organic solvent (e.g., 20% v/v n-heptane) to serve as a product sink.[1][3] 2. Use In Situ Adsorption: Add an adsorbent resin like Amberlite XAD-7 to the reaction to sequester L-Citronellol as it forms.[1] 3. Adopt a Sequential Reaction: If using a one-pot cascade, first run the geraniol oxidation step for a short period (e.g., 15-60 minutes) before adding the ene reductase for the subsequent reduction step.[1][2] |
| Product/Precursor Toxicity (Whole-Cell Systems) | 1. Implement Two-Phase Fermentation: Use an organic solvent overlay (e.g., dodecane) to extract L-Citronellol from the culture medium, reducing its concentration to sub-toxic levels.[5] 2. Engineer Transporter Proteins: Overexpress endogenous transporter proteins (e.g., PDR1 in yeast) to actively export L-Citronellol out of the cell.[5][6] | |
| Reaction Stalls Prematurely | Cofactor (NADPH) Limitation or Degradation | 1. Ensure Cofactor Regeneration: Use an efficient cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, to continuously supply NADPH.[1][2] 2. Optimize Cofactor Concentration: Ensure the initial concentration of the cofactor (e.g., NADP+) is sufficient (e.g., 1 mM).[1] 3. Bolster NADPH Supply (Whole-Cell): In yeast, overexpress genes of the pentose (B10789219) phosphate (B84403) pathway (e.g., TAL1, TKL1) to increase NADPH regeneration.[5][6] |
| Enzyme Denaturation or Instability | 1. Optimize Reaction Conditions: Systematically test a range of pH values and temperatures to find the optimum for both enzyme activity and stability.[8] 2. Immobilize the Enzyme: Covalently immobilize the enzyme on a solid support to enhance its stability, particularly in the presence of organic solvents.[3][4] | |
| Formation of Side Products (e.g., (S)-Citronellol, Geraniol) | Isomerization of Geranial to Neral | The (E)-isomer, geranial, can isomerize to the (Z)-isomer, neral, which may lead to the formation of the undesired (S)-enantiomer.[2][3] Using a biphasic system with a solvent like n-heptane can minimize this isomerization.[10] |
| Inefficient Second Step (Reduction) | The accumulation of geraniol suggests the first oxidation step is working, but the second reduction step is inefficient. Ensure the reductase (e.g., OYE2) and the cofactor regeneration system are active and optimized.[9] |
Section 3: Data Presentation
Table 1: Comparison of Strategies to Overcome Product Inhibition
| Strategy | Enzyme System | Substrate Conc. | Key Conditions | Conversion (%) | Product | ee (%) | Reference |
| Sequential One-Pot | CgrAlcOx + OYE2 | 10 mM Geraniol | Aqueous buffer, sequential addition | >99% (Geraniol) 95.1% (Geranial) | (R)-Citronellal | 95.9% | [2] |
| Biphasic System | Immobilized CgrAlcOx + OYE2 | 10 mM Geraniol | 20% v/v n-heptane co-solvent | 95% | (R)-Citronellal | 96.9% | [3][4] |
| Biphasic System (Higher Substrate) | Immobilized CgrAlcOx + OYE2 | 20 mM Geraniol | 20% v/v n-heptane, 18h reaction | 86% | (R)-Citronellal | 96.6% | [3][4] |
| Fed-Batch Fermentation (Whole-Cell) | Engineered S. cerevisiae | Fed-batch with glucose/galactose | 100 L bioreactor, dodecane (B42187) overlay | N/A | L-Citronellol | N/A | [6] (Yield: 10.56 g/L) |
| Fed-Batch Fermentation (Whole-Cell) | Engineered S. cerevisiae | Fed-batch | Dodecane overlay | N/A | L-Citronellol | N/A | [11] (Yield: 8.30 g/L) |
Note: The biocatalytic synthesis often targets (R)- or (S)-Citronellal, which is then reduced to the corresponding L-Citronellol enantiomer. The data reflects the efficiency of the key aldehyde-forming step where inhibition is most prominent.
Section 4: Experimental Protocols
Protocol 1: ISPR using a Biphasic (Two-Phase) System
This protocol describes a concurrent, one-pot reaction for converting geraniol to (R)-citronellal using immobilized enzymes in an aqueous/organic biphasic system, adapted from literature.[3][4]
Materials & Reagents:
-
Immobilized Copper Radical Oxidase (CgrAlcOx)
-
Immobilized Ene Reductase (e.g., OYE2)
-
Immobilized Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Geraniol (Substrate)
-
NADP+ (Cofactor)
-
D-Glucose
-
Potassium Phosphate (KPi) buffer (e.g., 50 mM, pH 8.0)
-
n-Heptane (organic solvent)
-
Reaction vials (e.g., 2 mL glass vials)
-
Thermomixer or shaking incubator
Step-by-Step Procedure:
-
Prepare Aqueous Phase: In a 2 mL vial, prepare 800 µL of the aqueous reaction mixture containing:
-
50 mM KPi buffer (pH 8.0)
-
1 mM NADP+
-
50 mM D-Glucose
-
The desired amount of immobilized CgrAlcOx, OYE2, and GDH.
-
-
Prepare Substrate in Organic Phase: Prepare a stock solution of geraniol in n-heptane.
-
Combine Phases: Add 200 µL of the n-heptane/geraniol solution to the aqueous mixture. For a final substrate concentration of 10 mM in the total volume, the concentration in the heptane (B126788) phase should be adjusted accordingly.
-
Incubation: Securely cap the vial and place it in a thermomixer or shaking incubator at the optimal temperature (e.g., 30-40°C) with vigorous shaking (e.g., 900 rpm) to ensure adequate mixing between the two phases.[1]
-
Monitoring: Monitor the reaction progress by taking samples from the organic phase at various time intervals (e.g., 1, 2, 4, 7 hours).
-
Analysis: Centrifuge the sample to separate the phases. Analyze the organic layer by GC-FID or GC-MS to determine the concentration of geraniol, geranial, and citronellal, and to determine the enantiomeric excess (ee).
Protocol 2: ISPR using Adsorbent Resin (Whole-Cell Biotransformation)
This protocol provides a general method for using a hydrophobic adsorbent resin to remove L-Citronellol during a whole-cell biotransformation.[1]
Materials & Reagents:
-
Whole-cell biocatalyst (e.g., engineered E. coli or S. cerevisiae)
-
Fermentation/reaction medium
-
Substrate (e.g., Geraniol)
-
Hydrophobic adsorbent resin (e.g., Amberlite™ XAD-2 or XAD-7)
-
Sterile flask or bioreactor
-
Shaking incubator or bioreactor controls
-
Elution solvent (e.g., methanol (B129727) or ethanol)
Step-by-Step Procedure:
-
Resin Preparation: Pre-treat the adsorbent resin according to the manufacturer's instructions. This typically involves washing with methanol and then extensively with sterile water to remove preservatives.[1] Sterilize the prepared resin by autoclaving.
-
Reaction Setup: In a sterile flask or bioreactor, set up the biotransformation reaction with the whole cells, medium, and substrate at the desired concentrations.
-
Add Resin: Add the sterile, pre-treated resin to the reaction medium. The optimal resin loading (e.g., g of resin per L of medium) should be determined empirically.
-
Incubation: Run the biotransformation under optimal conditions (temperature, pH, agitation). The resin beads will circulate in the medium, adsorbing the L-Citronellol product as it is produced by the cells.[1]
-
Monitoring: Periodically take samples from the aqueous phase to monitor substrate consumption and the concentration of any un-adsorbed product.
-
Product Recovery: After the reaction is complete, separate the resin beads from the reaction broth by decantation or filtration.
-
Elution: Wash the resin beads with a suitable organic solvent (e.g., methanol) to elute the adsorbed L-Citronellol.[1]
-
Analysis: Analyze the eluate to determine the total product yield. The solvent can then be removed by evaporation to obtain the purified L-Citronellol.
Section 5: Visual Guides
Caption: Biocatalytic cascade showing product inhibition.
Caption: Experimental workflow for a biphasic system.
Caption: Workflow for in situ product removal (ISPR) with resin.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of ( R )-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00034C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. benchchem.com [benchchem.com]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. A "push-pull-restrain" strategy to improve citronellol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for (-)-Citronellal
Welcome to the technical support center for the purification of (-)-Citronellal. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities found in crude citronella oil that I need to separate from this compound?
A1: Crude citronella oil is a complex mixture of terpenes and other volatile compounds. The main components that are typically separated from this compound are (+)-Citronellol, Geraniol (B1671447), and Limonene.[1][2][3] Other minor components can include Geranyl Acetate (B1210297) and Methyl Isoeugenol, depending on the source of the oil (e.g., Java type vs. Ceylon type).[2][3][4]
Q2: How can I accurately determine the purity of my purified this compound?
A2: The industry-standard method for determining the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][5][6] This technique allows for the separation, identification, and quantification of volatile compounds in the sample.[5] For confirmation of the aldehyde functional group, Fourier-Transform Infrared Spectroscopy (FTIR) can be used, which shows a characteristic C=O stretching vibration peak around 1727 cm⁻¹.[7]
Q3: My this compound appears to be degrading or isomerizing during purification. What causes this and how can it be prevented?
A3: this compound, like many terpenes, is thermally unstable and sensitive to heat, oxygen, and light, which can cause decomposition or oxidation.[1][8] This is a primary reason for using vacuum distillation, as it lowers the boiling point and reduces thermal stress. Furthermore, under acidic conditions, citronellal (B1669106) can undergo an intramolecular ene reaction to cyclize into isopulegol (B1217435) isomers.[9][10][11] To prevent these issues:
-
Use vacuum fractional distillation to keep temperatures low.[1][12]
-
Ensure your system is free of acidic residues.
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q4: Is there an alternative to fractional distillation for purifying this compound, especially for smaller, high-purity batches?
A4: Yes, column chromatography is an effective alternative for purifying this compound, particularly on a smaller scale.[13] This technique uses a solid stationary phase, such as silica (B1680970) gel, and a liquid mobile phase to separate components based on their polarity.[13][14] An isocratic system with a non-polar solvent mixture like n-hexane and ethyl acetate (e.g., 20:1 v/v) has been shown to successfully isolate pure citronellal.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Vacuum Distillation | 1. Inefficient Column : The column height may be insufficient for adequate separation of components with close boiling points.[15]2. Improper Pressure : System pressure may be too high or too low. Optimal separation of citronellal is often achieved at a specific pressure range.[16]3. Incorrect Reflux Ratio : A non-optimal reflux ratio can lead to poor separation efficiency. | 1. Increase Column Height : Use a longer packed column (e.g., 400 mm) to increase the number of theoretical plates and improve separation.[15][16]2. Optimize Pressure : Adjust the vacuum pressure. Studies have shown that a pressure of 60 mmHg allows for both high purity (up to 91.58%) and high recovery (up to 85.97%) of citronellal.[16]3. Adjust Reflux Ratio : Experiment with different reflux ratios. A ratio of 20:10 has been reported to yield high citronellal content.[16] |
| Low Yield of Purified Product | 1. Thermal Degradation : As mentioned in the FAQs, high temperatures can degrade the target compound.[8]2. Product Loss During Fraction Cuts : Poor timing or temperature control during the collection of distillates can lead to the desired product being mixed with other fractions. | 1. Maintain Low Temperature : Ensure the vacuum is stable and the heating mantle temperature is carefully controlled to prevent overheating.[1]2. Monitor Head Temperature : Collect fractions based on sharp changes in the temperature at the top of the column, which indicates a different component is beginning to distill.[1] |
| Poor Separation in Column Chromatography | 1. Incorrect Mobile Phase Polarity : If the solvent system is too polar, all components will elute too quickly. If it's not polar enough, they will not move off the column. 2. Column Overloading : Using too much crude sample for the amount of stationary phase results in broad, overlapping peaks.[14] | 1. Optimize Mobile Phase : Use Thin-Layer Chromatography (TLC) to test different solvent ratios (e.g., n-hexane:ethyl acetate) to find the optimal system that provides good separation of spots.2. Adjust Sample-to-Adsorbent Ratio : A common rule of thumb is a sample-to-adsorbent ratio between 1:20 and 1:50 (w/w) for effective separation.[14] |
Quantitative Data on Purification Methods
The following table summarizes results from various studies on the vacuum fractional distillation of citronella oil to purify this compound.
| Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Conditions | Reference(s) |
| Vacuum Fractional Distillation | 37.68 | 94.33 | 90.00 | Pressure: 60 mmHg; Column Height: 400 mm | [12][16] |
| Vacuum Fractional Distillation | 27.42 | 55.56 | Not Reported | Pressure: 10-30 mmHg | [1] |
| Vacuum Fractional Distillation (Redistilled) | 21.59 | 95.10 | Not Reported | Pressure: -76 cmHg; Reflux Ratio: 5:1 | [8] |
| Column Chromatography | ~35-40 (in oil) | >95 (visualized on TLC) | Not Reported | Mobile Phase: n-hexane:ethyl acetate (20:1) | [13] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol describes a general method for purifying this compound from crude citronella oil.
Materials:
-
Crude Citronella Oil (Java Type recommended for higher citronellal content[2][3])
-
Round-bottom flask
-
Heating mantle
-
Packed fractionation column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Fill the round-bottom flask with crude citronella oil, not exceeding two-thirds of its volume. Add boiling chips.
-
Apply Vacuum: Connect the vacuum pump and slowly reduce the pressure in the system to the target pressure (e.g., 60 mmHg).[16]
-
Heating: Gently heat the flask using the heating mantle.
-
Equilibration: Allow the system to equilibrate as the vapor rises through the column. A reflux ring should be visible.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which typically contains lower boiling point compounds like limonene.[16]
-
Collect this compound: As the head temperature stabilizes at the boiling point of citronellal under the applied pressure, switch to a new receiving flask to collect the main fraction.
-
Final Fraction: When the temperature either rises significantly or the distillation rate drops, switch to a final receiving flask to collect higher boiling point compounds like citronellol (B86348) and geraniol.
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
-
Analysis: Analyze the collected fractions for purity using GC-MS.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for smaller-scale purification.
Materials:
-
Crude Citronella Oil
-
Silica Gel (60-120 mesh)
-
Solvents: n-hexane, ethyl acetate (analytical grade)
-
Chromatography column
-
Collection tubes/flasks
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, an n-hexane:ethyl acetate mixture (e.g., 20:1 v/v).[13] Use TLC to confirm this solvent system effectively separates citronellal from other components.
-
Column Packing: Pack the chromatography column with silica gel using a wet slurry method with the mobile phase to ensure a uniform, bubble-free packing.
-
Sample Loading: Dissolve a known amount of crude citronella oil in a minimal volume of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Monitoring: Monitor the fractions being eluted using TLC. Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize spots (e.g., using a cerium sulfate (B86663) stain).[13]
-
Combine Fractions: Combine all fractions that contain pure this compound, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.
-
Final Analysis: Confirm the purity of the final product using GC-MS and/or FTIR.[7][13]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. scitepress.org [scitepress.org]
- 2. Citronella oil - Wikipedia [en.wikipedia.org]
- 3. Citronella_oil [bionity.com]
- 4. essentially.com.au [essentially.com.au]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102093182A - Method for efficiently preparing citronellal by oxidizing citronellol with air at normal temperature - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of citronellal and geraniol from citronella (Cymbopogon winterianus) oil by vacuum fractional distillation: Effect of operating conditions on the separation - Polish Journal of Chemical Technology - Tom Vol. 25, nr 4 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 13. crbb-journal.com [crbb-journal.com]
- 14. scitepress.org [scitepress.org]
- 15. researchgate.net [researchgate.net]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
Addressing challenges in the industrial-scale synthesis of (-)-Citronellal
Technical Support Center: Industrial-Scale Synthesis of (-)-Citronellal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the industrial-scale synthesis of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The main industrial methods for synthesizing this compound (specifically the desired (R)-enantiomer) include:
-
Biocatalytic Synthesis: This modern approach uses enzymes, such as ene reductases (EREDs) from the Old Yellow Enzyme (OYE) family and alcohol oxidases, to achieve high enantioselectivity.[1][2] These reactions can start from substrates like citral (B94496) (a mixture of geranial and neral) or geraniol (B1671447).[2][3] This method is considered a less energy-demanding alternative to chemical synthesis.[1]
-
Chemical Synthesis: Traditional chemical routes often involve the asymmetric hydrogenation of citral's isomers (geranial and neral) using metal catalysts, such as rhodium or palladium complexes.[1][4][5] Other chemical methods include the oxidation of citronellol (B86348) or the kinetic resolution of racemic citronellal (B1669106).[6][7]
Q2: Why is achieving high enantioselectivity a major challenge in citral-based synthesis?
The primary challenge stems from the starting material, citral, which is a mixture of two isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer).[2] Many catalysts, particularly biocatalysts, exhibit different reaction rates and stereoselectivity for each isomer.[2] For instance, the reduction of geranial often proceeds faster than that of neral, which can lead to a decrease in the overall enantiomeric excess (ee) of the desired (R)-citronellal as the reaction progresses.[2] Some industrial processes require an energy-intensive distillation step to isolate a specific isomer before the asymmetric reduction to achieve high optical purity.[1][8]
Q3: What is product inhibition and how does it impact the synthesis?
Product inhibition occurs when the product of an enzymatic reaction, in this case, this compound, binds to the enzyme and reduces its catalytic activity.[9] This is a significant issue in biocatalytic cascades, where the accumulation of citronellal can inhibit initial enzymes like copper radical oxidases (CgrAlcOx), slowing or even halting the entire process and leading to low yields.[8][9]
Q4: What are the common byproducts and how can their formation be minimized?
Common byproducts include the over-reduction of citronellal to citronellol and the formation of other alcohols like geraniol and nerol, particularly in whole-cell bioconversions.[10][11] Minimizing these byproducts can be achieved by:
-
Using engineered biocatalysts: Employing microbial strains (e.g., E. coli) where genes for competing endogenous enzymes have been deleted.[3][12]
-
Optimizing reaction conditions: Fine-tuning parameters like temperature and pressure can favor the desired reaction pathway and reduce side reactions.[13]
-
Separating reaction steps: In some enzymatic cascades, performing the reaction in two consecutive steps can prevent the enzymes from the first step from causing undesired side reactions with the final product.[10]
Q5: How can catalyst and enzyme reusability be improved for industrial scale-up?
Improving reusability is critical for cost-effective industrial production. Key strategies include:
-
Enzyme Immobilization: Attaching enzymes to a solid support or carrier resin enhances their stability, simplifies recovery from the reaction mixture, and allows for their reuse over multiple cycles.[1][8] This can also improve tolerance to temperature, pH, and organic solvents.[1]
-
Use of Heterogeneous Catalysts: In chemical synthesis, using solid-supported catalysts (e.g., palladium nanoparticles) facilitates easy separation and recycling.[5]
-
Continuous Flow Systems: These systems offer better process control and can be automated for prolonged operation, which inherently involves the continuous use of a packed-bed catalyst.[13]
Q6: What are the advantages of using a biphasic (two-phase) system in biocatalytic synthesis?
A biphasic system, typically involving an aqueous buffer and a water-immiscible organic solvent (e.g., heptane), offers several key advantages:
-
In Situ Product Removal (ISPR): The hydrophobic product, this compound, partitions into the organic phase, removing it from the aqueous phase where the enzymes reside. This alleviates product inhibition.[1][9]
-
Improved Substrate Availability: The organic solvent can act as a reservoir for the hydrophobic substrate (citral or geraniol), ensuring its availability to the enzyme.[1][9]
-
Simplified Product Recovery: The product is concentrated in the organic phase, which can be easily separated for downstream purification.[9]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Action & Rationale |
| Low Yield or Conversion Rate | Product Inhibition | Implement an in situ product removal (ISPR) strategy. A biphasic system using a water-immiscible solvent like heptane (B126788) can continuously extract citronellal, preventing it from inhibiting the enzyme.[1][9] |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. For biocatalysis, verify that the pH, temperature, and cofactor concentrations are optimal. The ideal temperature is often around 30-40°C.[10][12] For chemical catalysis, adjust temperature and hydrogen pressure.[13] | |
| Catalyst/Enzyme Deactivation | Check for impurities in the feed stream , which can poison the catalyst. Consider catalyst regeneration protocols or enzyme immobilization to improve stability.[8][13] Increasing hydrogen flow in chemical hydrogenations can sometimes mitigate "coking" on the catalyst surface.[13] | |
| Insufficient Cofactor Regeneration (Biocatalysis) | Ensure the cofactor regeneration system is efficient. For NAD(P)H-dependent enzymes, a coupled system using an enzyme like glucose dehydrogenase (GDH) with glucose is commonly used to continuously replenish the required cofactor.[9] | |
| Poor Enantioselectivity (% ee) | Substrate Isomer Selectivity | Switch to an engineered enzyme with higher selectivity for the specific citral isomer mix, or consider a different starting material. A bienzymatic cascade starting from geraniol (which is first oxidized to geranial) avoids the issue of the neral isomer altogether, leading to higher ee.[2] |
| Non-Optimal Catalyst | Screen alternative catalysts or enzymes. For chemical synthesis, different chiral ligands on the metal catalyst can significantly impact enantioselectivity.[6] For biocatalysis, variants of ene reductases (e.g., OYE2p Y84V) have been engineered for improved stereoselectivity.[3][12] | |
| High Levels of Byproducts (e.g., Citronellol) | Over-reduction by Competing Enzymes | Use an engineered whole-cell biocatalyst. Deleting genes that code for interfering reductases in the host organism (E. coli) can prevent the conversion of the desired citronellal product into citronellol.[3][12] |
| Lack of Catalyst Selectivity | Fine-tune reaction conditions. Lowering the temperature or pressure may reduce the rate of over-hydrogenation.[13] In biocatalytic cascades, physically separating the two reaction steps can prevent the first enzyme from acting on the final product.[10] | |
| Low Substrate Solubility (Biocatalysis) | Hydrophobic Nature of Substrate | Employ a biphasic aqueous-organic solvent system. The organic phase acts as a substrate reservoir, improving its availability to the enzyme in the aqueous phase.[11] Alternatively, using co-solvents can also enhance solubility.[8] |
Section 3: Data & Experimental Protocols
Data Presentation
Table 1: Performance of Various Biocatalytic Systems for (R)-Citronellal Synthesis
| Enzyme System | Substrate | Key Conditions | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Engineered E. coli (OYE2p Y84V + BmGDH) | (E/Z)-Citral (106.6 g/L) | Whole-cell, pH 8.0, 30°C, 24h | ~100% | 95.4% | [3][12] |
| CgrAlcOx + OYE2 | Geraniol (20 mM) | One-pot, two-step, KPi buffer pH 8.0, 25°C | 95.1% | 95.9% | [2] |
| Immobilized CgrAlcOx + OYE2/GDH | Geraniol (10 mM) | One-pot, concurrent cascade, 20% v/v heptane, 7h | 95% | 96.9% | [8] |
| AaSDR1 + OYE2_Y83V | Geraniol | Two-step biphasic system (n-heptane), 40°C | >90% | >99% | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis from Citral
This protocol is a generalized procedure based on the methodologies described for engineered E. coli systems.[3][12]
-
Biocatalyst Preparation:
-
Cultivate the engineered E. coli strain (co-expressing the desired ene reductase variant and a glucose dehydrogenase) in a suitable growth medium until the desired cell density is reached.
-
Induce protein expression using an appropriate inducer (e.g., IPTG).
-
Harvest the cells by centrifugation and wash them with a buffer solution (e.g., 0.9% NaCl). The resulting cell paste can be lyophilized for storage or used directly.
-
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM PBS, pH 8.0).
-
(E/Z)-Citral (substrate, e.g., 106.6 g/L).
-
Glucose (cofactor regeneration substrate, e.g., 138.6 g/L).
-
NAD+ (cofactor, e.g., 0.1 mM).
-
Lyophilized whole cells (biocatalyst, e.g., 75 g/L).
-
-
-
Reaction Execution:
-
Maintain the reaction at the optimal temperature (e.g., 30°C) with constant agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) to determine substrate conversion and product formation.
-
-
Product Extraction:
-
Once the reaction is complete (typically within 24 hours), extract the product from the reaction mixture using an equal volume of an organic solvent (e.g., ethyl acetate).
-
Separate the organic phase, dry it (e.g., with anhydrous Na₂SO₄), and remove the solvent by evaporation to isolate the crude this compound. Further purification can be achieved by vacuum distillation.
-
Protocol 2: In Vitro Two-Enzyme Cascade Synthesis from Geraniol
This protocol is a generalized procedure based on the one-pot, two-step cascade using purified enzymes.[2]
-
Step 1: Geraniol Oxidation:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM KPi, pH 8.0).
-
Add geraniol (substrate, e.g., 20 mM).
-
Add the first enzyme, a copper radical oxidase (e.g., CgrAlcOx), and catalase to the mixture.
-
Incubate at the optimal temperature (e.g., 25°C) with shaking for a set period (e.g., 1 hour) to convert geraniol to geranial.
-
-
Step 2: Geranial Reduction:
-
To the same reaction vessel, add the components for the second step:
-
The second enzyme, an ene reductase (e.g., OYE2).
-
The cofactor (e.g., 1 mM NADP+).
-
The cofactor regeneration system (e.g., glucose dehydrogenase and 40 mM glucose).
-
-
Continue the incubation (e.g., for 5 hours), monitoring the conversion of geranial to (R)-citronellal and the enantiomeric excess by chiral GC analysis.
-
-
Workup and Analysis:
-
Stop the reaction and extract the product with an organic solvent.
-
Analyze the organic extract by GC-FID to determine conversion and by chiral GC to determine the enantiomeric excess (% ee) of the produced this compound.
-
Section 4: Visualizations
Caption: Bienzymatic cascade pathway for this compound synthesis from geraniol.
References
- 1. Enantioselective synthesis of ( R )-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00034C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. magentec.com.cn [magentec.com.cn]
- 4. ScenTree - Citronellal (CAS N° 106-23-0) [scentree.co]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution of citronellal by chiral aluminum catalysts: l -menthol synthesis from citral - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00222A [pubs.rsc.org]
- 7. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]
- 8. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. EP1951884A1 - Process for the production of citronellal - Google Patents [patents.google.com]
- 12. Design and engineering of whole‐cell biocatalyst for efficient synthesis of (R)‐citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Citronellal and (+)-Citronellal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two enantiomers of citronellal: (-)-Citronellal (also known as (S)-(-)-Citronellal) and (+)-Citronellal (also known as (R)-(+)-Citronellal). This document summarizes key quantitative data from experimental studies, details the methodologies used, and visualizes the proposed signaling pathways to facilitate further research and development.
Data Presentation: A Quantitative Comparison
The biological activities of this compound and (+)-Citronellal exhibit notable differences depending on the specific application. The following tables summarize the available quantitative data for their antifungal, antibacterial, and insecticidal properties.
| Table 1: Comparative Antifungal Activity Against Candida albicans | |
| Enantiomer | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | 32[1] |
| (+)-Citronellal | 256[1] |
| Data from a study on 16 strains of C. albicans. The MIC value for this compound was consistent for approximately 69% of the strains, while the MIC for (+)-Citronellal was consistent for 75% of the strains. |
| Table 2: Antibacterial Activity | ||
| Enantiomer | Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| (+)-Citronellal | Staphylococcus aureus | Data not available in a comparative context |
| Salmonella typhimurium | Data not available in a comparative context | |
| Listeria monocytogenes | Data not available in a comparative context | |
| (±)-Citronellal (Racemic mixture) | MRSA (NCTC, 1678/98, 10442, MR131/98) | Not specified, but noted as the most susceptible among tested bacteria[2] |
| Direct comparative studies on the antibacterial activity of individual enantiomers against the same bacterial strains are limited. The data presented is from studies that investigated either one of the enantiomers or the racemic mixture. |
| Table 3: Comparative Insecticidal Activity Against Blattella germanica (German Cockroach) | ||
| Assay Type | Enantiomer | Lethal Dose, 50% (LD50) (mg/cm²) |
| Contact | (+)-Citronellal | 0.38 |
| This compound | > 1.0 (less effective) | |
| Fumigation | (+)-Citronellal | 1.12 (dose for 100% mortality) |
| This compound | 1.94 (dose for 100% mortality) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
a. Inoculum Preparation:
-
Fungal strains, such as Candida albicans, are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline (0.85% NaCl) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
b. Microdilution Plate Preparation:
-
A 96-well microtiter plate is used.
-
100 µL of sterile RPMI-1640 medium is added to each well.
-
The test compounds, this compound and (+)-Citronellal, are initially dissolved in a solvent like DMSO and then serially diluted in the microtiter plate to achieve a range of concentrations (e.g., 0.5 to 1024 µg/mL).
c. Inoculation and Incubation:
-
Each well is inoculated with 10 µL of the standardized fungal suspension.
-
The plate is incubated at 35°C for 24-48 hours.
d. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Insecticidal Activity Assays: Contact and Fumigation Methods
These assays are used to evaluate the toxicity of compounds to insects.
a. Contact Toxicity Assay:
-
A specific amount of the test compound, dissolved in a suitable solvent (e.g., acetone), is applied topically to the dorsal thorax of the insect (e.g., Blattella germanica).
-
Treated insects are placed in a ventilated container with access to food and water.
-
Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
The LD50 value, the dose required to kill 50% of the test population, is calculated using probit analysis.
b. Fumigation Toxicity Assay:
-
A filter paper treated with a specific concentration of the test compound is placed in a sealed container (e.g., a glass jar).
-
A known number of insects are introduced into the container.
-
The container is sealed to allow the compound to volatilize and create a fumigant atmosphere.
-
Mortality is assessed at regular intervals.
-
The concentration of the compound required to cause 100% mortality within a specific time is determined.
In Vitro Anti-inflammatory Assay: NF-κB Activation in THP-1 Macrophages
This assay assesses the potential of a compound to inhibit the inflammatory response by measuring the activation of the NF-κB signaling pathway.
a. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
The cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 25 nM.
b. Induction of Inflammation and Treatment:
-
Differentiated macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), at a concentration of 100 ng/mL to induce an inflammatory response.
-
Concurrently, cells are treated with various concentrations of the test compounds, this compound and (+)-Citronellal.
c. Measurement of NF-κB Activation:
-
After a specific incubation period (e.g., 24 hours), the activation of NF-κB is assessed. This can be done by:
-
Immunofluorescence: Staining for the p65 subunit of NF-κB and observing its translocation from the cytoplasm to the nucleus using confocal microscopy.
-
Western Blot: Analyzing the phosphorylation of IκBα and p65, key events in NF-κB activation.
-
d. Data Analysis:
-
The ability of the test compounds to inhibit LPS-induced NF-κB activation is quantified and compared to a control group.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed signaling pathways.
References
Unveiling the Antifungal Arsenal of (-)-Citronellal Against Candida albicans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antifungal efficacy of (-)-Citronellal against the opportunistic fungal pathogen Candida albicans. By consolidating data from multiple studies, this document offers an objective comparison of this compound's performance against other antifungal agents, supported by detailed experimental protocols and visualizations of its potential mechanisms of action.
Quantitative Efficacy Analysis
The antifungal activity of this compound against Candida albicans has been quantified in several studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values provide a standardized measure of a compound's ability to inhibit fungal growth and to kill fungal cells, respectively.
Table 1: In Vitro Antifungal Susceptibility of Candida albicans to this compound and Standard Antifungal Agents
| Compound | C. albicans Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| This compound | Clinical Isolates (Pediatric) | 64 - 256 | 64 - 256 | [1] |
| ATCC 76485, LM 4 | 256 | >512 | [2] | |
| Clinical Isolates | 1000 | - | [3] | |
| ATCC 10231 | 500 | 500 | ||
| (S)-(-)-Citronellal | ATCC 76485, Clinical Isolates | 256 (MIC₅₀) | 512 (MFC₅₀) | |
| Fluconazole | Clinical Isolates (Pediatric) | 0.5 - 8 | - | [1] |
| Amphotericin B | Clinical Isolates (Pediatric) | 0.5 - 1 | - | [1] |
Note: MIC₅₀ and MFC₅₀ represent the concentrations required to inhibit or kill 50% of the tested isolates, respectively. The variability in MIC and MFC values can be attributed to differences in the specific C. albicans strains tested and minor variations in experimental protocols across different laboratories.
Table 2: Anti-Biofilm Activity of this compound against Candida albicans
| Compound | Biofilm Inhibition | Biofilm Disruption | Key Findings | Reference(s) |
| This compound | Effective inhibition of biofilm formation | Effective disruption of pre-formed biofilms | Significantly reduces biofilm biomass and cell adherence.[2][3] | [2][3] |
| Cinnamon Oil | Significant reduction in viable microorganisms | - | Showed immediate anti-biofilm action. | [4] |
| Citronella Oil | Significant reduction in viable microorganisms | - | Demonstrated potential for daily anti-candidal cleansing.[4] | [4] |
Mechanism of Action: Targeting Fungal Integrity and Virulence
This compound exerts its antifungal effects through a multi-targeted mechanism that disrupts the fundamental cellular processes of Candida albicans.
Disruption of Cell Membrane Homeostasis
A primary target of this compound is the fungal cell membrane.[3] It interferes with membrane homeostasis, leading to increased permeability and the leakage of intracellular components. This action is, at least in part, due to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal drugs.[3] Studies have shown that this compound treatment reduces the overall ergosterol content in C. albicans.[3]
Inhibition of Virulence Factors
Beyond direct fungicidal activity, this compound attenuates the virulence of C. albicans by inhibiting key pathogenic traits:
-
Hyphal Morphogenesis: The transition from a yeast to a hyphal form is crucial for tissue invasion and biofilm formation. This compound has been shown to inhibit this morphological switch.[3]
-
Biofilm Formation: As detailed in Table 2, this compound effectively prevents the formation of C. albicans biofilms and can disrupt established biofilms.[2][3]
-
Cell Adherence: The initial step of infection involves the adherence of C. albicans to host cells or medical devices. This compound reduces the adherence of fungal cells to surfaces.[3]
Proposed Signaling Pathway Interference
While direct evidence of this compound's interaction with specific signaling pathways in C. albicans is still emerging, its observed effects on virulence factors strongly suggest an interference with key regulatory cascades. The Ras/cAMP/PKA and MAPK signaling pathways are central to the regulation of hyphal growth, biofilm formation, and stress responses in C. albicans. The inhibitory action of this compound on these processes points towards a potential modulation of these pathways.
References
- 1. β-citronellol alters cell surface properties of Candida albicans to influence pathogenicity related traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citronellal-induced disruption of membrane homeostasis in Candida albicans and attenuation of its virulence attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actaorthop.org [actaorthop.org]
Head-to-head comparison of (-)-Citronellal and DEET as mosquito repellents
Head-to-Head Comparison: (-)-Citronellal and DEET as Mosquito Repellents
An Objective Guide for Researchers and Drug Development Professionals
The ongoing search for effective mosquito repellents is a critical component of public health strategies aimed at mitigating the spread of vector-borne diseases. While N,N-Diethyl-meta-toluamide (DEET) has long been considered the gold standard for synthetic repellents, there is persistent interest in plant-based alternatives like this compound, the primary component of citronella oil. This guide provides a detailed, data-driven comparison of the efficacy, mechanisms of action, and experimental evaluation of this compound and DEET to inform future research and development.
Quantitative Performance Data
The repellent efficacy of a compound is primarily measured by its protection time and ability to prevent mosquito landings and bites at various concentrations. The following tables summarize key performance indicators for this compound (often evaluated as a component of citronella oil or as a derivative) and DEET, based on published experimental data.
Table 1: Complete Protection Time (CPT)
The Complete Protection Time is defined as the duration between the application of a repellent and the first confirmed mosquito bite.
| Repellent | Concentration | Mosquito Species | CPT (minutes) | Source |
| DEET | 24% | Aedes albopictus | > 360 | [1] |
| DEET | 23.8% | Not Specified | 301.5 ± 37.6 | [2] |
| DEET | 15% | Aedes albopictus | 337.8 ± 21.6 (Probing Time) | [3] |
| DEET | 7% | Aedes albopictus | 180 ± 60 (Probing Time) | [3] |
| Citronella Oil | 5% | Not Specified | 13.5 ± 7.5 | [2] |
| Citronella Oil | 5% | Aedes albopictus | 10.5 | [1] |
| Citronellal (B1669106) Derivatives | 5% | Aedes albopictus | > 180 (>95% protection) | [4] |
Table 2: Repellency Percentage Over Time
Repellency percentage indicates the proportion of mosquitoes deterred from landing or biting compared to an untreated control.
| Repellent | Concentration | Time Post-Application | Repellency (%) | Mosquito Species | Source |
| DEET | 24% | 6 hours | > 90% | Aedes albopictus | [1] |
| Citronella Oil | 5% | 0 hours | 97.9% | Aedes albopictus | [1] |
| Citronella Oil | 5% | 1 hour | 71.4% | Aedes albopictus | [1] |
| Citronella Oil | 5% | 2 hours | 57.7% | Aedes albopictus | [1] |
| Citronellal Derivatives | 5% | 3.5 hours | 94.2% | Aedes albopictus | [4] |
| Citronellal Derivatives | 5% | 7 hours | 79% | Aedes albopictus | [4] |
Summary of Efficacy: The data unequivocally demonstrates that DEET provides significantly longer-lasting and more robust protection against mosquito bites compared to citronella oil. At concentrations commonly available to consumers, DEET can offer over six hours of protection.[1] In contrast, the high volatility of this compound in citronella oil leads to a rapid decline in efficacy, with protection time often lasting less than two hours.[5][6] However, recent research into less volatile derivatives of citronellal shows promise in extending its duration of action, making it more comparable to synthetic repellents.[4]
Mechanisms of Action
The ways in which this compound and DEET interact with the mosquito's sensory systems are distinct and complex.
DEET: The mechanism of DEET is multi-modal, meaning it acts through several pathways both at a distance and upon contact.[7]
-
Olfactory Action: DEET is thought to interfere with mosquito odorant receptors (ORs).[7] Two primary hypotheses exist: the "smell and avoid" hypothesis, which posits that DEET has an inherently unpleasant odor to mosquitoes, and the "bewilderment" or "confusant" hypothesis, which suggests DEET masks or scrambles the signals of human attractants like lactic acid and carbon dioxide, making it difficult for the mosquito to locate its host.[7][8]
-
Contact Repellency (Gustatory): Upon landing on a treated surface, mosquitoes are repelled through their taste receptors.[7] This acts as a secondary defense, preventing biting even if the mosquito is not initially deterred by the vapor.
This compound: As the active component in citronella oil, this compound primarily functions as a spatial repellent through olfactory pathways.
-
Olfactory Action: It is believed to work by masking human scents that attract mosquitoes.[9][10] The strong, volatile aroma of citronellal may overwhelm the mosquito's olfactory receptors, making it harder for them to detect attractants.[11]
-
Receptor Agonism: Studies have shown that this compound can directly activate specific chemosensory receptors. In Drosophila, it acts as an agonist for the TRPA1 channel.[12] In Anopheles gambiae, it has been shown to bind to an odorant binding protein (AgamOBP4) and an odorant receptor (AgamORC7), indicating a direct detection and response mechanism.[13]
Caption: Proposed signaling pathways for DEET and this compound.
Experimental Protocols: The Arm-in-Cage Assay
The Arm-in-Cage (AIC) assay is the standard laboratory method for evaluating the efficacy of topical repellents.[14][15][16] It provides a direct measure of protection time and repellency percentage under controlled conditions.
Detailed Methodology:
-
Volunteer Recruitment and Preparation: Human volunteers are selected for the study. A defined area of skin on the forearm (e.g., 25 cm²) is marked for repellent application. The volunteer's hand is protected by a glove that mosquitoes cannot penetrate.[17]
-
Mosquito Preparation: A cage (e.g., 40x40x40 cm) is populated with a standardized number of host-seeking female mosquitoes (typically 50-200) of a specific species (e.g., Aedes aegypti, Aedes albopictus).[14][15] The mosquitoes are typically starved for a period (e.g., 12 hours) to ensure they are actively seeking a blood meal.
-
Control Measurement: Before applying the repellent, the volunteer inserts their untreated forearm into the cage for a short period (e.g., 3 minutes) to establish a baseline biting or landing rate.[1] This confirms the avidity of the mosquitoes.
-
Repellent Application: A precise dose of the repellent formulation is applied evenly to the marked area of the skin on the other arm.
-
Exposure and Data Collection: At regular intervals (e.g., every 30 or 60 minutes), the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).[15] Observers record the number of mosquito landings and/or bites.
-
Endpoint Determination: The test for a given repellent is concluded when the first confirmed bite occurs (one bite followed by a second within the same or next exposure period).[15] This time is recorded as the Complete Protection Time (CPT).
-
Calculation of Repellency: The percentage of repellency can be calculated at each time point using the formula: % Repellency = [(C - T) / C] * 100 where C is the number of landings/bites on the control arm and T is the number of landings/bites on the treated arm.[1]
References
- 1. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mosquito Repellents: Efficacy Tests of Commercial Skin-Applied Products in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEET - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. The Mosquito Repellent Citronellal Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Citronellal perception and transmission by Anopheles gambiae s.s. (Diptera: Culicidae) females - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 16. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative study of different catalytic systems for (-)-Citronellal synthesis
A Comparative Guide to Catalytic Systems for the Synthesis of (-)-Citronellal
Introduction: (-)-(S)-Citronellal is a valuable monoterpenoid aldehyde used in the fragrance and pharmaceutical industries. Its enantiomer, (+)-(R)-Citronellal, is a crucial chiral intermediate for the large-scale industrial synthesis of (-)-menthol, one of the world's most significant flavor and fragrance compounds.[1][2] The enantioselective synthesis of citronellal (B1669106) is, therefore, a topic of major academic and industrial interest. Catalytic methods, which offer high efficiency and selectivity, are at the forefront of this endeavor. These strategies can be broadly categorized into biocatalytic and chemocatalytic systems, each with distinct advantages and limitations.
This guide provides a comparative analysis of different catalytic systems for producing enantiomerically enriched citronellal. It focuses on performance metrics derived from experimental data, details key experimental protocols, and visualizes the catalytic workflows to support researchers and drug development professionals in selecting and optimizing appropriate synthetic routes.
Comparative Data Analysis of Catalytic Systems
The performance of various catalytic systems for synthesizing (R)- or (S)-citronellal is summarized below. The choice of catalyst dictates the substrate requirements and the resulting enantioselectivity.
| Catalyst System | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Key Conditions |
| Biocatalytic Systems | ||||||
| CgrAlcOx & OYE2 (Free Enzymes)[3][4] | Geraniol (B1671447) | (R)-Citronellal | 95.1 | 95.9 | 72 (isolated) | One-pot, two-step sequential reaction; pH 8.0, 23 °C. |
| CgrAlcOx & GluER (Free Enzymes)[3][4] | Geraniol | (S)-Citronellal | 95.3 | 99.2 | - | One-pot, two-step sequential reaction; pH 8.0, 23 °C. |
| Immobilized CgrAlcOx & OYE2[2][5] | Geraniol | (R)-Citronellal | 95.0 | 96.9 | - | One-pot concurrent cascade; 10 mM Geraniol, 20% v/v heptane (B126788) co-solvent, 7h, 25 °C. |
| Engineered E. coli (OYE2p-Y84V) Whole-Cell[1][6] | (E/Z)-Citral | (R)-Citronellal | >99 | 95.4 - 98.0 | 64.3 (isolated) | 106.6 g/L citral (B94496), co-expression with glucose dehydrogenase for cofactor regeneration; pH 8.0, 30 °C. |
| Chemocatalytic Systems | ||||||
| Rh-BINAP Complex[7] | Allylic Amine | (R)-Citronellal Enamine | >99 | 98.0 | 99 | Homogeneous catalysis, industrial standard (Takasago Process), high TON (>400,000). |
| Ni on Waste FCC Catalyst (Ni/wFCC)[8] | Citral | (rac)-Citronellal | 98.5 | Not enantioselective | - | Selective hydrogenation; 180 °C, 90 min, 3.0 MPa H₂ pressure. (Selectivity for citronellal was 86.6%). |
| Chiral Aluminum (BINOL-Al) Catalyst[9][10] | (rac)-Citronellal | (R)-Isopulegol & (S)-Citronellal | 47 (conversion) | 62.0 (for remaining citronellal) | - | Kinetic resolution of racemic citronellal via cyclization. The catalyst preferentially reacts with one enantiomer. |
Catalytic Pathways and Workflows
Biocatalytic Cascades
Biocatalytic routes offer high selectivity under mild reaction conditions. A prominent example is the bienzymatic cascade that converts the inexpensive substrate geraniol into either (R)- or (S)-citronellal.[3][4] This system first uses a copper radical alcohol oxidase (CgrAlcOx) to oxidize geraniol to the intermediate geranial. Subsequently, an ene-reductase from the Old Yellow Enzyme (OYE) family reduces geranial to citronellal. The final enantiomer is determined by the choice of OYE: OYE2 yields the (R)-enantiomer, while GluER produces the (S)-enantiomer.[3]
Whole-cell biocatalysis represents a more integrated approach, where engineered microorganisms perform the desired transformation. This strategy eliminates the need for costly enzyme purification and simplifies cofactor regeneration. Recent work has focused on engineering E. coli to efficiently reduce citral to (R)-citronellal at high substrate loadings.[1][6]
Comparison of Catalytic Paradigms
The selection of a catalytic system involves trade-offs between factors like cost, scalability, substrate scope, and environmental impact. Biocatalysis generally excels in selectivity and mild operating conditions, whereas traditional chemocatalysis often offers higher throughput and robustness.
Experimental Protocols
Protocol 1: Bienzymatic Cascade for (R)-Citronellal Synthesis from Geraniol
This protocol is adapted from the one-pot, two-step sequential synthesis using free enzymes.[3][4]
Materials:
-
Geraniol
-
Copper Radical Oxidase (CgrAlcOx)
-
Horseradish Peroxidase (HRP)
-
Catalase (CAT)
-
Old Yellow Enzyme 2 (OYE2)
-
Glucose Dehydrogenase (BsGDH)
-
D-Glucose
-
NADP+
-
Sodium Phosphate buffer (NaPi), 50 mM, pH 8.0
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Step 1 (Oxidation): In a reaction vessel, prepare a solution in 50 mM NaPi buffer (pH 8.0) containing CgrAlcOx (1 µM), CAT (0.5 µM), and HRP (0.5 µM).
-
Add the substrate, geraniol (e.g., 20 mM), dissolved in a minimal amount of acetone (to a final concentration of 1% v/v).
-
Incubate the reaction at 23 °C with shaking (200 rpm) for 1 hour to convert geraniol to geranial.[3]
-
Step 2 (Reduction): To the same reaction vessel, add OYE2 (10.67 µM), BsGDH (6 U/mL), D-glucose (40 mM), and NADP+ (1 mM).
-
Continue the incubation at 23 °C with shaking for an additional 5 hours.[3]
-
Work-up and Analysis: Stop the reaction and extract the product with an equal volume of ethyl acetate.
-
Analyze the organic phase for conversion and enantiomeric excess using chiral Gas Chromatography (GC). The product can be further purified if necessary.[3]
Protocol 2: Whole-Cell Biocatalytic Synthesis of (R)-Citronellal from Citral
This protocol is based on the use of an engineered E. coli strain co-expressing a mutated ene-reductase (Y84V) and a glucose dehydrogenase (GDH).[1][6]
Materials:
-
Lyophilized engineered E. coli cells (e.g., D4/Y84V/GDH)
-
(E/Z)-Citral
-
D-Glucose
-
NAD+
-
Phosphate Buffer (PBS), 100 mM, pH 8.0
Procedure:
-
Reaction Setup: In a suitable reactor, suspend the lyophilized whole cells (e.g., 75 g/L) in 100 mM PBS (pH 8.0).
-
Add D-glucose (e.g., 138.6 g/L) as the co-substrate for cofactor regeneration and NAD+ (0.1 mM).
-
Add the substrate, (E/Z)-citral (e.g., 106.6 g/L). Due to the high concentration, a biphasic system may form, which can be beneficial.
-
Reaction Execution: Maintain the reaction at 30 °C with appropriate agitation for 24 hours.[6] Monitor the pH and adjust if necessary.
-
Work-up and Analysis: After the reaction is complete, separate the cells via centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC to determine citral conversion, product concentration, and enantiomeric excess.[1]
Conclusion
The synthesis of this compound and its enantiomer can be achieved through various effective catalytic systems.
-
Biocatalytic bienzymatic cascades offer exceptional flexibility, allowing for the production of either (S)- or (R)-citronellal with very high enantiomeric excess (>99% for S) simply by selecting the appropriate ene-reductase.[3][4] Immobilization of these enzymes further enhances their stability and reusability, paving the way for industrial application.[2][5]
-
Whole-cell biocatalysis provides a robust and scalable method for producing (R)-citronellal from citral, achieving remarkable product titers and overcoming the need for enzyme purification and external cofactor addition.[1][6]
-
Chemocatalytic methods , particularly the Rh-BINAP-catalyzed asymmetric isomerization, remain the industrial benchmark for (R)-citronellal synthesis due to their extremely high efficiency and turnover numbers.[7] However, concerns regarding cost, metal toxicity, and harsh conditions drive the search for greener alternatives.
The choice of the optimal system depends on the specific target enantiomer, desired scale, cost considerations, and sustainability goals. Biocatalytic methods, with their mild conditions and high selectivity, represent a compelling and rapidly advancing alternative to traditional chemical catalysis for the synthesis of valuable chiral molecules like this compound.
References
- 1. magentec.com.cn [magentec.com.cn]
- 2. Enantioselective synthesis of ( R )-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00034C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and engineering of whole‐cell biocatalyst for efficient synthesis of (R)‐citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic resolution of citronellal by chiral aluminum catalysts: l -menthol synthesis from citral - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00222A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Citronellal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of (-)-Citronellal, a key active ingredient in many pharmaceutical and cosmetic products. The objective is to present a cross-validation perspective of these methods, supported by experimental data and detailed protocols, to aid researchers and quality control professionals in selecting the most suitable method for their specific applications.
This compound is the main component of citronella oil, obtained from plants of the Cymbopogon genus.[1] Its accurate quantification is crucial for ensuring the quality, efficacy, and safety of products containing this monoterpenoid aldehyde. The analytical methods discussed in this guide include Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparison of Analytical Methods for this compound Quantification
The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4] The following table summarizes the quantitative data for the analysis of this compound, allowing for a direct comparison of the methods' linearity, accuracy, precision, and sensitivity.
| Validation Parameter | GC-FID | GC-MS | HPLC | HPTLC |
| Linearity (R²) | ≥ 0.99 | > 0.998 | ≥ 0.995 | 0.998 |
| Linear Range | Varies | Varies | 3 - 100 µg/mL[5] | 0.08 - 0.60 µ g/band [6] |
| Accuracy (% Recovery) | Varies | Good | Varies | Varies |
| Precision (%RSD) | ≤ 2.5%[7] | Varies | Varies | <3.5% (intra-day and inter-day)[6] |
| Limit of Detection (LOD) | Varies | 0.033 ppm[8] | Varies | 93.9 ng[6] |
| Limit of Quantitation (LOQ) | Varies | Varies | Varies | 284.7 ng[6] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID, GC-MS, HPLC, and HPTLC are provided below. These protocols are based on established and validated methods to ensure reproducibility.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound in essential oils and other simple matrices.[7]
a. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dilute the sample to a suitable concentration (e.g., 1000 ppm or lower) with a suitable solvent such as ethyl acetate.[7]
-
If an internal standard is used, add a known concentration of a suitable standard (e.g., 2-phenylethanol).[9]
b. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240°C.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it ideal for the identification and quantification of this compound in complex matrices and for trace-level analysis.[10][11]
a. Sample Preparation:
-
The sample preparation follows the same procedure as for GC-FID.[7]
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polar capillary column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is commonly used.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 - 1.2 mL/min.
-
Oven Temperature Program: Similar to GC-FID, a temperature gradient is used to separate the components of the sample. For example, an initial temperature of 60°C, held for 2 minutes, ramped to 240°C at 3°C/min.[8]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
High-Performance Liquid Chromatography (HPLC)
This method is an alternative for the analysis of this compound, particularly for samples that are not suitable for GC analysis.[12][13]
a. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
b. Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm) is typically used.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[5]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of 220 nm.[12]
High-Performance Thin-Layer Chromatography (HPTLC)
This method allows for the rapid and simultaneous analysis of multiple samples and is suitable for the quality assessment of citronella oil.[6][14]
a. Sample Preparation:
-
Apply the samples as bands on the HPTLC plate.
b. Chromatographic Conditions:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A suitable solvent system, for example, a mixture of toluene (B28343) and ethyl acetate.
-
Detection: Densitometric scanning at a specific wavelength after development.
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of different analytical methods to ensure the reliability and comparability of the results.
Caption: A typical workflow for the cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. GC-FID is a robust and cost-effective method for routine analysis of simple matrices. GC-MS provides higher specificity and is the preferred method for complex samples and trace analysis. HPLC and HPTLC offer viable alternatives, particularly when dealing with non-volatile samples or when high-throughput analysis is required.
A thorough validation of the chosen method according to ICH guidelines is essential to ensure reliable and accurate results.[15][16] Furthermore, cross-validation between different analytical methods is highly recommended when transferring methods between laboratories or when comparing data from different studies. This practice ensures the consistency and reliability of the analytical data generated.
References
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development and validation of reverse phase high performance liquid chromatography for citral analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. scitepress.org [scitepress.org]
- 9. Application of gas-liquid chromatography to the analysis of essential oils. Part III. The determination of geraniol in oils of citronella - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. leco.co.jp [leco.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A high performance thin layer chromatography (HPTLC) method for the quality assessment of citronella oil: application in commercial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Efficacy of (-)-Citronellal: Natural vs. Synthetic Sources
For Researchers, Scientists, and Drug Development Professionals
(-)-Citronellal, a naturally occurring monoterpenoid aldehyde, is a compound of significant interest across various scientific disciplines due to its pronounced biological activities. It is a key component in the essential oils of several aromatic plants and can also be produced through chemical synthesis. This guide provides an objective comparison of the efficacy of this compound derived from natural sources versus synthetic production, supported by experimental data. The focus is on three primary areas of efficacy: insect repellency, antimicrobial activity, and anti-inflammatory effects.
While direct comparative studies on the efficacy of purified this compound from natural versus synthetic origins are limited in publicly available literature, this guide synthesizes the existing data on natural citronella oil and synthetic citronellal (B1669106). It also explores how the inherent differences in purity, enantiomeric excess, and the presence of minor constituents in natural versus synthetic sources can influence their biological performance.
Physicochemical Properties and Sourcing
This compound from natural sources is typically extracted from essential oils of plants like those in the Cymbopogon genus (e.g., citronella grass)[1][2]. The primary methods of extraction include steam distillation, hydro-distillation, and supercritical CO2 extraction. The composition of the resulting essential oil, including the concentration of this compound, can vary depending on the plant species, growing conditions, and extraction technique[3]. Natural citronella oil is a complex mixture of various compounds, where this compound is a major component[4]. The synergistic or antagonistic interactions between these compounds can influence the overall bioactivity of the oil[5][6][7][8][9].
Synthetic this compound, on the other hand, can be produced through various chemical routes, such as the oxidation of citronellol (B86348) or the catalytic hydrogenation of citral[10]. These methods allow for the production of highly pure this compound, often with a high enantiomeric excess[11]. The impurity profile of synthetic this compound is dependent on the specific manufacturing process[11].
| Property | This compound from Natural Sources | This compound from Synthetic Sources |
| Source | Essential oils of Cymbopogon species (e.g., C. nardus, C. winterianus), Corymbia citriodora[1][12] | Chemical synthesis from precursors like geraniol (B1671447), nerol, or citral[10][11] |
| Purity | Variable, dependent on extraction and purification methods. Often part of a complex mixture of terpenes and other phytochemicals[3]. Enantiomeric excess of isolated citronellal from one study was found to be 88.21%[13]. | High purity achievable (e.g., ≥95%). Can be produced as a racemic mixture or with high enantiomeric purity[11][14]. |
| Key Impurities | Other components of the essential oil (e.g., geraniol, citronellol, limonene)[3][11]. | Unreacted starting materials, by-products of the specific synthesis route[11]. |
| Isotopic Signature | Reflects the photosynthetic pathway of the source plant[11]. | Depleted in ¹³C compared to natural counterparts, reflecting a petrochemical origin[11]. |
Efficacy Comparison
Insect Repellent Activity
This compound is widely recognized for its insect-repellent properties, particularly against mosquitoes[15]. The primary mechanism of action is believed to involve the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in insects, which functions as an irritant receptor[15].
While natural citronella oil has demonstrated repellent effects, its efficacy is often of shorter duration compared to synthetic repellents like DEET due to the high volatility of its components[16][17][18]. The presence of other compounds in the natural oil may contribute synergistically to its overall repellent activity[4]. Synthetic derivatives of citronellal have been developed to have lower volatility and, consequently, a longer duration of action[19].
| Parameter | Natural Citronella Oil | Synthetic this compound |
| Reported Efficacy | Provides short-term protection against various mosquito species[15]. The duration of protection is often less than 2 hours[19]. | A key active component responsible for the repellent properties of citronella oil[15]. Pure citronellal's repellency has been noted to last for less than an hour[19]. |
| Advantages | Considered a non-toxic, natural alternative to synthetic repellents[4][18]. The complex mixture of compounds may offer a broader spectrum of activity through synergistic effects[4]. | High purity and consistency. Can be chemically modified to enhance duration of action[19]. |
| Limitations | Shorter duration of action due to high volatility[16][17]. Efficacy can be variable depending on the oil's composition[3]. | High volatility can lead to a short duration of protection[19]. |
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi[2][20][21][22][23]. Its mechanism of action is thought to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components[21].
Natural citronella oil, containing this compound as a major component, has shown significant antimicrobial effects[3]. The presence of other constituents like geraniol and citronellol in the natural oil may lead to synergistic antimicrobial effects[5][6]. Studies on synthetic citronellal have also confirmed its intrinsic antimicrobial properties[24]. However, direct comparisons of the antimicrobial potency of purified this compound from both sources are scarce.
| Organism | Natural Citronella Oil (MIC/MBC) | Synthetic this compound (MIC/MBC) |
| Candida species | MIC: 125-500 µg/mL[3] | Data for direct comparison with purified natural this compound is limited. |
| Gram-positive & Gram-negative bacteria | MIC: 250-1000 µg/mL[3] | A study on a modified synthetic citronellal derivative showed an MIC of 0.03 mM against Salmonella Typhimurium[24]. |
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties[2][20][25][26][27]. Its mechanism is suggested to be associated with the inhibition of enzymes in the arachidonic acid pathway, which in turn reduces the production of pro-inflammatory mediators like leukotrienes[25][27].
Studies have demonstrated the anti-inflammatory effects of citronellal, though the source is not always specified[25][27]. It is plausible that the minor components in natural citronella oil could modulate the overall anti-inflammatory response, potentially through synergistic interactions[10][28].
| Experimental Model | Effect of Citronellal (Source often unspecified) |
| Carrageenan-induced leukocyte migration | Intraperitoneal administration of 50, 100, and 200 mg/kg inhibited leukocyte migration[25][27]. |
| Carrageenan- and arachidonic acid-induced rat hind paw edema | Intraperitoneal administration of 100 and 200 mg/kg significantly inhibited edema[25][27]. |
Experimental Protocols
Arm-in-Cage Test for Mosquito Repellency
This method is a standard for evaluating the efficacy of topical insect repellents.
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes.
Materials:
-
Test cage (e.g., 40 x 40 x 40 cm)
-
200 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)
-
Test repellent formulation
-
Control (e.g., solvent used in the formulation)
-
Human volunteers
Procedure:
-
Apply a standardized amount of the test repellent to a defined area on a volunteer's forearm. The other arm may be used as a control or for a reference repellent.
-
At specified intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the cage of mosquitoes for a set duration (e.g., 3 minutes).
-
The number of mosquito landings and/or bites is recorded.
-
The CPT is defined as the time from the application of the repellent until the first confirmed mosquito bite.
-
The test is continued for a predetermined maximum time (e.g., 8 hours) or until the repellent fails.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Solvent for this compound (e.g., DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in medium without citronellal) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by observing the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density with a microplate reader.
Visualizations
Caption: Workflow for the Arm-in-Cage Mosquito Repellency Test.
Caption: Anti-inflammatory mechanism of this compound via the Arachidonic Acid Pathway.
Conclusion
The choice between naturally sourced and synthetically produced this compound depends on the specific application and desired product characteristics. Natural citronella oil offers the advantage of being a "natural" product, and the complex interplay of its constituents may provide synergistic benefits[4]. However, its composition and, consequently, its efficacy can be variable[3].
Synthetic this compound provides high purity and consistency, which is often crucial for pharmaceutical and research applications. The ability to control the enantiomeric purity and impurity profile allows for a more standardized product. While direct comparative efficacy data with purified natural this compound is lacking, the intrinsic biological activities of the molecule are well-established.
For researchers and drug development professionals, it is essential to consider that the presence of other terpenes in natural extracts could influence the overall biological effect, potentially enhancing or diminishing the activity of this compound. Therefore, when interpreting study results or formulating new products, the source and purity of this compound are critical parameters to consider. Further research involving direct, head-to-head comparisons of purified this compound from both natural and synthetic origins is warranted to fully elucidate any performance differences.
References
- 1. Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citronellal: a natural aldehyde with important properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Citronella Oil vs Synthetic Alternatives | Why Natural Sources Win [pureoilsindia.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Antioxidant Activity of Four-Component Mixture of Essential Oils: Basil, Cedarwood, Citronella and Thyme for the Use as Medicinal and Food Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Citronellal (106-23-0) – Synthetic Citrus Ingredient for Fresh and Floral Perfumery — Scentspiracy [scentspiracy.com]
- 11. benchchem.com [benchchem.com]
- 12. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antimicrobial activity of essential plant oils and their major components - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Comparative Analysis of (-)-Citronellal Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
(-)-Citronellal, a naturally occurring monoterpenoid aldehyde, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antifungal, anticancer, and insect repellent properties. The information presented herein is supported by experimental data to facilitate further research and development of novel therapeutic and control agents.
Antifungal Activity
Derivatives of this compound have demonstrated notable antifungal properties, particularly against pathogenic yeasts and molds. The structural modifications of the citronellal (B1669106) scaffold have been shown to influence their potency and spectrum of activity.
Quantitative Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of citronellal and its derivatives against various fungal species.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| This compound | Candida albicans (ATCC 76485) | 256 | - | [1] |
| (S)-(-)-Citronellal | Candida albicans | 256 | - | [1] |
| (R)-(+)-Citronellal | Candida albicans | 256 | - | [1] |
| 7-hydroxycitronellal | Candida albicans | 256 | - | [1] |
| Citronellal | Candida albicans (clinical strains) | 256 | - | [2] |
| Citronellal | Penicillium digitatum | 1360 | 2720 | [3] |
| Citronellal | Trichophyton rubrum (clinical isolates) | 4 - 512 | 4 - 512 | [4] |
Key Structure-Activity Relationship Insights:
-
The presence of the aldehyde functional group in citronellal is crucial for its antifungal activity.
-
Modifications at the C7 position, such as hydroxylation in 7-hydroxycitronellal, do not appear to significantly alter the in vitro activity against Candida albicans under the tested conditions.[1]
-
The stereochemistry at C3 ((R) vs (S)) does not seem to impact the antifungal potency against C. albicans.[1]
Proposed Antifungal Mechanism of Action
Research suggests that citronellal exerts its antifungal effects primarily by targeting the fungal cell membrane.[2][5] Specifically, it is believed to interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[3] This disruption leads to increased membrane permeability and ultimately cell death.
Caption: Proposed mechanism of antifungal action of this compound.
Anticancer Activity
Citronellal and its alcohol analogue, citronellol (B86348), have been investigated for their cytotoxic effects against various cancer cell lines. Esterification of citronellol has been explored as a strategy to enhance its anticancer potency.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of citronellal derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Citronellol | Murine Leukemia (P388) | 38.49 | [6][7] |
| Citronellyl caproate | Murine Leukemia (P388) | 10.63 | [6][7] |
| Citronellyl isobutyrate (CIB) | Breast Cancer (MCF7) | 2.82 | [8][9] |
| Citronellyl 2,2-dimethyl butyrate (B1204436) (CDB) | Breast Cancer (MCF7) | 4.75 | [8][9] |
| Citronellyl caproate (CC) | Breast Cancer (MCF7) | 36.1 | [8][9] |
| Citronellal | Triple-Negative Breast Cancer (MDA-MB-231) | - (Suppresses growth by >50%) | [10] |
Key Structure-Activity Relationship Insights:
-
Esterification of citronellol to citronellyl caproate significantly increases its cytotoxic activity against murine leukemia cells, suggesting that increased lipophilicity can enhance anticancer potency.[6][7]
-
The nature of the ester group influences activity against breast cancer cells, with citronellyl isobutyrate (CIB) and citronellyl 2,2-dimethyl butyrate (CDB) being more potent than citronellyl caproate (CC).[8][9] This indicates that steric factors and the specific fatty acid chain length play a role in the interaction with cancer cells.
Insect Repellent Activity
A significant area of research for citronellal derivatives is in the development of long-lasting insect repellents. The high volatility of citronellal limits its duration of action, and thus, structural modifications are aimed at reducing its vapor pressure.
Quantitative Insect Repellent Data
The table below compares the protection time of citronellal and its derivatives against mosquitoes.
| Compound | Mosquito Species | Concentration | Protection Time | Reference |
| Citronellal | Aedes aegypti | - | < 2 hours | [11] |
| Hydroxylated cyclic acetals of citronellal | Aedes albopictus | 5% | ≤ 3.5 hours | [11] |
| DEET | Aedes albopictus | 20% | > 7 hours | [11] |
| Icaridin | Aedes albopictus | 20% | > 7 hours | [11] |
Key Structure-Activity Relationship Insights:
-
Conversion of the aldehyde group of citronellal into a less volatile hydroxylated cyclic acetal (B89532) significantly prolongs its insect repellent activity.[11] This is a promising strategy for developing new, natural-based, long-lasting repellents.
Synthesis of Hydroxylated Cyclic Acetals of Citronellal
The synthesis of hydroxylated cyclic acetals from citronellal is a key strategy to improve its repellent properties. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of hydroxylated cyclic acetals.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the MIC of antifungal agents.[1]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp.). A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer or McFarland standards.
-
Preparation of Test Compounds: A stock solution of the citronellal derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The final volume in each well is typically 200 µL. The plate is incubated at 35-37°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Determination of MFC (Optional): To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the citronellal derivatives for a specified period (e.g., 24 or 48 hours). A vehicle control (containing the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
Mosquito Repellency Assay (Human-Bait Technique)
This method is a standard for evaluating the efficacy of topical insect repellents.[11]
-
Volunteer Recruitment: Human volunteers are recruited for the study, and the test protocol is approved by an ethical review board.
-
Test Substance Application: A defined area of skin on the volunteer's forearm (e.g., 30 cm²) is treated with a specific dose of the citronellal derivative formulation. An untreated area serves as a control.
-
Mosquito Exposure: The treated and untreated arms are exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Aedes albopictus).
-
Data Collection: The number of mosquito landings and/or bites on the treated and untreated skin is recorded over a specific time period.
-
Calculation of Protection Time: The complete protection time is defined as the time from application until the first confirmed bite. The percentage of repellency can also be calculated by comparing the number of bites on the treated versus the untreated skin.
References
- 1. Vista de Antimicrobial analysis of three monoterpenes derived from citronellal: an in silico approach | Revista Cubana de Farmacia [revfarmacia.sld.cu]
- 2. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of citronellal against Trichophyton rubrum and its predictive mechanism of action by CYP51 inhibition through molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (-)-Citronellal in Modern (-)-Menthol Production: A Comparative Analysis
A deep dive into the industrial synthesis of (-)-menthol reveals (-)-citronellal as a critical intermediate, particularly in the elegant and highly efficient asymmetric synthesis routes pioneered by Takasago and BASF. This guide provides a comparative analysis of these processes against the more traditional racemic route, offering researchers, scientists, and drug development professionals a clear overview of the performance, methodologies, and quantitative data underpinning the validation of this compound's central role in producing enantiomerically pure (-)-menthol.
(-)-Menthol, a monoterpene alcohol, is a globally significant compound, valued for its characteristic cooling sensation and minty fragrance. While historically extracted from mint plants, a substantial portion of the global demand is now met through chemical synthesis.[1][2] The key challenge in synthetic menthol (B31143) production lies in controlling the stereochemistry to selectively produce the desired (-)-menthol isomer, which is responsible for its physiological effects.[2] The major industrial players, Symrise, Takasago, and BASF, employ distinct strategies to achieve this, with the choice of the key intermediate being a defining feature of each process.[3]
Comparative Analysis of Industrial (-)-Menthol Synthesis Routes
The three dominant industrial processes for synthetic (-)-menthol production offer a compelling case study in the evolution of chemical manufacturing, moving from classical resolution of racemates to highly selective asymmetric catalysis. Here, we compare the Symrise process, which utilizes a thymol (B1683141) intermediate, with the Takasago and BASF processes, both of which hinge on the strategic use of this compound.
| Parameter | Symrise Process | Takasago Process | BASF Process |
| Starting Material | m-Cresol | Myrcene | Citral (B94496) |
| Key Intermediate | Thymol | This compound | This compound |
| Key Transformation | Hydrogenation of thymol to a racemic mixture of menthol isomers, followed by chiral resolution.[2] | Asymmetric isomerization of N,N-diethylgeranylamine to (+)-citronellal enamine with a Rh-BINAP catalyst.[1][4] | Asymmetric hydrogenation of citral to (+)-(R)-citronellal.[5][6] |
| Overall Yield | ~90% (after recycling of undesired isomers)[2][7] | High (specific yield per step not publicly disclosed) | High (specific yield per step not publicly disclosed) |
| Enantiomeric Excess (e.e.) of Key Intermediate | Not applicable (racemic mixture) | >98% for (+)-citronellal[1][4] | High (specific e.e. not publicly disclosed) |
| Final Product Purity | High Purity | >99.7%[5] | ≥99.7%[5] |
| Key Advantage | Utilizes readily available petrochemical feedstock.[2] | High enantioselectivity from an early stage, avoiding resolution of a complex mixture.[2] | Leverages a large-scale, existing citral production infrastructure.[6] |
| Noteworthy Recognition | A long-standing, established industrial process.[2] | Awarded the 2001 Nobel Prize in Chemistry to Ryōji Noyori for work on asymmetric catalysis.[2][8] | A highly efficient, continuous process.[5] |
Experimental Protocols
Detailed experimental conditions for industrial-scale processes are often proprietary. The following protocols are based on published literature and patents, representing plausible laboratory-scale procedures for the key transformations.
Protocol 1: Asymmetric Isomerization of N,N-Diethylgeranylamine (Takasago Process)
Objective: To synthesize (+)-citronellal enamine with high enantiomeric excess using a Rhodium-BINAP catalyst.
Materials:
-
N,N-diethylgeranylamine
-
[Rh(BINAP)(COD)]ClO₄ (or a similar Rh-BINAP complex)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the Rh-BINAP catalyst in anhydrous THF in a suitable reaction vessel. The catalyst loading is typically low, in the range of 0.1 to 1 mol%.
-
Add N,N-diethylgeranylamine to the catalyst solution.
-
Heat the reaction mixture to approximately 80-100 °C and stir.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for several hours until high conversion is achieved.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The resulting crude (+)-citronellal enamine is typically carried forward to the hydrolysis step without extensive purification.[2][9]
Protocol 2: Cyclization of (+)-Citronellal to (-)-Isopulegol (B1672291)
Objective: To perform the intramolecular ene reaction of (+)-citronellal to yield (-)-isopulegol.
Materials:
-
(+)-Citronellal
-
Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst (e.g., montmorillonite (B579905) K10 clay)[1][10]
-
Anhydrous dichloromethane (B109758) or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve (+)-citronellal in the chosen anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C) to control the stereoselectivity of the reaction.
-
Add the Lewis acid catalyst (e.g., ZnBr₂) portion-wise to the stirred solution.
-
Maintain the reaction at the low temperature and monitor its progress by GC or TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude (-)-isopulegol, which can be purified by vacuum distillation.[2][9]
Protocol 3: Hydrogenation of (-)-Isopulegol to (-)-Menthol
Objective: To stereoselectively hydrogenate the double bond of (-)-isopulegol to obtain (-)-menthol.
Materials:
-
(-)-Isopulegol
-
Hydrogenation catalyst (e.g., Raney Nickel, 5% Pd/C, or a supported Ru or Pt catalyst)[9][11]
-
Solvent (e.g., ethanol, methanol, or a hydrocarbon solvent)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, place the hydrogenation catalyst.
-
Add the solvent, followed by (-)-isopulegol.
-
Seal the autoclave and purge it several times with hydrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-30 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.
-
Monitor the reaction by GC until the starting material is consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield crude (-)-menthol, which can be further purified by crystallization or distillation.[9][11]
Protocol 4: Hydrogenation of Thymol to Racemic Menthol (Symrise Process)
Objective: To hydrogenate thymol to produce a mixture of menthol stereoisomers.
Materials:
-
Thymol
-
Solvent (optional, the reaction can be run neat)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A stainless-steel autoclave is charged with the catalyst and thymol.[12]
-
The autoclave is sealed and purged with nitrogen three times before being pressurized with hydrogen to the desired pressure at room temperature.[12]
-
The reaction mixture is heated to the target temperature (e.g., 170-220 °C) with stirring (e.g., 500 rpm).[12]
-
After the reaction period, the autoclave is cooled, and the liquid products are separated from the catalyst by centrifugation.[12]
-
The resulting mixture of menthol isomers is then subjected to fractional distillation to isolate the racemic (±)-menthol.
Protocol 5: Chiral Resolution of (±)-Menthol
Objective: To separate (-)-menthol from a racemic mixture.
Materials:
-
(±)-Menthol
-
Benzoic acid or a suitable acyl donor
-
Resolving agent/catalyst (e.g., a lipase (B570770) for enzymatic resolution)[14]
-
Appropriate solvent
Procedure (Conceptual - based on esterification and crystallization):
-
The racemic menthol is esterified with an achiral acid, such as benzoic acid, to form a mixture of diastereomeric esters, (+)-menthyl benzoate (B1203000) and (-)-menthyl benzoate.
-
The mixture of diastereomeric esters is subjected to fractional crystallization. By seeding with crystals of the desired (-)-menthyl benzoate, this diastereomer can be selectively crystallized from the solution.
-
The crystallized (-)-menthyl benzoate is separated by filtration.
-
The enantiomerically pure (-)-menthyl benzoate is then hydrolyzed (e.g., using sodium hydroxide) to yield optically pure (-)-menthol.[2]
-
The mother liquor, enriched in the (+)-menthyl benzoate, can be recycled.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the core logic of the three major industrial synthesis routes for (-)-menthol.
Caption: The Symrise process for (-)-menthol synthesis.
Caption: The Takasago process for (-)-menthol synthesis.
Caption: The BASF process for (-)-menthol synthesis.
Conclusion
The industrial synthesis of (-)-menthol provides a clear validation for the pivotal role of this compound as a key intermediate. The Takasago and BASF processes, which both rely on the generation of enantiomerically pure this compound, represent the state-of-the-art in asymmetric catalysis on an industrial scale. These methods offer significant advantages over the older racemic route, primarily by establishing the desired stereochemistry early in the synthesis, thus avoiding a complex resolution step of multiple isomers and leading to a more efficient and atom-economical process. For researchers and professionals in drug development and fine chemical synthesis, the strategic use of this compound in these pathways serves as a benchmark for the design and implementation of highly selective and efficient manufacturing processes for chiral molecules.
References
- 1. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 5. basf.com [basf.com]
- 6. Menthol - BASF Menthol Process -Page 13 [leffingwell.com]
- 7. researchgate.net [researchgate.net]
- 8. W3.CSS Template [smakbo.github.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
The Antifungal Power of (-)-Citronellal: A Comparative Transcriptomic Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of novel antifungal agents is critical for the development of new therapeutic strategies. This guide provides a comparative transcriptomic analysis of (-)-Citronellal, a natural monoterpenoid aldehyde, and its effects on fungal cells. By examining genome-wide expression changes, we can elucidate its mechanism of action, identify potential resistance pathways, and benchmark its efficacy against conventional antifungal drugs.
This compound has demonstrated significant antifungal activity against a range of pathogenic fungi, including species of Aspergillus, Candida, and Penicillium.[1][2] Its primary mode of action involves the disruption of the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes.[1][3][4] This guide delves into the transcriptomic data that reveals the downstream genetic and metabolic consequences of citronellal (B1669106) treatment, offering a comparative perspective with other antifungal agents.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antifungal agent's potency. The following table summarizes the MIC values of this compound against various fungal species, providing a baseline for comparison with other antifungals.
| Fungal Species | This compound MIC | Comparator Antifungal | Comparator MIC |
| Penicillium digitatum | 1.36 mg/mL | - | - |
| Candida albicans ATCC 90028 | 0.16 mg/mL | Fluconazole | 0.001 mg/mL |
| Candida albicans D-27 (FLC-sensitive) | 0.08 mg/mL | Fluconazole | 0.0005 mg/mL |
| Candida albicans S-1 (FLC-resistant) | 0.32 mg/mL | Fluconazole | 0.064 mg/mL |
Transcriptomic Response to this compound Treatment
Transcriptomic analysis of fungal cells treated with this compound reveals a significant reprogramming of gene expression. The primary targets are genes involved in ergosterol biosynthesis, consistent with its proposed mechanism of action.
Key Differentially Expressed Genes in Penicillium digitatum
In Penicillium digitatum, treatment with citronellal leads to the significant downregulation of several genes in the ergosterol biosynthesis pathway. This disruption results in decreased ergosterol content and a consequent loss of cell membrane integrity.[1]
| Gene | Function in Ergosterol Biosynthesis | Fold Change (Citronellal-treated vs. Control) |
| ERG1 | Squalene epoxidase | Downregulated |
| ERG3 | C-5 sterol desaturase | Downregulated |
| ERG5 | C-22 sterol desaturase | Downregulated |
| ERG6 | C-24 sterol methyltransferase | Downregulated |
| ERG11 | Lanosterol 14-alpha-demethylase | Downregulated |
| ERG25 | C-4 methyl sterol oxidase | Downregulated |
Signaling Pathways Affected by this compound
The transcriptomic changes induced by this compound point to the disruption of key signaling pathways crucial for fungal growth, morphogenesis, and virulence. The primary affected pathway is the ergosterol biosynthesis pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.
Fungal Culture and Antifungal Treatment
-
Fungal Strain and Culture Conditions: The fungal strain of interest (e.g., Aspergillus fumigatus, Candida albicans, Penicillium digitatum) is cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), for 5-7 days at the optimal temperature for conidial or yeast cell production.
-
Spore/Cell Suspension: Conidia or yeast cells are harvested and suspended in a suitable buffer, like sterile phosphate-buffered saline (PBS) with 0.1% Tween 80. The suspension is filtered to remove hyphal fragments and the cell concentration is determined using a hemocytometer.
-
Antifungal Treatment: The fungal suspension is diluted to a final concentration in a liquid medium (e.g., RPMI 1640) and treated with this compound at its MIC or sub-MIC. A control group without the compound is also prepared.
RNA Extraction and Sequencing
-
Harvesting and Lysis: Fungal cells are harvested at various time points post-treatment by centrifugation or filtration, washed with sterile PBS, and flash-frozen in liquid nitrogen. The frozen mycelia or cells are then lysed using a suitable method, such as grinding under liquid nitrogen or bead beating.
-
RNA Extraction: Total RNA is extracted using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen). An on-column DNase digestion step is included to remove any contaminating genomic DNA.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-quality RNA for sequencing.
-
Library Preparation and Sequencing: An RNA-sequencing library is prepared from the total RNA and sequenced using a high-throughput sequencing platform (e.g., Illumina).
Data Analysis Workflow
The following diagram outlines the typical workflow for analyzing the transcriptomic data.
Caption: A typical workflow for RNA-sequencing data analysis.
Conclusion
The comparative transcriptomic analysis of this compound reveals its potent antifungal activity, primarily targeting the ergosterol biosynthesis pathway. This mechanism is distinct from some other classes of antifungals, highlighting its potential as a novel therapeutic agent. The detailed data and protocols provided in this guide serve as a valuable resource for researchers working to understand and combat fungal infections. Further studies directly comparing the global transcriptomic profiles of citronellal with other antifungals will provide a more comprehensive understanding of its unique mode of action and potential for combination therapies.
References
- 1. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-citronellol alters cell surface properties of Candida albicans to influence pathogenicity related traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-inflammatory Properties of (-)-Citronellal
For researchers and professionals in drug development, understanding the preclinical efficacy of novel anti-inflammatory compounds is paramount. (-)-Citronellal, a naturally occurring monoterpene aldehyde found in the essential oils of various plants, has demonstrated significant anti-inflammatory potential in several in vivo models. This guide provides an objective comparison of its performance against established inflammatory inducers and standard anti-inflammatory drugs, supported by experimental data and detailed methodologies.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from multiple studies, offering a clear comparison of its effects.
Table 1: Carrageenan-Induced Paw Edema Model
This widely used model induces an acute inflammatory response, characterized by significant swelling (edema) in the rodent paw.
| Treatment | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) | Reference Standard | Inhibition by Reference (%) |
| This compound | 50 | Intraperitoneal (i.p.) | Significant (p < 0.05) | - | - |
| This compound | 100 | Intraperitoneal (i.p.) | Significant (p < 0.05) | Indomethacin | Not specified |
| This compound | 200 | Intraperitoneal (i.p.) | Significant (p < 0.05) | Indomethacin | Not specified |
Note: Specific percentage of inhibition was not detailed in the source, but statistical significance was noted.[1][2]
Table 2: Formaldehyde-Induced Paw Edema Model
This model is employed to assess the effects of anti-inflammatory agents on sub-acute inflammation.
| Treatment | Dose (mg/kg) | Route of Administration | Inhibition of Paw Volume (%) | Reference Standard | Inhibition by Reference (%) |
| β-Citronellol | 25 | Oral | 16.59 | Piroxicam | 60.20 |
| β-Citronellol | 50 | Oral | 48.61 | Piroxicam | 60.20 |
| β-Citronellol | 100 | Oral | 55.55 | Piroxicam | 60.20 |
Data adapted from a study on β-Citronellol.[3]
Table 3: Carrageenan-Induced Pleurisy Model
This model evaluates the impact of a compound on inflammatory cell migration and fluid accumulation in the pleural cavity.
| Treatment | Dose (mg/kg) | Route of Administration | Effect |
| This compound | 50 | Intraperitoneal (i.p.) | Inhibited leukocyte migration (p < 0.05) |
| This compound | 100 | Intraperitoneal (i.p.) | Inhibited leukocyte migration (p < 0.05) |
| This compound | 200 | Intraperitoneal (i.p.) | Inhibited leukocyte migration (p < 0.05) |
The study demonstrated a significant reduction in the number of leukocytes migrating to the peritoneal cavity.[1][2]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key in vivo experiments cited in this guide.
1. Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing and measuring acute inflammation.[4][5]
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
This compound treated groups (various doses)
-
Positive Control (e.g., Indomethacin or Dexamethasone)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments (vehicle, this compound, or standard drug) are administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
2. Formaldehyde-Induced Paw Edema in Rats
This method is used to evaluate the response to a sub-acute inflammatory stimulus.[3]
-
Animals: Sprague–Dawley (SD) rats (150–250 g) of either sex are used.
-
Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are divided into control, this compound treated, and standard drug (e.g., Piroxicam) groups.
-
Procedure:
-
Inflammation is induced by injecting 0.1 ml of 2% v/v formaldehyde (B43269) into the sub-plantar region of the hind paw.
-
This compound is administered orally at doses of 25, 50, and 100 mg/kg.
-
Paw volume is measured on the 10th day to assess the anti-inflammatory effect.
-
-
Data Analysis: The percentage inhibition of paw volume is calculated by comparing the paw volume of the treated groups to the control group.
3. Carrageenan-Induced Pleurisy in Mice or Rats
This model is instrumental in studying the effects of anti-inflammatory agents on cell migration and exudate formation.[4]
-
Animals: Swiss albino mice (20-25g) or Wistar rats are commonly used.
-
Procedure:
-
Mice are pre-treated with this compound, a vehicle, or a standard drug.
-
One hour after treatment, pleurisy is induced by injecting 0.1 mL of a 1% carrageenan solution into the pleural cavity.
-
After a set time (e.g., 4 hours), the animals are euthanized.
-
The pleural exudate is collected, and its volume is measured.
-
The exudate is then centrifuged, and the total leukocyte count is determined using a Neubauer chamber.
-
-
Data Analysis: The effect of this compound is determined by comparing the volume of pleural exudate and the total leukocyte count with the control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are believed to be mediated through various signaling pathways. The diagrams below illustrate a proposed mechanism of action and a typical experimental workflow for evaluating anti-inflammatory agents in vivo.
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
Unveiling the Repellent Mechanisms of (-)-Citronellal: A Comparative Guide for Researchers
A deep dive into the insect repellent mechanisms of (-)-Citronellal and other monoterpenoids reveals a complex interplay of olfactory and gustatory responses, primarily mediated by Transient Receptor Potential Ankyrin 1 (TRPA1) channels and specific olfactory receptors (ORs). While sharing common pathways, the efficacy and mode of action of these natural compounds exhibit significant variations, offering a rich landscape for the development of novel insect control strategies.
This compound, a major component of citronella oil, has long been recognized for its insect repellent properties.[1][2] Its mechanism of action, however, extends beyond simply masking human scents.[2] Research indicates that terpenes found in citronella oil can block insects' neural pathways, disrupting their movement and metabolism. More specifically, this compound has been shown to interfere with cation channels in the olfactory receptors of fruit flies (Drosophila spp.). This monoterpenoid aldehyde acts as a direct agonist for TRPA1 channels in insects, which are crucial for sensing irritants and triggering avoidance behaviors.[3][4][5] In some insects, like Anopheles gambiae, TRPA1 is directly and potently activated by citronellal (B1669106), while in others, such as Drosophila melanogaster, the activation is indirect, involving a G protein/phospholipase C (PLC) signaling cascade.[6][7]
This guide provides a comparative analysis of the insect repellent mechanisms of this compound and other key monoterpenoids, supported by quantitative data from various studies. Detailed experimental protocols for key assays are also provided to facilitate further research in this field.
Comparative Repellent and Insecticidal Activity
The repellent and insecticidal efficacy of monoterpenoids can vary significantly depending on the insect species, the specific compound, and the application method (e.g., fumigant, topical). The following tables summarize key quantitative data from comparative studies.
| Monoterpenoid | Insect Species | Assay Type | Efficacy Metric | Value | Reference |
| This compound | Aedes albopictus | Arm-in-cage | Protection Time | 1.3 hours | |
| Musca domestica (Housefly) | Topical Application | LC50 | 60 µ g/fly | ||
| Musca domestica (Housefly) | Fumigant | LC50 | 2 µg/cm³ | ||
| Tribolium castaneum (Red Flour Beetle) | Fumigant | LC50 | >840 µg/cm³ | ||
| Sitophilus zeamais (Maize Weevil) | Repellency Assay | Repellency (%) | High | [8][9] | |
| Geranial | Callosobruchus maculatus (Cowpea Seed Beetle) | Fumigant | LD50 | 0.9832 µL | [8] |
| Sitophilus zeamais (Maize Weevil) | Repellency Assay | Repellency (%) | High | [8][9] | |
| Eugenol | Callosobruchus maculatus (Cowpea Seed Beetle) | Fumigant | LD50 | High Efficacy | [8][9] |
| Sitophilus zeamais (Maize Weevil) | Repellency Assay | Repellency (%) | 63.81% ± 13.14% | [8] | |
| Geraniol | Rhodnius prolixus | Repellency Assay | Minimum Effective Concentration | 74 µg/cm² | [10] |
| Menthyl Acetate | Rhodnius prolixus | Repellency Assay | Minimum Effective Concentration | 740 µg/cm² | [10] |
| 1,8-Cineole & this compound Mixture | Musca domestica (Housefly) | Fumigant | LC50 | Additive Effect | [11] |
| (R)-Pulegone & this compound Mixture | Musca domestica (Housefly) | Fumigant | LC50 | Synergistic Effect | [11] |
Signaling Pathways in Monoterpenoid Repellency
The repellent action of monoterpenoids is primarily mediated through two main sensory pathways in insects: the olfactory system, involving Odorant Receptors (ORs), and the chemosensory system, involving Transient Receptor Potential (TRP) channels, particularly TRPA1.
Figure 1: Simplified signaling pathways of monoterpenoid repellency.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the comparative evaluation of insect repellents. Below are detailed methodologies for key experiments cited in the literature.
Y-Tube Olfactometer Assay for Behavioral Response
This assay is used to assess the preference or avoidance of an insect to a specific volatile compound.
Figure 2: Workflow for a typical Y-tube olfactometer experiment.
Methodology:
-
Apparatus: A glass Y-tube olfactometer with two arms.
-
Airflow: Purified and humidified air is passed through each arm at a constant rate.
-
Stimuli: The test monoterpenoid, dissolved in a suitable solvent (e.g., paraffin (B1166041) oil or hexane), is applied to a filter paper and placed in one arm (treatment arm). The solvent alone is placed in the other arm (control arm).
-
Insect Acclimation: Insects are acclimatized to the experimental conditions before the assay.
-
Bioassay: A single insect is introduced at the base of the Y-tube and allowed to choose between the two arms within a specific timeframe.
-
Data Collection: The first choice of the insect and the time spent in each arm are recorded.
-
Replication: The experiment is replicated with a sufficient number of insects, and the positions of the treatment and control arms are switched to avoid positional bias.
-
Data Analysis: A preference index or repellency percentage is calculated based on the number of insects choosing the control arm versus the treatment arm.
Electroantennography (EAG) for Olfactory Response
EAG measures the overall electrical response of an insect's antenna to a volatile stimulus, providing insights into the sensitivity of olfactory receptor neurons.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and the base of the antenna are carefully cut.
-
Electrode Placement: The base of the antenna is mounted on a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air carrying the test monoterpenoid at a known concentration are injected into the airstream for a defined duration.
-
Signal Recording: The voltage change (depolarization) across the antenna in response to the stimulus is amplified and recorded as an EAG response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different monoterpenoids and concentrations can be compared. A control (solvent only) is used to establish a baseline.
Figure 3: Experimental workflow for electroantennography (EAG).
Fumigant Toxicity Assay
This assay determines the toxicity of a volatile compound to insects in an enclosed space.
Methodology:
-
Exposure Chamber: A sealed container of a known volume (e.g., a glass jar) is used.
-
Test Compound Application: A specific amount of the monoterpenoid is applied to a filter paper, which is then placed inside the chamber. The concentration is typically expressed as µL or µg per unit volume of air.
-
Insect Introduction: A known number of insects are placed in the chamber.
-
Exposure: The insects are exposed to the fumigant for a predetermined period (e.g., 24 hours).
-
Mortality Assessment: After the exposure period, the number of dead insects is counted. Insects that are unable to move are considered dead.
-
Data Analysis: The mortality rate is calculated. By testing a range of concentrations, a dose-response curve can be generated, and the LC50 (lethal concentration for 50% of the population) can be determined.
Conclusion
The insect repellent mechanisms of this compound and other monoterpenoids are multifaceted, involving both olfactory and TRPA1-mediated pathways. While this compound is a potent repellent, its efficacy can be influenced by the target insect species and the presence of other monoterpenoids that may act synergistically. A thorough understanding of these mechanisms, supported by robust and standardized experimental data, is crucial for the development of effective and environmentally benign insect repellent formulations. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the power of natural compounds for pest management.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Oil of Citronella Fact Sheet [npic.orst.edu]
- 3. The Mosquito Repellent Citronellal Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Typical Monoterpenes as Insecticides and Repellents against Stored Grain Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica [frontiersin.org]
Validating Ergosterol Biosynthesis Inhibition by (-)-Citronellal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal efficacy of (-)-Citronellal, focusing on its role as an inhibitor of ergosterol (B1671047) biosynthesis. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for those investigating novel antifungal agents.
Quantitative Performance Analysis
This compound has demonstrated significant antifungal activity against a range of fungal pathogens. The following tables summarize its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in comparison to other antifungal agents.
| Fungal Species | This compound | Miconazole | Chlorhexidine | Reference |
| Candida albicans | 256 µg/mL | 128 µg/mL | 8 µg/mL | [1] |
| Candida albicans (MIC50) | 256 µg/mL | - | - | [2] |
| Candida albicans (MFC50) | 512 µg/mL | - | - | [2] |
| Candida tropicalis (MIC50) | 256 µg/mL | - | - | [2] |
| Candida tropicalis (MFC50) | 512 µg/mL | - | - | [2] |
| Penicillium digitatum | 1.36 mg/mL | - | - | [3] |
| Penicillium digitatum (MFC) | 2.72 mg/mL | - | - | [3] |
| Table 1: Comparative MIC and MFC values of this compound and other antifungals against various Candida and Penicillium species. |
| Compound | Candida spp. MIC Range (mM/mL) | Candida spp. MFC Range (mM/mL) | Reference |
| This compound | 100–200 | 200 | [4][5] |
| Geraniol (B1671447) | 1.25–5 | 10–20 | [4][5] |
| Linalool (B1675412) | 25–100 | 25–100 | [4][5] |
| Table 2: Comparison of the antifungal activity of this compound with other monoterpenes against Candida species. |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately cell death.
Studies have shown that treatment with this compound leads to a significant decrease in ergosterol content in fungal cells.[3][6] Concurrently, there is an accumulation of lanosterol (B1674476), a precursor in the ergosterol biosynthesis pathway.[3] This accumulation suggests that this compound acts on enzymes downstream of lanosterol synthesis. Further investigation has revealed that this compound down-regulates the expression of several ERG genes, which encode the enzymes responsible for the multi-step conversion of lanosterol to ergosterol. Notably, the downregulation of ERG3 has been identified as a key target in Penicillium digitatum.[3]
The inhibition of ergosterol biosynthesis by this compound disrupts membrane integrity, leading to increased permeability and leakage of intracellular components.[7] This disruption of membrane homeostasis is a key factor in its fungicidal activity.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the antifungal activity and mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The broth microdilution method is a standard procedure for determining the MIC and MFC of antimicrobial agents.[8]
Materials:
-
96-well microtiter plates
-
Fungal culture
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antifungal agent (e.g., fluconazole, miconazole)
-
Negative control (broth medium with solvent)
-
Resazurin solution (optional, as a viability indicator)[9][10]
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the desired final inoculum concentration in the wells.
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the row by transferring 100 µL from one well to the next.
-
Inoculation: Add 10 µL of the prepared fungal inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a known antifungal), a negative control (broth with inoculum and the solvent used to dissolve this compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth. If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change is observed.[10]
-
MFC Determination: To determine the MFC, take an aliquot (e.g., 10 µL) from the wells showing no growth and plate it onto an appropriate agar medium. Incubate the plates for 24-48 hours. The MFC is the lowest concentration that results in no colony formation.
Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of ergosterol from fungal cells.[11][12][13]
Materials:
-
Fungal cell culture treated with this compound
-
Untreated control fungal culture
-
Alcoholic potassium hydroxide (B78521) (KOH) solution (e.g., 25% KOH in ethanol)
-
n-Heptane or n-Hexane
-
Sterile water
-
Methanol (B129727) (HPLC grade)
-
Ergosterol standard
-
HPLC system with a C18 column and a UV or Diode Array Detector (DAD)
Procedure:
-
Cell Harvesting and Saponification: Harvest fungal cells from liquid culture by centrifugation. Wash the cell pellet with sterile water. Resuspend the pellet in alcoholic KOH solution. Incubate at 80-85°C for 1-4 hours to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane or n-hexane to the mixture. Vortex vigorously to extract the non-saponifiable sterols into the organic phase. Centrifuge to separate the phases.
-
Sample Preparation: Carefully transfer the upper organic layer containing the sterols to a clean tube. Evaporate the solvent under a stream of nitrogen. Re-dissolve the dried sterol extract in a known volume of methanol.
-
HPLC Analysis: Inject the sample into the HPLC system. Use a C18 column and an isocratic mobile phase of methanol at a constant flow rate (e.g., 1-1.5 mL/min).[13] Detect ergosterol by its absorbance at approximately 282 nm.
-
Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the samples by comparing their peak areas to the standard curve.
Cell Membrane Integrity Assay using Propidium (B1200493) Iodide (PI)
This assay assesses damage to the fungal cell membrane by measuring the uptake of the fluorescent dye propidium iodide.[14][15]
Materials:
-
Fungal cells treated with this compound
-
Untreated control fungal cells
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash the treated and untreated fungal cells with PBS.
-
PI Staining: Resuspend the cells in PBS and add PI to a final concentration of 1-2 µg/mL. Incubate in the dark at room temperature for 5-15 minutes.
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and detect the PI fluorescence in the red channel (e.g., ~617 nm). Cells with compromised membranes will exhibit high red fluorescence.[14]
-
Fluorescence Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for PI. Cells with damaged membranes will show red fluorescence.
-
Visualizations
Ergosterol Biosynthesis Pathway and the Role of this compound
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for MIC/MFC Determination
Caption: Workflow for determining MIC and MFC of this compound.
Experimental Workflow for Ergosterol Quantification
Caption: Workflow for the quantification of ergosterol by HPLC.
References
- 1. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoterpene antifungal activities: evaluating geraniol, citronellal, and linalool on Candida biofilm, host inflammatory responses, and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Citronellal-induced disruption of membrane homeostasis in Candida albicans and attenuation of its virulence attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of (-)-Citronellal and Its Isomers for Researchers and Drug Development Professionals
An in-depth examination of the toxicological profiles of (-)-Citronellal, its enantiomer (+)-Citronellal, and the related isomer Isopulegol, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of the safety profiles of this compound and its isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented is curated from a variety of toxicological studies, focusing on key safety endpoints including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and cytotoxicity. While direct comparative studies between the enantiomers of citronellal (B1669106) are limited, this guide synthesizes the available data to facilitate an informed assessment of their relative safety.
Executive Summary
This compound and its isomers are monoterpenoids with applications in various industries. Understanding their safety profiles is crucial for their potential use in pharmaceutical and other consumer products. This analysis reveals that while generally possessing low to moderate acute toxicity, these compounds are not without safety concerns, particularly regarding skin sensitization. A notable finding is the enantioselective effect observed between (+)- and this compound on cellular microtubules, suggesting that stereochemistry can play a significant role in their biological activity and, by extension, their safety profiles.
Data Presentation: Comparative Safety Profiles
The following tables summarize the available quantitative data on the safety profiles of this compound, its related compounds citronellal (unspecified isomer), citronellol (B86348), and isopulegol.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| Citronellal | Rat | Oral | 2420[1][2][3] | [1][2][3] |
| Rabbit | Dermal | > 5000[1] | [1] | |
| Citronellol | Rat | Oral | 3450[2] | [2] |
| Rabbit | Dermal | 1780-3520[2] | [2] | |
| l-Isopulegol | Rat | Oral | 936[4] | [4] |
Table 2: Skin and Eye Irritation
| Compound | Test | Species | Result | Reference |
| Citronellal | Skin Irritation | Rabbit | Irritating[3] | [3] |
| Eye Irritation | - | Causes serious eye irritation[1] | [1] | |
| l-Isopulegol | Skin Irritation | - | Causes skin irritation[4] | [4] |
| Eye Irritation | - | Causes serious eye irritation[4] | [4] |
Table 3: Skin Sensitization
| Compound | Assay | Result | Notes | Reference |
| Citronellal | - | May cause an allergic skin reaction.[1] | - | [1] |
| Citronellol | - | Can become a sensitizer (B1316253) upon autoxidation.[5] | Hydroperoxides are the main sensitizing agents. | [5] |
Table 4: Genotoxicity (Ames Test)
| Compound | Strains | Metabolic Activation | Result | Reference |
| Citronellal | S. typhimurium | With and without S9 | Negative[6] | [6] |
| Citronellol | TA98, TA100 | With and without S9 | Negative[2] | [2] |
Table 5: Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | Hepatocellular carcinoma (Huh7) | Calcium imaging | - | Induces transient Ca2+ signals, leading to reduced cell proliferation. | |
| Citronella Oil | Vero and NIH-3T3 cells | - | IC50 | > 40 µg/mL (low cytotoxicity) | [7] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to aid in the interpretation of the presented data and for the design of future studies.
Draize Test for Skin and Eye Irritation
The Draize test is a method to assess the irritation potential of a substance on skin and eyes, typically using albino rabbits.
-
Procedure for Skin Irritation:
-
A small area of the animal's back is clipped free of fur.
-
The test substance (0.5 g or 0.5 mL) is applied to a small area of intact and abraded skin.
-
The treated area is covered with a gauze patch for a specified period (e.g., 4 hours).
-
After the exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
-
The severity of the reactions is scored based on a standardized scale.
-
-
Procedure for Eye Irritation:
-
The test substance (0.1 mL or 100 mg) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
The eyes are observed for signs of irritation, including redness, swelling, and discharge from the conjunctiva, and opacity and ulceration of the cornea, at specific time points (e.g., 1, 24, 48, and 72 hours).
-
The severity of the reactions is scored based on a standardized scale.
-
Local Lymph Node Assay (LLNA) for Skin Sensitization
The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's potential to cause skin sensitization.
-
Procedure:
-
A group of mice is treated with various concentrations of the test substance, typically applied to the dorsum of the ears for three consecutive days. A control group receives the vehicle alone.
-
On day 5, the mice are injected intravenously with a solution containing a radiolabeled nucleoside (e.g., 3H-methyl thymidine) or a non-radioactive marker.
-
Several hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
The lymph nodes are processed to prepare a single-cell suspension.
-
The incorporation of the radiolabeled nucleoside is measured using a scintillation counter, or the non-radioactive marker is quantified.
-
A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A substance is classified as a sensitizer if the SI is greater than or equal to 3.
-
Ames Test for Genotoxicity
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
-
Procedure:
-
Histidine-dependent strains of Salmonella typhimurium (and sometimes tryptophan-dependent Escherichia coli) are used. These strains have mutations that prevent them from synthesizing an essential amino acid, rendering them unable to grow on a medium lacking that amino acid.
-
The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.
-
The plates are incubated for 48-72 hours.
-
Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the essential amino acid) will grow and form colonies.
-
The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells. The results are often expressed as the concentration of the substance that inhibits cell growth by 50% (IC50).
-
Signaling Pathways and Molecular Mechanisms
Understanding the molecular mechanisms underlying the toxicity of this compound and its isomers is crucial for a comprehensive safety assessment.
This compound and Olfactory Receptor Signaling
Recent studies have shown that this compound can induce transient calcium (Ca2+) signals in human hepatocellular carcinoma (Huh7) cells. This effect is mediated through the activation of the human olfactory receptor OR1A2. The activation of this receptor leads to a reduction in cell proliferation, suggesting a potential avenue for targeted therapeutic interventions.
Caption: this compound signaling pathway in Huh7 cells.
Citronellol-Induced Cell Death Pathways
Studies on citronellol, the alcohol analogue of citronellal, have elucidated its involvement in programmed cell death pathways in cancer cells.
-
Necroptosis in Lung Cancer Cells: Citronellol has been shown to induce necroptosis in human lung cancer cells through the TNF-α pathway. This involves the upregulation of TNF-α and subsequent activation of the RIP1/RIP3 kinase complex.
Caption: Citronellol-induced necroptosis pathway.
-
Apoptosis in Glioblastoma Cells: In glioblastoma cell lines, citronellol induces apoptosis by differentially regulating key signaling molecules. It activates pro-apoptotic caspase-3 and downregulates the pro-survival NF-κB and JAK2 signaling pathways.
Caption: Citronellol-induced apoptosis pathway in glioblastoma cells.
Discussion and Conclusion
The available data suggests that this compound and its isomers have a generally low to moderate order of acute toxicity. However, skin and eye irritation, as well as skin sensitization, are notable concerns. The finding that citronellol's sensitizing potential increases upon oxidation highlights the importance of considering product stability and storage conditions.
A critical knowledge gap is the lack of direct comparative toxicological studies on the enantiomers of citronellal. The observed enantioselective effects on microtubules underscore the necessity for such studies to fully characterize their respective safety profiles. Future research should focus on conducting head-to-head comparisons of this compound and (+)-Citronellal across a range of toxicological endpoints.
For drug development professionals, the potential for skin sensitization is a key consideration that may necessitate careful formulation strategies to mitigate this risk. The emerging data on the interaction of these compounds with specific signaling pathways may open up new avenues for therapeutic applications, but also warrants further investigation into potential off-target effects.
References
- 1. chemtexusa.com [chemtexusa.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Patch testing with purified and oxidized citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity testing (+/-)-camphor, 1,8-cineole, citral, citronellal, (-)-menthol and terpineol with the Salmonella/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Quantitative Method for (-)-Citronellal: A Comparative Guide
This guide provides a comprehensive comparison of established analytical methods for the quantification of (-)-Citronellal, a key fragrance and flavor compound. The objective is to present an objective overview of method performance, supported by experimental data from various validation studies, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications. While a dedicated inter-laboratory study solely for this compound was not identified, this guide synthesizes validation data from analogous compounds and matrices to provide a comparative framework.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes quantitative data for the analysis of citronellal (B1669106) and related compounds, allowing for a direct comparison of the methods' linearity, accuracy, precision, and sensitivity.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.999[1] | Not explicitly stated, but method was validated for linearity[2] | ≥ 0.997[1] |
| Linear Range | 0.1 - 100 µg/mL (for L-Citronellol)[1] | 0.05 - 50 µg/mL (for L-Citronellol)[1] | Wide variation in commercial samples (trace to 30.65% w/w)[2] | 1 - 200 µg/mL (for L-Citronellol)[1] |
| Accuracy (% Recovery) | 95.8 - 103.2% (for L-Citronellol)[1] | 97.5 - 102.1% (for L-Citronellol)[1] | Validated for accuracy[2] | 96.3 - 104.5% (for L-Citronellol)[1] |
| Precision (%RSD) | ||||
| - Intra-day | ≤ 2.5% (for L-Citronellol)[1] | ≤ 2.0% (for L-Citronellol)[1] | Validated for precision[2] | ≤ 3.0% (for L-Citronellol)[1] |
| - Inter-day | ≤ 3.8% (for L-Citronellol)[1] | ≤ 3.2% (for L-Citronellol)[1] | Validated for precision[2] | ≤ 4.5% (for L-Citronellol)[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL (for L-Citronellol)[1] | ~0.01 µg/mL (for L-Citronellol)[1] | Validated for sensitivity[2] | ~0.5 µg/mL (for L-Citronellol)[1] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL (for L-Citronellol)[1] | ~0.03 µg/mL (for L-Citronellol)[1] | Validated for sensitivity[2] | ~1.5 µg/mL (for L-Citronellol)[1] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID, GC-MS, and HPTLC are provided below. These protocols are based on established and validated methods to ensure reproducibility.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound in essential oils and other simple matrices.[1]
-
Sample Preparation: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask. Dissolve the sample in a suitable solvent, such as ethanol (B145695) or hexane. If an internal standard is used, add a known concentration of a suitable standard (e.g., undecane).[1]
-
Chromatographic Conditions:
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it ideal for the identification and quantification of this compound in complex matrices and for trace-level analysis.[3][4]
-
Sample Preparation: The sample preparation follows the same procedure as for GC-FID. For trace analysis, a more concentrated sample may be prepared.[1]
-
Chromatographic Conditions:
-
Column: HP-5MS capillary column.[4]
-
Injector and Detector Temperatures: Similar to GC-FID.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An increasing oven temperature program from 60-240°C with a step of 3°C per minute is a viable option.[4]
-
Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
3. High-Performance Thin-Layer Chromatography (HPTLC)
This method can be a simple and rapid technique for the quality control of citronella oil and the quantification of citronellal.[2]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable solvent system to achieve good separation of citronellal from other components.
-
Detection: Densitometric scanning at a specific wavelength after derivatization if necessary. The method has been validated for specificity, linearity, sensitivity, accuracy, and precision.[2]
Visualizations
Caption: A generalized experimental workflow for the chromatographic analysis of this compound.
Caption: Key parameters for the inter-laboratory validation of an analytical method.
References
Unveiling Nature's Arsenal: A Comparative Guide to the Efficacy of (-)-Citronellal and Other Natural Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antimicrobial performance of (-)-Citronellal against other prominent natural agents, supported by experimental data and detailed methodologies.
The escalating threat of antimicrobial resistance has intensified the search for effective alternatives to conventional antibiotics. Natural compounds, with their vast structural diversity and varied mechanisms of action, represent a promising frontier in this endeavor. Among these, this compound, a monoterpenoid aldehyde found in the essential oils of plants like Cymbopogon nardus (citronella), has demonstrated significant antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of this compound with other well-studied natural antimicrobial agents: eugenol (B1671780), trans-cinnamaldehyde, citral, and tea tree oil.
Quantitative Efficacy Comparison
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC values for this compound and its counterparts against various pathogenic bacteria and fungi. It is important to note that direct comparisons of absolute MIC values across different studies should be made with caution due to variations in experimental conditions such as microbial strains, inoculum size, and culture media.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Antimicrobial Agents against Bacteria (in µg/mL unless otherwise specified)
| Microorganism | This compound | Eugenol | trans-Cinnamaldehyde | Citral | Tea Tree Oil |
| Escherichia coli | 31.25 - 62.5 (µL/mL)[4] | 3 mM[5] | 3 mM[5] | 125 (mg/L) | 3100[6] |
| Staphylococcus aureus | 15.625 - 31.25 (µL/mL)[4] | 800 - 1600 | 130 - 260 | 2.1 log reduction (20% coating)[7] | 2900[6] |
| Pseudomonas aeruginosa | 31.25 - 125 (µL/mL)[4] | - | - | - | - |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Antimicrobial Agents against Fungi (in µg/mL)
| Microorganism | This compound | Eugenol | trans-Cinnamaldehyde | Citral | Tea Tree Oil |
| Candida albicans | 256[2] | - | - | - | - |
Mechanisms of Antimicrobial Action: A Look into the Signaling Pathways
The antimicrobial activity of these natural compounds stems from their ability to disrupt essential cellular processes in microorganisms. Their primary mode of action often involves the perturbation of the cell membrane, leading to a cascade of events that ultimately result in cell death.
This compound: This aldehyde primarily targets the microbial cell membrane. Its lipophilic nature allows it to intercalate into the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of intracellular components such as potassium ions, and dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes.
Caption: Antimicrobial action of this compound.
Eugenol: A phenolic compound, eugenol also disrupts the cytoplasmic membrane, increasing its permeability.[8] It is believed to inhibit the activity of membrane-bound enzymes like ATPases and histidine carboxylase.[8] Furthermore, eugenol can cause alterations to the cell structure, leading to the leakage of intracellular components.[8]
Caption: Antimicrobial action of Eugenol.
trans-Cinnamaldehyde: This α,β-unsaturated aldehyde is known to have multiple targets. It can inhibit cell wall biosynthesis, disrupt the cell membrane, and interfere with energy metabolism.[9] Some studies suggest it can also inhibit enzymes by acting as a Michael acceptor.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Citronellal: a natural aldehyde with important properties | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial activity of essential plant oils and their major components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Eugenol, Trans-Cinnamaldehyde, Citronellol, and Terpineol on Escherichia coli Biofilm Control as Assessed by Culture-Dependent and -Independent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (-)-Citronellal: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (-)-Citronellal, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage this compound waste in accordance with safety regulations.
This compound is a combustible liquid that is toxic to aquatic life with long-lasting effects.[1][2] Improper disposal can lead to environmental contamination and potential harm. Therefore, it is imperative to follow established protocols for its disposal. Discharge of this compound into drains or the environment must be strictly avoided.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a suitable respirator should be used.[1]
Spill Management
In the event of a this compound spill, immediate action is necessary to contain and clean up the material to prevent its spread and environmental contamination.
-
Eliminate Ignition Sources: As a combustible liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be removed from the vicinity of the spill.[2]
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid the buildup of vapors.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Use an inert absorbent material such as vermiculite, dry sand, or earth to dike the spill.[2] Do not use combustible materials like sawdust as an absorbent.[3]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1]
-
Clean the Area: Once the absorbed material has been collected, clean the spill area thoroughly.
-
Dispose of Waste: The collected waste from the spill is considered hazardous and must be disposed of following the procedures outlined below.
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1]
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbent from spills, contaminated labware) in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Step 2: Engage a Licensed Disposal Company
-
Contact a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and hazards.
Step 3: Incineration
-
The preferred method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out by the licensed disposal company in a permitted facility.
Disposal of Contaminated Packaging
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[1] They should not be reused.
Environmental Hazard Data
To underscore the importance of proper disposal, the following table summarizes the ecotoxicity data for this compound, highlighting its potential harm to aquatic organisms.
| Parameter | Species | Value | Exposure Time |
| LC50 (Lethal Concentration, 50%) | Leuciscus idus (Ide) | 22 mg/L | 96 hours |
| EC50 (Effective Concentration, 50%) | Daphnia magna (Water Flea) | 10 mg/L | 24 hours |
| EC50 (Effective Concentration, 50%) | Daphnia magna (Water Flea) | 8.7 mg/L | 48 hours |
| EC50 (Effective Concentration, 50%) | Desmodesmus subspicatus (Green Algae) | 13.33 mg/L | 72 hours |
Data sourced from various Safety Data Sheets.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling (-)-Citronellal
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides critical safety and logistical information for the use of (-)-Citronellal, focusing on personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Summary
This compound is a combustible liquid that can cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction.[1][2] It may also be harmful if it comes into contact with the skin or is swallowed and is toxic to aquatic life.[1][3]
Personal Protective Equipment (PPE) Protocol
Adherence to the following PPE protocol is mandatory to minimize exposure and ensure personal safety when handling this compound.
Quantitative Data for Glove Selection
| Glove Material | Thickness | Permeation Time | Protective Index |
| Nitrile Rubber | 0.4 mm | > 480 minutes | 6 |
| Chloroprene (B89495) Rubber | 0.5 mm | > 480 minutes | 6 |
| Butyl Rubber | 0.7 mm | > 480 minutes | 6 |
Table 1: Recommended glove materials and their specifications for handling this compound, based on a protective index of 6 according to EN ISO 374-1.[1]
Summary of Recommended PPE
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield is recommended where splashing is a risk.[2][4][5] | Protects against eye irritation from splashes.[1][2] |
| Hand Protection | Chemically resistant gloves such as nitrile rubber, chloroprene rubber, or butyl rubber.[1][5] | Prevents skin irritation and potential allergic reactions.[1][2] |
| Skin and Body Protection | Laboratory coat and closed-toe footwear.[2][5] For larger quantities or where splashes are likely, an apron or a chemical-protection suit is recommended.[1] | Protects against accidental skin contact. |
| Respiratory Protection | Handle in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK).[2][4] | Minimizes inhalation of vapors or mists. |
Table 2: Summary of personal protective equipment recommendations for handling this compound.
Experimental Workflow for PPE Selection and Use
The following diagram outlines the procedural steps for the safe selection, use, and disposal of PPE when working with this compound.
Caption: PPE workflow for this compound handling.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][4]
-
Handle in accordance with good industrial hygiene and safety practices.[1][2]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
For small spills, absorb with a suitable non-combustible material. Do not use sawdust or other combustible absorbents.[1]
-
For large spills, dike the area to prevent spreading.[1]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2][6]
Disposal:
-
Dispose of this compound and any contaminated materials at a hazardous or special waste collection point.[1]
-
This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not allow the product to enter drains or the environment.[1][2]
-
Contaminated PPE, especially gloves, must be disposed of as hazardous waste.[5]
-
Caution : Soiled textiles, cleaning rags, or other porous materials contaminated with this compound are capable of self-ignition. These materials should be wetted with water before being disposed of in a safe manner.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
